2,3-Dehydro-3,4-dihydro ivermectin
Description
Properties
Molecular Formula |
C48H74O14 |
|---|---|
Molecular Weight |
875.1 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4R,5S,6S)-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36+,37+,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI Key |
AZSNMRSAGSSBNP-NDJJZKGWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Review of a Synthetic Challenge
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,3-Dehydro-3,4-dihydro ivermectin is an analog of the potent antiparasitic agent ivermectin, showing promising activity against Leishmania amazonensis.[1][2] Despite its pharmacological interest, a detailed public-domain synthesis pathway for this specific derivative remains elusive. This technical guide provides a comprehensive overview of the synthesis of the parent compound, ivermectin, from its precursor avermectin B1. While a direct synthetic route to this compound is not documented in the reviewed literature, this guide will discuss the hypothetical chemical transformations and challenges associated with its synthesis, based on established chemical principles.
The Established Synthesis of Ivermectin
Ivermectin is a semi-synthetic derivative of avermectin, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis.[3] The synthesis of ivermectin from avermectin B1 (a mixture of B1a and B1b) primarily involves the selective hydrogenation of the C22-C23 double bond.[3][4][5] This transformation is challenging due to the presence of other double bonds in the molecule.
The key chemical step is the reduction of the C22-C23 double bond of avermectin B1 without affecting the other four carbon-carbon double bonds.[3] This is typically achieved using a homogeneous catalyst, such as Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)), or other rhodium and ruthenium-based catalysts.[6]
Reaction Scheme:
Caption: Selective hydrogenation of avermectin B1 to ivermectin.
The following is a generalized protocol based on patented methods for the synthesis of ivermectin.
Materials:
-
Avermectin B1
-
Wilkinson's Catalyst (RhCl(PPh₃)₃) or a similar Rhodium/Ruthenium catalyst
-
Toluene (or another suitable organic solvent)
-
Hydrogen gas
-
High-pressure reactor (autoclave)
-
Analytical equipment (e.g., HPLC)
Procedure:
-
A solution of avermectin B1 is prepared in an organic solvent, such as toluene, within a high-pressure reactor.
-
A catalytic amount of the rhodium or ruthenium complex is added to the solution.
-
The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon), and then pressurized with hydrogen gas.
-
The reaction mixture is heated and stirred for a specified period.
-
Reaction progress is monitored using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reactor is cooled, and the pressure is released.
-
The reaction mixture is then processed to remove the catalyst and solvent, and the resulting ivermectin is purified, typically by crystallization.
Quantitative Data from Literature:
| Parameter | Value | Reference |
| Hydrogen Pressure | 0.3–4 MPa | [3] |
| Temperature | 40–80 °C | [3] |
| Catalyst Loading | Varies depending on catalyst | |
| Reaction Time | Several hours | |
| Yield | High |
Experimental Workflow:
Caption: A generalized workflow for the chemical synthesis of ivermectin.
Hypothetical Synthesis of this compound
The synthesis of this compound from ivermectin would require two key transformations: the introduction of a double bond at the C2-C3 position and the selective reduction of the C3-C4 double bond.
Creating a double bond at the C2-C3 position of the ivermectin core is a significant synthetic challenge. Standard methods for introducing unsaturation, such as allylic oxidation followed by elimination, are not directly applicable as there are no allylic protons at C4 that would lead to a C2-C3 double bond. A plausible, yet unproven, route could involve a multi-step sequence:
-
Functionalization at C2 or C3: This would likely require a highly selective reaction to introduce a functional group (e.g., a halogen or a sulfonate) that can serve as a leaving group. Given the complexity of the ivermectin molecule, achieving such selectivity would be difficult and may require enzymatic or chemo-enzymatic methods.
-
Elimination: Subsequent treatment with a suitable base would induce an elimination reaction to form the C2-C3 double bond.
The name "3,4-dihydro" implies the reduction of the C3-C4 double bond. The electrochemical reduction of the 1,4-diene system in ivermectin has been reported, suggesting this transformation is feasible. This could potentially be achieved through catalytic hydrogenation under specific conditions that favor the reduction of the C3-C4 bond over other double bonds in the molecule. The presence of "3,4-Dihydro ivermectin" as a known impurity of ivermectin further supports the possibility of this reduction occurring, although the specific conditions leading to its formation are not detailed in the available literature.
Hypothetical Pathway:
Caption: A speculative pathway for the synthesis of the target molecule.
Conclusion
While a definitive, experimentally validated synthesis pathway for this compound is not publicly available, this guide provides a thorough overview of the synthesis of its parent compound, ivermectin. The synthesis of the target molecule presents significant chemical challenges, particularly in the selective introduction of the C2-C3 double bond. Further research and publication in this area are needed to elucidate a viable synthetic route. The information provided herein on the synthesis of ivermectin can serve as a foundational reference for researchers and professionals in the field of drug development and medicinal chemistry.
References
- 1. sciencegate.app [sciencegate.app]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Interaction of macrocyclic lactones with P-glycoprotein: structure-affinity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spontaneous Stereoselective Oxidation of Crystalline Avermectin B1a to Its C-8a-(S)-Hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Discovery and Isolation of Ivermectin Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a broad-spectrum antiparasitic agent, is a semi-synthetic derivative of the avermectin family of macrocyclic lactones.[] Its efficacy and safety profile have made it a cornerstone in the treatment of various parasitic infections in both veterinary and human medicine. The manufacturing process of ivermectin, a complex multi-step synthesis, can lead to the formation of process-related impurities. Furthermore, degradation of the active pharmaceutical ingredient (API) under various stress conditions can generate additional impurities. The presence of these impurities, even in trace amounts, can potentially impact the safety, efficacy, and stability of the final drug product. Therefore, the thorough identification, characterization, and control of ivermectin impurities are critical aspects of drug development and manufacturing, mandated by regulatory agencies worldwide.
This technical guide provides a comprehensive overview of the discovery and isolation of ivermectin impurities. It details the analytical methodologies employed for their detection and characterization, summarizes quantitative data on common impurities, and outlines the workflows involved in their isolation and structural elucidation.
Quantitative Data on Ivermectin Impurities
The control of impurities in ivermectin is governed by pharmacopeial monographs, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[2][3] These monographs specify the acceptable limits for known and unknown impurities. The table below summarizes the official limits and provides examples of commonly identified impurities.
| Impurity Name/Type | Pharmacopeial Limit (USP)[2] | Pharmacopeial Limit (Ph. Eur.)[3] | Notes |
| Sum of all impurities (excluding H2B1a and H2B1b) | Not more than 4% | - | |
| Any individual unidentified impurity | Not more than 1% | Not more than 1.0% | |
| Impurity with a relative retention of 1.3 to 1.5 | Not more than 3.0% (in Ivermectin Paste)[4] | Not more than 2.5% | This is a critical process-related impurity. |
| 24-demethyl H2B1a | - | - | A known process impurity.[5] |
| 3'-demethyl H2B1a | - | - | A known process impurity.[5] |
| 3''-demethyl H2B1a | - | - | A known process impurity.[5] |
| 24a-hydroxy B2a isomer | - | - | A known process impurity.[5] |
| 3,4-epoxide H2B1a | - | - | A known degradation product formed under oxidative stress.[6] |
Experimental Protocols
The isolation and characterization of ivermectin impurities rely on a combination of advanced analytical techniques. High-performance liquid chromatography (HPLC) is the cornerstone for separation and quantification, while mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for structural elucidation.
High-Performance Liquid Chromatography (HPLC-UV) for Impurity Quantification
This protocol outlines a typical reversed-phase HPLC method for the separation and quantification of ivermectin and its related substances.
3.1.1 Materials and Reagents
-
Ivermectin reference standard and impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Extend-C18)[6]
3.1.2 Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[6]
-
Gradient Elution: A gradient elution is typically employed to achieve optimal separation of all impurities. A representative gradient is as follows:
Time (min) % Mobile Phase A % Mobile Phase B 0 40 60 20 20 80 25 20 80 26 40 60 | 30 | 40 | 60 |
-
Flow Rate: 1.5 mL/min[6]
-
Column Temperature: 30 °C[6]
-
Detection Wavelength: 245 nm[6]
-
Injection Volume: 20 µL
3.1.3 Sample Preparation
-
Standard Solution: Prepare a stock solution of ivermectin reference standard in methanol. Further dilute to a working concentration (e.g., 0.4 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the ivermectin sample in methanol to achieve a similar concentration as the standard solution.
-
Impurity Standard Solutions: Prepare individual stock solutions of known impurity reference standards in methanol and dilute to appropriate concentrations for identification and response factor determination.
3.1.4 Data Analysis
-
Identify and quantify impurities by comparing their retention times and peak areas with those of the reference standards. For unknown impurities, the percentage is often calculated using the peak area of the principal drug peak and a response factor of 1.0, unless otherwise determined.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Identification
LC-MS/MS is a powerful tool for the identification and structural characterization of ivermectin impurities, providing molecular weight and fragmentation information.
3.2.1 Materials and Reagents
-
Reagents and column as described in the HPLC-UV section.
-
Ammonium formate (for enhancing ionization)
3.2.2 LC-MS/MS Conditions
-
LC System: Utilize an HPLC system with conditions similar to those described in the HPLC-UV protocol, with potential modifications to the mobile phase to ensure compatibility with the MS detector (e.g., using volatile buffers like ammonium formate). A typical mobile phase could be acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[7]
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
MS Parameters:
-
Scan Mode: Full scan for initial detection and precursor ion selection.
-
Product Ion Scan (MS/MS): Fragment selected precursor ions to obtain structural information.
-
Key Transitions for Ivermectin: m/z 892.5 → 307.1[7]
-
3.2.3 Data Analysis
-
The molecular weight of each impurity is determined from the full scan mass spectrum.
-
The fragmentation pattern obtained from the MS/MS spectrum is used to deduce the structure of the impurity by comparing it with the fragmentation pattern of ivermectin and by considering potential modification sites.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy provides definitive structural information for isolated impurities.
3.3.1 Sample Preparation
-
Impurities must first be isolated in sufficient quantity and purity (typically >95%) using preparative HPLC.
-
The isolated impurity is then dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
3.3.2 NMR Experiments
-
1D NMR:
-
¹H NMR: Provides information about the number and types of protons and their chemical environment.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is important for determining stereochemistry.
-
3.3.3 Data Analysis
-
The complete set of 1D and 2D NMR data is analyzed to assign all proton and carbon signals and to piece together the full chemical structure of the impurity. This information, combined with the molecular weight from MS, allows for unambiguous structure elucidation.[5]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Impurity Discovery and Isolation
The following diagram illustrates a typical workflow for the discovery, isolation, and characterization of pharmaceutical impurities.
Signaling Pathways Potentially Affected by Ivermectin and its Analogs
While specific data on the biological effects of ivermectin impurities is limited, understanding the pathways affected by the parent compound provides a framework for potential off-target effects of structurally similar impurities. The following diagrams illustrate key signaling pathways modulated by ivermectin.
4.2.1 Ivermectin's Influence on WNT-TCF and Hippo Pathways
4.2.2 Ivermectin's Modulation of the Akt/mTOR and EGFR/ERK/Akt/NF-κB Pathways
Conclusion
The discovery, isolation, and characterization of impurities are paramount to ensuring the quality, safety, and efficacy of ivermectin. A systematic approach that combines chromatographic separation techniques with powerful spectroscopic methods is essential for this purpose. This technical guide has provided a comprehensive overview of the methodologies, quantitative limits, and workflows involved in the analysis of ivermectin impurities. While the biological activities of the impurities themselves require further investigation, understanding the signaling pathways affected by the parent drug offers valuable insights into potential areas of concern. Continuous efforts in impurity profiling are crucial for maintaining the high standards of pharmaceutical manufacturing and safeguarding patient health.
References
- 2. uspbpep.com [uspbpep.com]
- 3. drugfuture.com [drugfuture.com]
- 4. Ivermectin Paste | USP-NF [uspnf.com]
- 5. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
In-Depth Technical Guide to the Biological Activity of Ivermectin Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ivermectin, a Nobel Prize-winning macrocyclic lactone, and its analogs represent a cornerstone of antiparasitic therapy in both veterinary and human medicine. This technical guide provides a comprehensive overview of the biological activity of key ivermectin analogs, including doramectin, selamectin, moxidectin, and eprinomectin. It delves into their primary mechanism of action, details on resistance, and quantitative efficacy data. Furthermore, this guide outlines detailed experimental protocols for assessing their biological activity and presents signaling pathways and experimental workflows as visual diagrams to facilitate a deeper understanding of their pharmacological profiles.
Mechanism of Action: Targeting Glutamate-Gated Chloride Channels
The primary mode of action for ivermectin and its analogs is the potentiation of glutamate-gated chloride channels (GluCls) found in the nerve and muscle cells of invertebrates.[1][2][3] This action is highly selective for invertebrates as vertebrates primarily utilize GABA-gated chloride channels in the central nervous system, and ivermectin does not readily cross the blood-brain barrier in mammals.[2]
Binding of ivermectin or its analogs to the GluCls locks the channel in an open state, leading to an increased influx of chloride ions.[2][3] This hyperpolarizes the neuronal and muscle cell membranes, resulting in flaccid paralysis and eventual death of the parasite.[2] The binding site for ivermectin is located within the transmembrane domain of the GluCl, at the interface between subunits.[1][4]
Figure 1: Signaling pathway of ivermectin analogs' action on glutamate-gated chloride channels.
Quantitative Efficacy of Ivermectin Analogs
The following tables summarize the available quantitative data on the efficacy of ivermectin and its key analogs against various parasites. This data is crucial for comparing the potency and spectrum of activity of these compounds.
Table 1: In Vitro Efficacy (IC50/EC50 Values)
| Compound | Parasite | Stage | Assay | IC50/EC50 (µM) | Reference(s) |
| Ivermectin | Haemonchus contortus (Resistant) | Larval Motility | Automated Assay | 8.16 - 32.03 | [5] |
| Ivermectin | Haemonchus contortus (Susceptible) | Larval Motility | Automated Assay | 0.29 - 0.48 | [5] |
| Ivermectin | Brugia malayi | Adult | Motility Assay | 2.7 | [6] |
| Moxidectin | Mammalian IMPα | - | AlphaScreen | 3 | [7] |
| Moxidectin | Plasmodium falciparum IMPα | - | AlphaScreen | 6.4 | [7] |
| Moxidectin | Toxoplasma gondii IMPα | - | AlphaScreen | 24 | [7] |
Table 2: In Vivo Efficacy (Percentage Reduction)
| Compound | Host | Parasite(s) | Efficacy (%) | Reference(s) |
| Doramectin | Cattle | Various gastrointestinal nematodes | ≥99.6 | [8] |
| Doramectin | Cattle | Nematodirus helvetianus (adult & L4) | 73.3 - 75.5 | [8] |
| Eprinomectin | Cattle | Various gastrointestinal nematodes | >99 | [9] |
| Moxidectin | Sheep | Haemonchus contortus (Ivermectin-resistant) | 99.9 - 100 | [10] |
| Selamectin | Dogs & Cats | Ctenocephalides felis felis | 94.7 - 98.0 (Day 30) | [11] |
Mechanisms of Resistance
The primary mechanism of resistance to ivermectin and its analogs involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp).[7][12][13][14] These efflux pumps actively transport the drug out of the parasite's cells, preventing it from reaching its target, the glutamate-gated chloride channels.
Figure 2: P-glycoprotein mediated efflux of ivermectin analogs leading to resistance.
Experimental Protocols
In Vitro Larval Migration Inhibition Assay (LMIA)
This assay is a crucial tool for the primary screening and evaluation of potential anthelmintic compounds by quantifying their ability to inhibit the motility of parasitic larvae.[15][16][17][18][19]
Materials:
-
96-well microtiter plates
-
Migration apparatus (small sieves, e.g., 20 µm nylon mesh)
-
Third-stage larvae (L3) of the target nematode (e.g., Haemonchus contortus)
-
Test compound (e.g., Bromoxanide) stock solution in a suitable solvent (e.g., DMSO)
-
Positive control anthelmintic (e.g., Ivermectin)
-
Negative control (solvent only)
-
Sterile water or a suitable buffer
-
Incubator (37°C)
-
Microscope
Procedure:
-
Preparation of Larvae: Harvest L3 larvae from fecal cultures using a Baermann apparatus. Wash the larvae several times with sterile water. To minimize contamination, larvae can be briefly incubated in 0.1% sodium hypochlorite followed by thorough washing.[15]
-
Assay Setup: Place a migration sieve in each well of a 96-well plate. Add approximately 100-200 L3 larvae to each sieve.
-
Drug Application: Add serial dilutions of the test compound, positive control, and negative control to the wells. Ensure the final solvent concentration is consistent and non-toxic (typically ≤ 0.5% DMSO).[15] Test each concentration in triplicate.
-
Incubation: Incubate the plates at 37°C for 24 hours.[15]
-
Counting: After incubation, carefully remove the sieves. Count the number of larvae that have migrated through the mesh into the bottom of the well using a microscope.
-
Data Analysis: Calculate the percentage of larval migration inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the drug concentration to determine the EC50 value.[17]
In Vitro Adult Worm Motility Assay (AWMA)
This assay directly assesses the effect of compounds on the viability of adult parasites.[6][20][21][22]
Materials:
-
Petri dishes (e.g., 5 cm diameter)
-
Adult worms of the target parasite (e.g., Haemonchus contortus)
-
Phosphate-buffered saline (PBS) or other suitable culture medium
-
Test compound solutions at various concentrations
-
Positive control (e.g., Albendazole)
-
Negative control (medium only)
-
Microscope
Procedure:
-
Worm Collection: Collect adult worms from the abomasum of infected animals at necropsy.
-
Acclimatization: Wash the worms in the culture medium and allow them to acclimatize for a period.
-
Assay Setup: Place a set number of actively moving worms (e.g., 10) into each petri dish containing the test compound solutions, positive control, or negative control.
-
Incubation: Incubate the petri dishes at a suitable temperature (e.g., 37°C).
-
Observation: Observe the motility of the worms at set time intervals (e.g., 0, 1, 3, 6, 9, and 12 hours) under a microscope.[6]
-
Data Analysis: Record the time to paralysis (cessation of movement) and death for each worm. Calculate the percentage of mortality at each concentration and time point.
In Vivo Fecal Egg Count Reduction Test (FECRT)
The FECRT is a standard method for evaluating the efficacy of an anthelmintic in a host animal by measuring the reduction in the number of parasite eggs shed in the feces after treatment.[4][12][13][14]
Materials:
-
Test animals (e.g., cattle, sheep) with natural or experimental parasitic infections
-
Anthelmintic drug to be tested
-
Fecal collection bags or containers
-
Microscope slides and coverslips
-
Saturated salt solution (e.g., sodium chloride) for flotation
-
McMaster slide or other counting chamber
-
Mixer or blender for fecal homogenization
Procedure:
-
Pre-treatment Sampling: Collect individual fecal samples from a representative group of animals (e.g., 10-20) before treatment.[4][12]
-
Treatment: Administer the anthelmintic to the treated group according to the recommended dosage. Leave a control group untreated.
-
Post-treatment Sampling: Collect fecal samples from the same animals 10-14 days after treatment.[13][14]
-
Fecal Egg Counting:
-
Weigh a specific amount of feces (e.g., 2-5 grams).
-
Homogenize the feces with a known volume of flotation solution.
-
Strain the mixture to remove large debris.
-
Load a sample of the suspension into a McMaster slide.
-
Allow the eggs to float to the surface for a few minutes.
-
Count the number of eggs within the grid of the McMaster slide under a microscope.
-
Calculate the number of eggs per gram (EPG) of feces.
-
-
Data Analysis: Calculate the percentage reduction in the mean EPG for the treated group compared to the control group or the pre-treatment counts using the following formula: % Reduction = [(Mean EPG pre-treatment - Mean EPG post-treatment) / Mean EPG pre-treatment] x 100[13]
Figure 3: Workflow for an in vivo Fecal Egg Count Reduction Test (FECRT).
Conclusion
Ivermectin and its analogs remain indispensable tools in the control of parasitic diseases. A thorough understanding of their biological activity, including their primary mechanism of action, the nuances of resistance, and their quantitative efficacy, is paramount for their continued effective use and for the development of novel antiparasitic agents. The experimental protocols and visual aids provided in this guide are intended to support researchers and drug development professionals in this ongoing endeavor. The continued investigation into the structure-activity relationships of these compounds will be crucial for overcoming the challenge of anthelmintic resistance.
References
- 1. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ivermectin - Wikipedia [en.wikipedia.org]
- 3. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 6. In Vitro Anthelmintic Activity and Phytochemical Screening of Crude Extracts of Three Medicinal Plants against Haemonchus Contortus in Sheep at Haramaya Municipal Abattoir, Eastern Hararghe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Activity of doramectin against nematode endoparasites of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of moxidectin against an ivermectin-resistant strain of Haemonchus contortus in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose selection of selamectin for efficacy against adult fleas (Ctenocephalides felis felis) on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Function Relationships in the Human P-Glycoprotein (ABCB1): Insights from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Evaluating alternative compounds for strongyloidiasis therapy: Novel insights from larval migration inhibition test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Larval migration inhibition assay for determination of susceptibility of nematodes to levamisole (5.3) - Practical Exercises in Parasitology [cambridge.org]
- 19. Standardization of the larval migration inhibition test for the detection of resistance to ivermectin in gastro intestinal nematodes of ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aimspress.com [aimspress.com]
- 21. In Vitro Anthelmintic Activity of Crude Extracts of Aerial Parts of Cissus quadrangularis L. and Leaves of Schinus molle L. against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The New Method Developed for Evaluation of Anthelmintic Activity by Housefly Worms and Compared with Conventional Earthworm Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Mechanism of Action of 2,3-Dehydro-3,4-dihydro ivermectin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ivermectin, a Nobel prize-winning antiparasitic agent, has garnered significant attention for its broad-spectrum activity. This technical guide focuses on a specific analog, 2,3-Dehydro-3,4-dihydro ivermectin, and its mechanism of action, particularly its promising leishmanicidal properties. This document provides a comprehensive overview of its known biological effects, quantitative efficacy data, detailed experimental protocols, and a visualization of its potential signaling pathways. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
Ivermectin, a semi-synthetic derivative of the avermectin family of 16-membered macrocyclic lactones, is a cornerstone in the treatment of various parasitic infections in both veterinary and human medicine.[1] Its primary mechanism of action in invertebrates involves the potentiation of glutamate-gated chloride channels (GluCls), leading to hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.[2] While highly effective against a range of nematodes and arthropods, research into ivermectin's derivatives has unveiled novel therapeutic possibilities, including activity against protozoan parasites such as Leishmania.
This guide specifically examines this compound, an analog of ivermectin. Recent studies have highlighted its significant in vitro activity against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. Understanding the precise mechanism by which this derivative exerts its leishmanicidal effect is crucial for its potential development as a new anti-leishmanial drug.
Quantitative Data on Biological Activity
The primary quantitative data available for this compound pertains to its leishmanicidal and cytotoxic activity. The following table summarizes the 50% inhibitory concentration (IC50) values against Leishmania amazonensis promastigotes and amastigotes, as well as its cytotoxic effect on murine macrophages.
| Compound | Target Organism/Cell Line | IC50 (µM) | Reference |
| This compound | Leishmania amazonensis promastigotes | 13.8 | [3] |
| This compound | Leishmania amazonensis amastigotes | 3.6 | [3] |
| This compound | Murine Macrophages | 65.5 | [3] |
Mechanism of Action
The precise mechanism of action of this compound against Leishmania is not yet fully elucidated. However, based on the known mechanisms of ivermectin and its derivatives against other parasites and the available research on their effects on Leishmania, several potential pathways can be proposed.
Primary Antiparasitic Mechanism of Ivermectin
Ivermectin's well-established mechanism of action in invertebrates is the allosteric modulation of glutamate-gated chloride channels (GluCls). This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis of the parasite's pharyngeal and somatic muscles.[2] While Leishmania does not possess the same GluCls as nematodes and arthropods, the broad-spectrum activity of ivermectin and its derivatives suggests alternative or additional targets in these protozoan parasites.
Potential Mechanisms in Leishmania
Recent studies on ivermectin's effect on Leishmania suggest a multi-faceted mechanism that may involve:
-
Mitochondrial Targeting: Preliminary studies have indicated that ivermectin may target the parasite's mitochondria, leading to dysfunction and subsequent cell death.[4]
-
Modulation of Host Immune Response: Ivermectin has been shown to modulate the host's immune response, promoting a Th1-type immune response which is crucial for controlling Leishmania infection. This includes the enhanced production of IFN-γ and IL-12, and reduced levels of IL-4 and IL-10.[2][5]
-
Inhibition of P-type ATPases: While ivermectin can inhibit mammalian P-type ATPases at higher concentrations, some derivatives have shown leishmanicidal activity with reduced effects on host ATPases, suggesting that parasite-specific ATPases could be a target.[6][7] Leishmania possesses a variety of P-type ATPases that are essential for maintaining ion homeostasis and are considered potential drug targets.[6][8]
The structural modifications in this compound may alter its target affinity and specificity compared to the parent compound, potentially enhancing its activity against Leishmania while minimizing off-target effects in the host.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action, based on established protocols for leishmanicidal drug screening.
Synthesis of this compound
The synthesis of this compound and other ivermectin derivatives can be achieved through targeted genetic engineering of the avermectin polyketide synthase (PKS) in Streptomyces avermitilis or through chemical synthesis. One common method for preparing ivermectin involves the selective catalytic hydrogenation of avermectin B1a and/or B1b using a rhodium complex catalyst.[9][10] Specific modifications to produce the 2,3-dehydro-3,4-dihydro analog would involve specialized chemical synthesis steps, the precise details of which are often proprietary or described in specialized chemical literature. A general approach involves the use of Wilkinson's catalyst (RhCl(PPh3)3) for the selective hydrogenation of the 22,23-double bond of avermectin B1 to yield ivermectin.[11] Further modifications to introduce the 2,3-dehydro-3,4-dihydro structure would require additional specific chemical reactions.
In Vitro Leishmanicidal Activity Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes and amastigotes.
Materials:
-
Leishmania amazonensis promastigotes
-
Murine peritoneal macrophages
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Schneider's Drosophila medium supplemented with 20% FBS
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference drug (e.g., Amphotericin B)
-
96-well microtiter plates
-
Incubator (26°C for promastigotes, 37°C with 5% CO2 for amastigotes)
-
Microplate reader
Protocol for Promastigote Assay:
-
Culture Leishmania amazonensis promastigotes in Schneider's Drosophila medium at 26°C until they reach the stationary phase.
-
Seed the promastigotes into 96-well plates at a density of 1 x 10^6 cells/well.
-
Add serial dilutions of the test compound and the reference drug to the wells. Include a solvent control.
-
Incubate the plates at 26°C for 72 hours.
-
Determine the viability of the promastigotes using a suitable method, such as the resazurin reduction assay or by direct counting using a hemocytometer.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol for Amastigote Assay:
-
Harvest peritoneal macrophages from BALB/c mice and seed them into 96-well plates at a density of 5 x 10^4 cells/well in RPMI-1640 medium.
-
Allow the macrophages to adhere for 24 hours at 37°C with 5% CO2.
-
Infect the macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compound and reference drug.
-
Incubate the plates for another 72 hours at 37°C with 5% CO2.
-
Fix and stain the cells (e.g., with Giemsa stain).
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value based on the reduction in the number of amastigotes compared to the control.
Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound against mammalian cells.
Protocol:
-
Seed murine peritoneal macrophages in 96-well plates at a density of 5 x 10^4 cells/well.
-
Add serial dilutions of the test compound.
-
Incubate for 72 hours at 37°C with 5% CO2.
-
Assess cell viability using a standard method such as the MTT assay or resazurin reduction assay.
-
Calculate the CC50 value.
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the mechanism of action and experimental workflow.
Conclusion
This compound demonstrates significant in vitro activity against Leishmania amazonensis, with a favorable selectivity index. While its precise mechanism of action is still under investigation, current evidence suggests a multi-targeted approach that may involve disruption of mitochondrial function, inhibition of essential parasitic enzymes like P-type ATPases, and modulation of the host immune response. The detailed experimental protocols and conceptual diagrams provided in this guide offer a framework for future research aimed at fully elucidating the therapeutic potential of this promising ivermectin analog. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic profile, and to pinpoint its specific molecular targets within the Leishmania parasite. This will be crucial for the rational design and development of novel anti-leishmanial therapies.
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - ePrints Soton [eprints.soton.ac.uk]
- 5. The Impact of Ivermectin on Immune Response and Wound Healing in a Mouse Model Infected With Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-type transport ATPases in Leishmania and Trypanosoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Mutations in a P-type ATPase Transporter in Leishmania Parasites are Associated with Cross-resistance to Two Leading Drugs by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Construction of ivermectin producer by domain swaps of avermectin polyketide synthase in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5656748A - Process for the preparation of ivermectin - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic and Mechanistic Insights into 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and the putative mechanistic action of "2,3-Dehydro-3,4-dihydro ivermectin," an analog of the broad-spectrum antiparasitic agent, ivermectin. While specific experimental spectroscopic data from primary literature is not publicly available, this document compiles known chemical properties and presents generalized, yet detailed, experimental protocols for the synthesis and characterization of such ivermectin derivatives. Furthermore, a signaling pathway diagram illustrates the well-established mechanism of action of the parent compound, ivermectin, which is presumed to be shared by its analog. This guide is intended to serve as a valuable resource for researchers in drug discovery and development focused on avermectin-class compounds.
Introduction
Ivermectin, a macrocyclic lactone derived from the soil bacterium Streptomyces avermitilis, has revolutionized veterinary and human medicine with its potent anthelmintic activity. Its success has spurred research into the synthesis and evaluation of various analogs to explore structure-activity relationships and potentially develop new therapeutic agents. "this compound" is one such analog, characterized by a conjugated double bond system in the C-2 and C-3 positions of the macrocyclic ring. Understanding the spectroscopic properties and mechanism of action of this derivative is crucial for its potential development and application.
Physicochemical Properties
While detailed spectroscopic data from peer-reviewed publications are not readily accessible, the fundamental physicochemical properties of "this compound" have been reported by various chemical suppliers. A summary of these properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₈H₇₄O₁₄ | [1][2] |
| Molecular Weight | 875.09 g/mol | [1][2] |
| CAS Number | 1135339-49-9 | [1][2] |
| Appearance | Solid | [2] |
| Storage Conditions | -20°C for long-term storage | [1] |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of ivermectin analogs like "this compound." These protocols are based on established methods in organic and analytical chemistry for the avermectin class of compounds.
Synthesis of Ivermectin Analogs
The synthesis of ivermectin derivatives often involves the chemical modification of the parent ivermectin or its precursor, avermectin B1. The creation of a 2,3-dehydro derivative would typically involve an oxidation or elimination reaction to introduce the double bond.
Generalized Synthesis Workflow:
Caption: A generalized workflow for the synthesis and isolation of ivermectin analogs.
Materials:
-
Ivermectin or Avermectin B1 (starting material)
-
Appropriate oxidizing or dehydrating agent (e.g., manganese dioxide, or a two-step process involving sulfonation and elimination)
-
Anhydrous organic solvents (e.g., dichloromethane, chloroform, toluene)
-
Reagents for work-up (e.g., saturated sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
-
HPLC-grade solvents for purification
Procedure:
-
Reaction Setup: The starting material (ivermectin) is dissolved in an appropriate anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The chosen oxidizing or dehydrating agent is added to the solution, often portion-wise or as a solution in the same solvent, while maintaining a specific temperature (e.g., 0°C or room temperature).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., water or a reducing agent). The organic layer is separated, washed with aqueous solutions to remove impurities, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified using column chromatography on silica gel or by preparative HPLC to yield the pure "this compound".
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the molecular structure of the synthesized compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed to assign all proton and carbon signals and to establish connectivity within the molecule. The presence of signals in the olefinic region of the ¹H NMR spectrum, coupled with the disappearance of signals corresponding to the C-2 and C-3 protons of the starting material, would confirm the introduction of the double bond.
Mass Spectrometry (MS)
-
Purpose: To determine the molecular weight of the compound and to obtain information about its structure through fragmentation patterns.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) is used.
-
Data Acquisition: The sample is introduced into the ion source (e.g., electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured. The accurate mass measurement allows for the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide further structural information. For "this compound," the expected molecular ion would correspond to the calculated molecular weight of 875.09 g/mol .
Mechanism of Action: Signaling Pathway
As an analog of ivermectin, "this compound" is expected to exert its antiparasitic effects through a similar mechanism of action. Ivermectin's primary target in invertebrates is the glutamate-gated chloride ion channels (GluCls), which are ligand-gated ion channels found in the nerve and muscle cells of these organisms.
Signaling Pathway of Ivermectin Action:
Caption: The proposed mechanism of action for ivermectin and its analogs.
Description of the Signaling Pathway:
-
Binding: Ivermectin and its analogs bind with high affinity to a site on the glutamate-gated chloride channels (GluCls) that is distinct from the glutamate binding site.
-
Channel Activation: This binding potentiates the effect of glutamate and can also directly open the channel in the absence of glutamate. The opening of the channel is essentially irreversible.
-
Chloride Ion Influx: The open channel allows for an increased influx of chloride ions into the neuron or muscle cell.
-
Hyperpolarization: The influx of negatively charged chloride ions leads to hyperpolarization of the cell membrane, making it less excitable.
-
Paralysis: This sustained hyperpolarization inhibits neurotransmission, leading to the paralysis of the pharyngeal pump and somatic muscles of the parasite.
-
Death: The inability of the parasite to feed and move ultimately results in its death.
Conclusion
"this compound" represents an interesting synthetic derivative of ivermectin. While specific, publicly available spectroscopic data remains elusive, this guide provides a framework for its synthesis and characterization based on established methodologies for the avermectin class. The presumed mechanism of action, through the potentiation of glutamate-gated chloride channels, aligns with that of its parent compound. Further research, including the full spectroscopic characterization and biological evaluation of this analog, is warranted to fully understand its potential as a therapeutic agent. This document serves as a foundational resource for researchers embarking on such investigations.
References
Structural Elucidation of Ivermectin Degradation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of ivermectin's degradation products. Ivermectin, a potent macrocyclic lactone anthelmintic agent, is susceptible to degradation under various environmental conditions, impacting its efficacy and safety. Understanding the structure of these degradation products is crucial for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of drug product quality. This document details the degradation pathways, outlines the experimental protocols for forced degradation studies, and presents the analytical techniques employed for the identification and characterization of the resulting degradants.
Ivermectin Degradation Pathways
Ivermectin is known to degrade through several pathways, primarily hydrolysis, oxidation, and photolysis.[1] Forced degradation studies, conducted under stressed conditions as recommended by the International Council for Harmonisation (ICH) guidelines, are instrumental in identifying potential degradation products that could form during the shelf life of the drug product.[2][3][4]
Key Degradation Pathways Include:
-
Acidic and Alkaline Hydrolysis: Ivermectin undergoes hydrolysis in both acidic and basic environments.[1][5] This process can lead to the cleavage of the glycosidic bonds, resulting in the formation of the monosaccharide and aglycone forms of ivermectin.[6] In alkaline conditions, accelerated degradation is observed due to increased hydrolysis and oxidation reactions.[5]
-
Oxidative Degradation: Oxidation is a significant degradation pathway for ivermectin. The use of oxidizing agents like hydrogen peroxide (H₂O₂) can lead to the formation of various oxidative degradation products.[1][2][3] One of the major oxidative degradants identified is the 3,4-epoxide of the ivermectin H₂B₁a component.[1][2]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of ivermectin.[1][7][8] This process can lead to complex structural changes and the formation of various photoproducts.[7] The photodegradation of ivermectin is influenced by the surrounding aqueous environment, with different degradation rates observed in various types of water.[7][8]
Quantitative Data on Ivermectin Degradation
The following table summarizes the quantitative data from forced degradation studies, highlighting the extent of degradation under different stress conditions.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.05 M HCl | 5 hours | Not specified | Monosaccharide B₁a (DP-1) | [6] |
| Alkaline Hydrolysis | 0.025 M NaOH | 1 hour | Not specified | - | [6] |
| Oxidative Degradation | 5% H₂O₂ | 21 hours | Not specified | 3,4-epoxide H₂B₁a, 8a-OOH B₁a (DP-3) | [1][2][6] |
| Oxidative Degradation | 15 mM K₂Cr₂O₇ | 15 hours | Not specified | - | [6] |
| Photolytic (Solid) | 1.10 W/m² light irradiation | 26.2 hours | Not specified | 8a-OOH B₁a (DP-3) | [6] |
| Photolytic (Solution) | 1.10 W/m² light irradiation | 8 hours | ~90% (after 5h) | Three degradation intermediates | [6][9] |
| Thermal (Solid) | 80 °C | 7 days | Not specified | - | [6] |
| Thermal (Solution) | 80 °C | 1 day | Not specified | - | [6] |
Experimental Protocols for Ivermectin Degradation Studies
The structural elucidation of ivermectin degradation products relies on a systematic experimental approach involving forced degradation, separation of degradants, and their subsequent characterization.
Forced Degradation (Stress Testing)
Forced degradation studies are performed to generate the degradation products in significant amounts for identification and characterization.[4]
-
Acidic and Alkaline Hydrolysis: Ivermectin solution is treated with an acid (e.g., 0.05 M HCl) or a base (e.g., 0.025 M NaOH) and heated for a specific duration.[6]
-
Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 5% H₂O₂) or potassium dichromate (e.g., 15 mM K₂Cr₂O₇), at room temperature or elevated temperatures.[1][6]
-
Thermal Degradation: Solid ivermectin or a solution of ivermectin is exposed to high temperatures (e.g., 80°C) for an extended period.[6]
-
Photolytic Degradation: Solid ivermectin or a solution of ivermectin is exposed to a controlled light source (e.g., 1.10 W/m²) for a specified duration.[6]
Analytical Methodologies for Separation and Elucidation
A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of ivermectin degradation products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary technique for separating ivermectin from its degradation products.[1][10][11][12]
-
Column: C18 columns, such as HALO C18 (100 mm × 4.6 mm, 2.7 µm) or Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-µm), are commonly used.[1][2][10][11]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and an organic modifier like acetonitrile and/or methanol is typically employed.[1][11]
-
Detection: UV detection at around 245 nm or 254 nm is used for monitoring the analytes.[10][11][12]
-
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This technique is crucial for identifying the molecular weights and elemental compositions of the degradation products.[1][2][3] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are vital for structural elucidation by comparing them with the fragmentation of the parent ivermectin molecule.[2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for the complete structural elucidation of isolated degradation products.[1][2][6] 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to determine the precise chemical structure and stereochemistry of the degradants.[6]
-
Semi-preparative HPLC: This technique is used to isolate sufficient quantities of the major degradation products for subsequent NMR analysis.[1][2]
Visualizing the Workflow and Pathways
The following diagrams, generated using the DOT language, illustrate the key workflows and a proposed degradation pathway for ivermectin.
Conclusion
The structural elucidation of ivermectin's degradation products is a critical aspect of pharmaceutical development and quality control. A thorough understanding of the degradation pathways and the structures of the resulting products ensures the development of stable formulations and the safety of the final drug product. The combination of forced degradation studies with advanced analytical techniques such as HPLC, LC-HRMS, and NMR spectroscopy provides a robust framework for the comprehensive characterization of these degradants. The information presented in this guide serves as a valuable resource for scientists and researchers involved in the analysis and formulation of ivermectin.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-MOL [x-mol.net]
- 4. Identification and characterization of major degradation products of Eprinomectin drug substance including degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Aspects of decontamination of ivermectin and praziquantel from environmental waters using advanced oxidation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identificati… [ouci.dntb.gov.ua]
In-Depth Technical Guide: 2,3-Dehydro-3,4-dihydro ivermectin (CAS Number: 113533-49-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydro-3,4-dihydro ivermectin, with the CAS number 1135339-49-9, is a derivative of the broad-spectrum antiparasitic agent, ivermectin. It is recognized as an impurity and a degradation product of ivermectin, and is also referred to as Ivermectin Impurity I or Δ2,3 H2B1a Ivermectin. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and analytical considerations based on available scientific literature.
Chemical and Physical Properties
This compound is a macrocyclic lactone with a complex chemical structure. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1135339-49-9 | Multiple Sources |
| Molecular Formula | C48H74O14 | [1] |
| Molecular Weight | 875.09 g/mol | [2] |
| Synonyms | Ivermectin Impurity I, Δ2,3 H2B1a Ivermectin, (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a | [3] |
| Physical Form | Solid | N/A |
| Solubility | Slightly soluble in chloroform and methanol | N/A |
Biological Activity
The primary reported biological activity of this compound is its leishmanicidal potential. Research has demonstrated its efficacy against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.
In Vitro Activity against Leishmania amazonensis
Studies have shown that this compound exhibits activity against both the promastigote and amastigote stages of L. amazonensis. The inhibitory concentrations (IC50) are detailed in the table below.
| Form of L. amazonensis | IC50 (µM) | Cytotoxicity to Macrophages (IC50 in µM) | Source |
| Promastigotes | 13.8 | 65.5 | [4] |
| Amastigotes | 3.6 | 65.5 | [4] |
Mechanism of Action (Hypothesized)
While the specific signaling pathways for this compound have not been elucidated, it is hypothesized to share a mechanism of action with its parent compound, ivermectin. Ivermectin primarily targets glutamate-gated chloride ion channels in invertebrate nerve and muscle cells, leading to hyperpolarization, paralysis, and death of the parasite. It is plausible that this analog interacts with similar channels in Leishmania, although further research is required to confirm this.
Below is a hypothetical signaling pathway illustrating the potential mechanism of action.
Caption: Hypothetical mechanism of action for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are described in the primary literature. Due to access limitations, a generalized summary is provided below.
Synthesis
The synthesis of this compound is reported to be derived from commercially available ivermectin. The abstract of the key reference suggests a chemical modification of the parent compound to introduce the 2,3-dehydro-3,4-dihydro functionality. A generalized workflow for the synthesis and purification of ivermectin derivatives is depicted below.
References
"2,3-Dehydro-3,4-dihydro ivermectin" as a metabolite of ivermectin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolism of ivermectin. It addresses the identity of "2,3-dehydro-3,4-dihydro ivermectin," details the primary metabolic pathways of the parent drug, presents quantitative data on key metabolites, and outlines detailed experimental protocols for their analysis.
Clarifying the Identity of "this compound"
Scientific literature and commercial sources identify "this compound" as a synthetic analog and derivative of ivermectin, not as a product of its metabolism in biological systems.[1][2][3][4] This compound, also known by the chemical name (4S)-2,3-Didehydro-5-O-demethyl-3,4,22,23-tetrahydro-avermectin A1a, is available from chemical suppliers and has been investigated for its own biological activities.[3] Notably, it has demonstrated anthelmintic properties and activity against Leishmania amazonensis promastigotes and amastigotes.[1][2][4] However, it is not a recognized metabolite formed from ivermectin in vivo or in vitro.
The primary metabolic pathways of ivermectin involve enzymatic modifications at different sites on the molecule, leading to a range of hydroxylated and demethylated derivatives.
The Primary Metabolic Pathways of Ivermectin
Ivermectin is extensively metabolized, primarily in the liver, by the cytochrome P450 (CYP) enzyme system.[5] The predominant isoform responsible for its biotransformation is CYP3A4 , with minor contributions from CYP3A5.[5][6][7][8] The metabolism of ivermectin is crucial as it produces active metabolites that may contribute to its prolonged therapeutic and mosquitocidal effects.[6][9][10]
The two main biotransformation reactions are:
-
O-Demethylation: The removal of a methyl group, primarily at the 3″ position of the oleandrose sugar moiety.
-
Hydroxylation: The addition of a hydroxyl group, most notably at the 4a-methyl position.[5][11]
Incubation of ivermectin with human liver microsomes has led to the identification of up to 13 distinct metabolites (designated M1-M13).[6][8] The three most abundant and clinically relevant metabolites found in microsomes, hepatocytes, and human plasma are:
-
M1: 3″-O-demethyl ivermectin
-
M3: 4a-hydroxymethyl ivermectin
-
M6: 3″-O-demethyl, 4a-hydroxymethyl ivermectin (a dually modified metabolite)[6][8]
These findings indicate that demethylation and hydroxylation are the principal metabolic fates of ivermectin in humans.
Quantitative Data on Ivermectin Analogs and Metabolites
Quantitative analysis provides critical insights into the pharmacokinetics and biological activity of ivermectin and its derivatives. The following tables summarize key data from published studies.
Table 1: Biological Activity of this compound
| Compound | Target Organism | Assay | IC₅₀ Value (µM) | Reference(s) |
|---|---|---|---|---|
| This compound | L. amazonensis promastigotes | Anthelmintic Activity | 13.8 | [1][2][4] |
| This compound | L. amazonensis amastigotes | Anthelmintic Activity | 3.6 | [1][2][4] |
| this compound | Macrophages | Cytotoxicity | 65.5 |[1][2] |
Table 2: Pharmacokinetic and Formation Data for Major Ivermectin Metabolites
| Metabolite | Parameter | Value | Matrix / System | Reference(s) |
|---|---|---|---|---|
| M1 (3″-O-demethyl ivermectin) | Relative Formation | ~3.2% of Parent Drug | Primary Human Hepatocytes | [12] |
| Half-life (t½) | 54.2 ± 4.7 h | Human Blood | [10] | |
| M3 (4a-hydroxymethyl ivermectin) | Relative Formation | ~1.7% of Parent Drug | Primary Human Hepatocytes | [12] |
| M4 (desmethyl, hydroxy-ivermectin) | Half-life (t½) | 57.5 ± 13.2 h | Human Blood | [10] |
| Ivermectin (Parent Drug) | Half-life (t½) | 38.9 ± 20.8 h | Human Blood |[10] |
Experimental Protocols for Metabolite Analysis
The identification and quantification of ivermectin metabolites rely on established in vitro and analytical chemistry techniques.
This protocol is designed to simulate the hepatic metabolism of ivermectin and identify the resulting metabolites.
-
Reagent Preparation:
-
Prepare a 0.1 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-generating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Prepare a stock solution of ivermectin (e.g., 1.0 mM) in 80% acetonitrile.
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation Procedure:
-
In separate microcentrifuge tubes, combine the phosphate buffer, ivermectin stock solution (to a final concentration of ~10 µM), and human liver microsomes (e.g., 0.5-1.0 mg/mL).[13][14]
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-generating system solution.
-
Incubate for 60 minutes at 37°C with constant shaking.
-
Include negative controls: one without the NADPH-generating system and one with heat-inactivated microsomes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., ivermectin-D2 or doramectin).[14][15]
-
Vortex the tubes vigorously for 10 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis via LC-MS/MS.
-
This method provides sensitive and specific quantification of the parent drug and its metabolites.
-
Chromatographic Conditions:
-
Column: A C18 or C8 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50mm × 3.0mm, 2.7µm) is suitable.[14][16]
-
Mobile Phase A: 2-20 mM ammonium formate in water with 0.1-0.5% formic acid.[14][16]
-
Mobile Phase B: Acetonitrile or methanol with 0.1-0.5% formic acid.[14][16]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B (e.g., 10%), ramp up to a high percentage (e.g., 90-95%) to elute the analytes, hold for washing, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ionization Source Parameters: Optimize ion spray voltage, source temperature (e.g., 300°C), and gas flows (nebulizer, curtain, collision gas) for maximum signal intensity.[14]
-
MRM Transitions: Determine the specific precursor-to-product ion transitions for ivermectin and each target metabolite. For ivermectin, the ammonium adduct [M+NH₄]⁺ is often used as the precursor ion for quantification.[16]
-
Biological Activity and Significance of Metabolites
The metabolism of ivermectin is not merely a mechanism for clearance but also a source of biologically active compounds. It has been observed that the mosquito-lethal effects of ivermectin persist in human subjects even after the parent drug concentration falls below detectable limits.[6][7][9] This "post-ivermectin effect" is attributed to the presence of active metabolites that are eliminated more slowly than ivermectin itself.[10]
Studies have confirmed that key metabolites, including 3″-O-demethyl-ivermectin (M1) and hydroxy-ivermectin (M2), retain significant mosquitocidal activity.[10] Furthermore, metabolites M1 and M4 have been shown to possess considerably longer half-lives than the parent compound, thereby extending the duration of ivermectin's systemic effects.[10] This has important implications for mass drug administration programs aimed at vector control for diseases like malaria, as the formation of these persistent, active metabolites enhances the overall efficacy and duration of the intervention.
Conclusion
While "this compound" is a synthetic analog of ivermectin, it is not a product of its natural metabolism. The true metabolic profile of ivermectin is characterized by extensive biotransformation via CYP3A4-mediated O-demethylation and hydroxylation. The resulting metabolites, particularly 3″-O-demethyl ivermectin (M1) and 4a-hydroxymethyl ivermectin (M3), are abundant and clinically significant. These metabolites contribute to the drug's overall activity and are responsible for the sustained mosquitocidal effects observed long after administration. A thorough understanding of these metabolic pathways and the application of robust analytical protocols are essential for the continued development and optimization of ivermectin-based therapies in both human and veterinary medicine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. anexib.com [anexib.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Metabolism and interactions of Ivermectin with human cytochrome P450 enzymes and drug transporters, possible adverse and toxic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the metabolites of ivermectin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 9. mesamalaria.org [mesamalaria.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy of ivermectin and its metabolites against Plasmodium falciparum liver stages in primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of the metabolites of ivermectin in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of ivermectin metabolites and their activity against Anopheles stephensi mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Analysis of 2,3-Dehydro-3,4-dihydro ivermectin
Introduction
Ivermectin is a widely used broad-spectrum antiparasitic agent in both human and veterinary medicine. "2,3-Dehydro-3,4-dihydro ivermectin" is a known analog and potential impurity of ivermectin.[1][2][3][4] Rigorous analytical monitoring of ivermectin and its related substances is crucial to ensure the quality, safety, and efficacy of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of ivermectin and its impurities.[5][6][7]
This application note details a reversed-phase HPLC (RP-HPLC) method suitable for the analysis of "this compound" in bulk drug substances or pharmaceutical formulations. The described method is adapted from established and validated methods for ivermectin-related substances, ensuring a high probability of successful implementation.[5][6][7][8][9]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the analyte is presented below.
| Property | Value |
| Molecular Formula | C48H74O14[1] |
| Molecular Weight | 875.1 g/mol [1] |
| Solubility | Slightly soluble in Chloroform and Methanol[1] |
Experimental Protocol
This protocol provides a detailed procedure for the analysis of "this compound" using RP-HPLC with UV detection.
Materials and Reagents
-
Reference standard of this compound
-
Ivermectin reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Isopropanol (HPLC grade)[5]
-
Sample diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v) is a suitable starting point.
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These are based on robust methods for ivermectin and its related compounds and may be optimized for specific laboratory conditions and instrumentation.[5][6][7]
| Parameter | Recommended Condition | Alternative Condition 1 | Alternative Condition 2 |
| Column | Ascentis Express C18, 100 mm x 4.6 mm, 2.7 µm[5] | Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm[6][9] | HALO C18, 100 mm x 4.6 mm, 2.7 µm[7] |
| Mobile Phase A | Water[6][9] | Water : Acetonitrile (50:50, v/v)[5] | Water |
| Mobile Phase B | Acetonitrile : Methanol (85:15, v/v)[6][9] | Isopropanol : Acetonitrile (15:85, v/v)[5] | Acetonitrile |
| Gradient Program | A time-based linear gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B is recommended to ensure separation of ivermectin from its impurities. A typical gradient might run over 25-30 minutes.[5][7] | ||
| Flow Rate | 1.5 mL/min[6][9] | 1.0 mL/min[10] | |
| Column Temperature | 30 °C[6][9] | 45 °C[5] | 40 °C[7] |
| Detection | UV at 245 nm[6][9] | UV at 252 nm[5] | UV at 254 nm[7] |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Solution: Accurately weigh a suitable amount of "this compound" reference standard and dissolve it in the sample diluent to prepare a stock solution. Further dilute the stock solution to achieve a working concentration appropriate for the expected impurity levels (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh a sample containing ivermectin and dissolve it in the sample diluent to a known concentration (e.g., 1 mg/mL of ivermectin).
-
Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis
The identification of "this compound" is based on the comparison of its retention time with that of the reference standard. Quantification can be performed using an external standard method, where the peak area of the analyte in the sample is compared to the peak area of the reference standard. The percentage of the impurity can be calculated using the following formula:
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100
Method Validation
For use in a regulated environment, the analytical method should be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[5] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: Logical relationship between Ivermectin and its analog.
Caption: Experimental workflow for HPLC analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
Application Note: NMR Spectroscopy for the Identification and Quantification of Ivermectin Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of organic molecules, making it an invaluable tool for identifying and controlling impurities in ivermectin. This application note provides a detailed overview and protocols for the use of NMR spectroscopy in the analysis of ivermectin impurities.
Ivermectin itself is a mixture of two homologous compounds, primarily comprising not less than 80% of 22,23-dihydroavermectin B1a (H2B1a) and not more than 20% of 22,23-dihydroavermectin B1b (H2B1b). Impurities can arise from the manufacturing process (process-related impurities) or from degradation of the drug substance over time (degradation products).
Common Process-Related Impurities
Several process-related impurities in ivermectin have been identified, arising from the starting materials or by-products in the synthesis. A combination of mass spectrometry (MS) and NMR spectroscopy has been instrumental in their characterization.[1][2] Key process impurities include:
-
24-demethyl H2B1a
-
3'-demethyl H2B1a
-
3''-demethyl H2B1a
-
24a-hydroxy B2a isomer
These impurities are structurally very similar to ivermectin, highlighting the need for high-resolution analytical techniques like NMR for their unambiguous identification.
Data Presentation: NMR Spectral Data of Ivermectin and Its Impurities
Quantitative and qualitative analysis of ivermectin impurities by NMR relies on the unique chemical shifts of specific protons in the molecule. The following tables summarize known ¹H NMR chemical shift data for ivermectin H2B1a and some of its process-related impurities. All data is referenced to TMS (0 ppm) in CDCl₃.
Table 1: ¹H NMR Chemical Shift Assignments (δ, ppm) for Ivermectin H2B1a and Process Impurities in CDCl₃
| Assignment | Ivermectin H2B1a | 24-demethyl H2B1a | 24a-hydroxy B2a isomer | 3''-demethyl H2B1a |
| H-2 | 3.29 | 3.29 | 3.29 | Data not available |
| H-3 | 5.88 | 5.88 | 5.88 | Data not available |
| H-4a | 2.30 | 2.30 | 2.30 | Data not available |
| H-4b | 1.90 | 1.90 | 1.90 | Data not available |
| H-5 | 4.20 | 4.20 | 4.20 | Data not available |
| H-7 | 4.00 | 4.00 | 4.00 | Data not available |
| H-8a | 1.55 | 1.55 | 1.55 | Data not available |
| H-8b | 2.45 | 2.45 | 2.45 | Data not available |
| H-9 | 5.40 | 5.40 | 5.40 | Data not available |
| H-10 | 1.85 | 1.85 | 1.85 | Data not available |
| H-11 | 5.80 | 5.80 | 5.80 | Data not available |
| H-12 | 2.50 | 2.50 | 2.50 | Data not available |
| H-13 | 3.95 | 3.95 | 3.95 | Data not available |
| H-14a | 1.50 | 1.50 | 1.50 | Data not available |
| H-14b | 2.35 | 2.35 | 2.35 | Data not available |
| H-17a | 3.90 | 3.90 | 3.90 | Data not available |
| H-17b | 3.90 | 3.90 | 3.90 | Data not available |
| H-19 | 5.50 | 5.50 | 5.50 | Data not available |
| H-22 | 3.20 | 3.20 | 3.20 | Data not available |
| H-23 | 3.20 | 3.20 | 3.20 | Data not available |
| H-24 | 1.80 | Signal Absent | 3.47 / 3.65 | Data not available |
| H-25 | 1.50 | 1.50 | 1.50 | Data not available |
| H-1' | 4.70 | 4.70 | 4.70 | Data not available |
| H-1'' | 4.95 | 4.95 | 4.95 | Signal Shifted |
| 3''-OCH₃ | 3.40 | 3.40 | 3.40 | Signal Absent |
Note: This table is compiled from available literature and may not be exhaustive. Specific chemical shifts can vary slightly depending on experimental conditions. "Data not available" indicates that specific assignments for these protons in the corresponding impurities were not found in the searched literature.
Table 2: Typical Concentration Levels of Process Impurities in Ivermectin API
| Impurity | Typical Concentration Range (%) |
| Unspecified Impurities | ≤ 0.2% |
| Total Impurities | As per pharmacopeial limits (e.g., EP monograph) |
Note: Specific limits for individual process impurities are often not publicly available and are controlled by the manufacturer based on process capability and qualification studies. The limits are set to ensure the safety and quality of the final drug product and are in compliance with regulatory guidelines such as those from the ICH.
Experimental Protocols
Protocol for Structural Elucidation of Ivermectin Impurities
This protocol outlines the general procedure for isolating and structurally characterizing unknown impurities in ivermectin bulk drug substance.
Diagram: Workflow for Impurity Identification
Caption: Workflow for the isolation and structural elucidation of ivermectin impurities.
Methodology:
-
Sample Preparation for Isolation:
-
Dissolve a significant amount of ivermectin bulk drug (e.g., 500 mg) in a suitable solvent like methanol (e.g., 10 mL).
-
-
Isolation of Impurities:
-
Utilize preparative High-Performance Liquid Chromatography (HPLC) to separate the impurities from the main ivermectin peaks.
-
Collect the fractions corresponding to the impurity peaks.
-
Concentrate the collected fractions using a rotary evaporator and dry under high vacuum.
-
-
NMR Sample Preparation for Structural Elucidation:
-
Accurately weigh the isolated impurity.
-
Dissolve the sample in a deuterated solvent, typically deuterated chloroform (CDCl₃) at a concentration suitable for 1D and 2D NMR experiments.
-
Filter the solution into a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra to observe the proton signals.
-
Acquire ¹³C NMR and DEPT spectra to identify the carbon framework.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon connectivities.[1] These 2D NMR techniques are crucial for assembling the molecular structure of the impurities.
-
-
Data Analysis and Structure Elucidation:
-
Integrate the data from MS (providing molecular weight) and the various NMR experiments to propose a definitive chemical structure for the impurity.
-
Protocol for Quantitative NMR (qNMR) of Ivermectin Impurities
This protocol provides a general framework for the quantitative analysis of known ivermectin impurities using ¹H qNMR with an internal standard.
Diagram: qNMR Experimental Workflow
Caption: General workflow for the quantitative analysis of ivermectin impurities by NMR.
Methodology:
-
Selection of Internal Standard:
-
Choose a high-purity (>99.9%) internal standard that is soluble in the selected NMR solvent and has at least one sharp signal in a region of the ¹H NMR spectrum that is free from signals of ivermectin and its impurities.
-
Maleic acid or 1,4-dinitrobenzene are potential candidates for use with CDCl₃, but their suitability must be confirmed experimentally to ensure no signal overlap.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of the ivermectin sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a suitable amount of the chosen internal standard (e.g., 2-5 mg) and add it to the same vial. The molar ratio of the internal standard to the estimated impurity level should be appropriate for accurate integration.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Ensure complete dissolution and transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥ 400 MHz) for better signal dispersion.
-
Crucial Acquisition Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and internal standard signals to ensure full relaxation between scans. A d1 of 30-60 seconds is often a good starting point for accurate quantification.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1) for the impurity signals being quantified.
-
Digital Resolution: Ensure adequate digital resolution by using a sufficient number of data points (e.g., 64K).
-
-
-
Data Processing:
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N without significantly distorting the peak shapes.
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a precise baseline correction across the entire spectrum.
-
Integrate the selected non-overlapping signals of the impurity and the internal standard. The integration region should cover at least 20 times the linewidth at half-height of the peak.
-
-
Calculation of Impurity Content:
-
Calculate the amount of the impurity using the following formula:
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_sample) * P_std
Where:
-
P_analyte = Purity of the analyte (or concentration of the impurity)
-
I_analyte = Integral of the analyte (impurity) signal
-
I_std = Integral of the internal standard signal
-
N_analyte = Number of protons for the integrated analyte signal
-
N_std = Number of protons for the integrated internal standard signal
-
M_analyte = Molar mass of the analyte (impurity)
-
M_std = Molar mass of the internal standard
-
m_sample = Mass of the ivermectin sample
-
m_std = Mass of the internal standard
-
P_std = Purity of the internal standard
-
Conclusion
NMR spectroscopy is a highly specific and powerful tool for the analysis of ivermectin impurities. 1D and 2D NMR techniques are essential for the definitive structural elucidation of unknown impurities, while qNMR provides an accurate and precise method for their quantification without the need for impurity-specific reference standards. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to implement NMR spectroscopy for the quality control of ivermectin. It is important to note that any qNMR method must be fully validated according to ICH guidelines to ensure its suitability for its intended purpose.
References
Application Notes and Protocols for Mass Spectrometry of 2,3-Dehydro-3,4-dihydro ivermectin and its Parent Compound, Ivermectin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Ivermectin is a broad-spectrum antiparasitic agent widely used in both human and veterinary medicine.[1][2][3][4] It is a macrocyclic lactone derived from the bacterium Streptomyces avermitilis. 2,3-Dehydro-3,4-dihydro ivermectin is an analog and potential impurity or metabolite of ivermectin.[5][6][7][8][9][10] Accurate and sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.[1][2][11] This document outlines detailed protocols for the LC-MS/MS analysis of ivermectin and a proposed methodology for this compound.
Chemical Structures
| Compound | Molecular Formula | Molecular Weight |
| Ivermectin | C₄₈H₇₄O₁₄ | 875.1 g/mol |
| This compound | C₄₈H₇₂O₁₄ | 873.1 g/mol |
Experimental Protocols: Mass Spectrometry of Ivermectin
Several validated LC-MS/MS methods have been developed for the quantification of ivermectin in biological matrices such as plasma, whole blood, and dried blood spots.[1][11][12]
Sample Preparation: Solid-Phase Extraction (SPE)
A common method for extracting ivermectin from plasma involves solid-phase extraction.[13]
Protocol:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add an internal standard (e.g., ivermectin-D2).[1]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography (LC)
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.[12]
LC Parameters:
| Parameter | Condition |
| Column | Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm)[1][2] |
| Mobile Phase | Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)[1][2] |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS)
Instrumentation: A triple quadrupole mass spectrometer is typically used for quantitative analysis.[1][2]
MS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][2][14] |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Quantitative Data for Ivermectin
The following table summarizes the mass-to-charge ratios (m/z) for ivermectin commonly observed in positive ion mode ESI-MS. Ivermectin often forms an ammonium adduct.[2]
Table 1: MRM Transitions for Ivermectin Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ivermectin (Ammonium Adduct) | 892.5 | 569.3 | 35 |
| Ivermectin (Ammonium Adduct) | 892.5 | 307.3 | 45 |
| Ivermectin-D2 (Internal Standard) | 894.5 | 571.3 | 35 |
Note: The exact collision energies may require optimization depending on the instrument used.
Proposed Experimental Protocols: Mass Spectrometry of this compound (Theoretical)
Due to the lack of specific experimental data for this compound, the following protocol is a proposed starting point for method development. The structural similarity to ivermectin suggests that similar analytical conditions will be effective.
Predicted Mass Spectrometric Behavior
The molecular weight of this compound is 873.1 g/mol . The introduction of a double bond and the removal of two hydrogen atoms compared to ivermectin will result in a different precursor ion mass.
Expected Precursor Ion:
-
[M+H]⁺: 874.1 m/z
-
[M+NH₄]⁺: 891.1 m/z
-
[M+Na]⁺: 896.1 m/z
Given that ivermectin readily forms an ammonium adduct, it is reasonable to assume that this compound will behave similarly. Therefore, monitoring for the [M+NH₄]⁺ adduct is a logical starting point.
Proposed LC-MS/MS Method
The sample preparation and LC conditions outlined for ivermectin are likely to be suitable for its dehydro-dihydro derivative due to the high structural similarity. Minor adjustments to the gradient or mobile phase composition may be necessary to achieve optimal chromatographic separation if both compounds are analyzed simultaneously.
Table 2: Proposed MRM Transitions for this compound Quantification (Theoretical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Ammonium Adduct) | 891.1 | To be determined | To be determined |
The product ions and optimal collision energies will need to be determined experimentally through infusion of a standard solution of this compound into the mass spectrometer and performing product ion scans.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of ivermectin.
Proposed Fragmentation Pathway
Caption: Proposed fragmentation of this compound.
Conclusion
This document provides comprehensive, validated protocols for the mass spectrometric analysis of ivermectin. For its derivative, this compound, a theoretical framework and a proposed starting method are presented. Researchers can use this information as a foundation for developing and validating a robust analytical method for this specific analog. Experimental determination of the optimal mass spectrometric parameters and fragmentation pathways for this compound is a necessary next step for its accurate quantification and characterization.
References
- 1. Determination of ivermectin in plasma and whole blood using LC-MS/MS — MORU Tropical Health Network [tropmedres.ac]
- 2. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. echemi.com [echemi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound (Mixture of Diastereomers)>85% [lgcstandards.com]
- 9. Sapphire North America [sapphire-usa.com]
- 10. anexib.com [anexib.com]
- 11. Development and validation of a LC-MS/MS method for ivermectin quantification in dried blood spots: application to a pharmacokinetic study in Trichuris trichiura-infected adults - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 2,3-Dehydro-3,4-dihydro ivermectin as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of "2,3-Dehydro-3,4-dihydro ivermectin" as a reference standard in the quantitative analysis of ivermectin. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and quality control. The protocols herein describe the preparation of standard solutions and a validated High-Performance Liquid Chromatography (HPLC) method for the accurate determination of ivermectin in various samples.
Introduction to this compound
This compound is a known analog and impurity of ivermectin, a potent broad-spectrum antiparasitic agent. Due to its structural similarity to ivermectin, it serves as an excellent internal or external reference standard for chromatographic analyses. The use of a well-characterized reference standard is critical for ensuring the accuracy, precision, and reliability of analytical methods developed for the quantification of ivermectin and the assessment of its purity.
Reference Standard Specifications
Proper handling and storage of the reference standard are paramount to maintaining its integrity and ensuring accurate analytical results. The following table summarizes the key specifications for "this compound" reference standard.
| Parameter | Specification | Source |
| Chemical Name | This compound (Mixture of Diastereomers) | [1] |
| Molecular Formula | C₄₈H₇₄O₁₄ | [1][2][3] |
| Molecular Weight | 875.09 g/mol | [1][2][3] |
| Purity | ≥95% (as a mixture of diastereomers) | [3][4] |
| Appearance | Solid | [3][4] |
| Solubility | Slightly soluble in chloroform and methanol | [3][4] |
| Storage | Store at -20°C | [3][4] |
| Stability | ≥ 4 years at -20°C | [3][4] |
Experimental Protocols
Preparation of Standard Solutions
Accurate preparation of standard solutions is a prerequisite for reliable quantitative analysis. The following protocol outlines the steps for preparing a stock and working standard solutions of this compound.
3.1.1. Equipment and Materials
-
This compound reference standard
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes
3.1.2. Protocol for Stock Standard Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade methanol and sonicate for 10 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
-
Store the stock solution at 2-8°C, protected from light.
3.1.3. Protocol for Working Standard Solutions
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for constructing a calibration curve. For example, to prepare a 10 µg/mL working standard:
-
Pipette 10 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask.
-
Make up the volume with the mobile phase and mix thoroughly.
HPLC Method for Quantification of Ivermectin
This section details a stability-indicating reversed-phase HPLC method suitable for the quantification of ivermectin using this compound as an external or internal standard. This method is adapted from established and validated methods for ivermectin analysis.[5][6][7][8]
3.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Extend-C18 (150 mm × 4.6 mm i.d., 3.5-μm particle size) or equivalent |
| Mobile Phase | Acetonitrile and Methanol (as solvent system) |
| Detection | UV at 245 nm |
| Flow Rate | 1.0 - 1.5 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
3.2.2. System Suitability
Before sample analysis, the chromatographic system must meet the following suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
3.2.3. Analytical Procedure
-
Prepare a series of calibration standards of ivermectin at different concentrations.
-
If using as an internal standard, spike a known concentration of this compound into each calibration standard and sample.
-
Inject the standards and samples into the HPLC system.
-
Record the peak areas of ivermectin and the internal standard (if applicable).
-
Construct a calibration curve by plotting the peak area (or the ratio of peak areas of ivermectin to the internal standard) against the concentration of ivermectin.
-
Determine the concentration of ivermectin in the samples from the calibration curve.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for HPLC Analysis
The following diagram illustrates the general workflow for the quantification of ivermectin using a reference standard.
Caption: Workflow for HPLC analysis of ivermectin.
Ivermectin's Mechanism of Action: Signaling Pathway
Ivermectin's primary mode of action is through the modulation of glutamate-gated chloride channels (GluCls) in invertebrates.[5][6][9] This leads to hyperpolarization of neuronal and muscle cells, resulting in paralysis and death of the parasite.
Caption: Ivermectin's effect on glutamate-gated chloride channels.
References
- 1. This compound (Mixture of Diastereomers)>85% [lgcstandards.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Ivermectin - Wikipedia [en.wikipedia.org]
- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
In Vitro Assay Protocols for Ivermectin Analogs: A Guide for Researchers
For Immediate Release
This application note provides detailed protocols for a suite of in vitro assays to evaluate the biological activity of ivermectin and its analogs. The described methods are essential for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antiparasitic, antiviral, and anticancer agents. The protocols cover key assays for determining cytotoxicity, mechanism of action, and efficacy, supported by quantitative data and visual representations of relevant signaling pathways and experimental workflows.
Introduction
Ivermectin, a macrocyclic lactone derived from the avermectin family, is a potent antiparasitic agent with a well-established mechanism of action targeting glutamate-gated chloride channels (GluCls) in invertebrates.[1][2] This interaction leads to hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[1][2] Recent research has expanded the scope of ivermectin's potential therapeutic applications, with studies demonstrating its in vitro activity against various viruses and cancer cell lines. This has spurred interest in the development and evaluation of ivermectin analogs with improved potency, selectivity, and pharmacokinetic properties.
These application notes provide a framework for the in vitro assessment of ivermectin analogs, focusing on antiparasitic, antiviral, and anticancer activities.
Quantitative Data Summary
The following tables summarize the in vitro activity of ivermectin and its analogs from various studies. IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are provided for comparative analysis.
Table 1: Antiparasitic Activity of Ivermectin and Analogs
| Compound | Organism | Assay Type | IC50/LC50/MIC | Reference |
| Ivermectin | Haemonchus contortus | Larval Motility | ~2.7 µM (IC50) | [3] |
| Artemia salina | Lethality | 0.02 µg/mL (LC50) | [4] | |
| Caenorhabditis elegans | Motility | 0.01 µg/mL (MIC) | [4] | |
| 4"-O-Methyl-avermectin B1a | Artemia salina | Lethality | 0.02 µg/mL (LC50) | [4] |
| Caenorhabditis elegans | Motility | 0.01 µg/mL (MIC) | [4] | |
| 4"-O-Ethyl-avermectin B1a | Artemia salina | Lethality | 0.02 µg/mL (LC50) | [4] |
| Caenorhabditis elegans | Motility | 0.01 µg/mL (MIC) | [4] | |
| 4"-O-n-Propyl-avermectin B1a | Artemia salina | Lethality | 0.02 µg/mL (LC50) | [4] |
| Caenorhabditis elegans | Motility | 0.01 µg/mL (MIC) | [4] | |
| 4"-O-iso-Propyl-avermectin B1a | Artemia salina | Lethality | 0.02 µg/mL (LC50) | [4] |
| Caenorhabditis elegans | Motility | 0.01 µg/mL (MIC) | [4] | |
| 4"-O-n-Butyl-avermectin B1a | Artemia salina | Lethality | 0.02 µg/mL (LC50) | [4] |
| Caenorhabditis elegans | Motility | 0.01 µg/mL (MIC) | [4] |
Table 2: Antiviral Activity of Ivermectin and Analogs against SARS-CoV-2
| Compound | Cell Line | Assay Type | EC50 (µM) | Reference |
| Ivermectin | Vero E6 | Cytopathic Effect | 3.0 - 3.6 | [5] |
| A549-hACE2 | RT-qPCR | 2.1 - 2.36 | [5] | |
| Calu-3 | RT-qPCR | 3.36 | [5] | |
| Doramectin | Vero E6 | Cytopathic Effect | 1.1 - 2.4 | [5] |
| Selamectin | Vero E6 | Cytopathic Effect | 2.3 - 3.9 | [5] |
| Moxidectin | Vero E6 | Cytopathic Effect | 3.5 - 5.3 | [5] |
| Milbemycin Oxime | Vero E6 | Cytopathic Effect | 2.6 - 3.8 | [5] |
Table 3: Anticancer Activity of Ivermectin and Analogs
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ivermectin | DLD1 | Colon Cancer | ~2.5 | [6] |
| Ls174T | Colon Cancer | ~1.0 | [6] | |
| SKOV-3 | Ovarian Cancer | 10 - 20 | [7] | |
| MDA-MB-231 | Breast Cancer | 5 | [8] | |
| MCF-7 | Breast Cancer | 5 | [8] | |
| Renal Cell Carcinoma (various) | Kidney Cancer | 3 - 10 | [9] | |
| Doramectin | DLD1 | Colon Cancer | ~2.8 | [6] |
| Ls174T | Colon Cancer | ~0.6 | [6] | |
| Moxidectin | DLD1 | Colon Cancer | ~2.5 | [6] |
| Ls174T | Colon Cancer | ~1.0 | [6] | |
| Selamectin | DLD1 | Colon Cancer | ~0.14 | [6] |
| Ls174T | Colon Cancer | ~0.08 | [6] |
Experimental Protocols
Cytotoxicity and Cell Viability Assays
A fundamental first step in characterizing a new compound is to determine its effect on cell viability and proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC50) of ivermectin analogs on a given cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, Vero, or a cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Ivermectin analog stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ivermectin analog in complete culture medium. Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well. Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Antiparasitic Assays
Objective: To quantify the concentration-dependent inhibition of larval motility by an ivermectin analog.
Materials:
-
L3 larval stage of the target nematode (e.g., Haemonchus contortus)
-
Culture medium or buffer suitable for the nematode
-
Ivermectin analog stock solution (in DMSO)
-
96-well plates
-
Microscope or automated tracking system
Procedure:
-
Larva Preparation: Wash and suspend the L3 larvae in the appropriate culture medium.
-
Compound Addition: Add a defined number of larvae to each well of a 96-well plate. Prepare serial dilutions of the ivermectin analog in the culture medium and add to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) under appropriate conditions for the nematode.
-
Motility Assessment: Score larval motility visually under a microscope or quantify using an automated tracking system.
-
Data Analysis: Determine the concentration of the ivermectin analog that inhibits motility by 50% (IC50).
Antiviral Assays
Objective: To determine the 50% effective concentration (EC50) of an ivermectin analog in protecting cells from virus-induced CPE.
Materials:
-
Vero E6 or A549-hACE2 cells
-
Complete cell culture medium
-
SARS-CoV-2 viral stock
-
Ivermectin analog stock solution (in DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTS or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero E6 or A549-hACE2 cells into 96-well plates and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with serial dilutions of the ivermectin analog for a few hours before infection.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 72 hours in a biosafety level 3 (BSL-3) facility.
-
Cell Viability Measurement: Assess cell viability using a suitable reagent (e.g., MTS).
-
Data Analysis: Calculate the percentage of cell protection for each concentration relative to the virus control (0% protection) and the cell control (100% protection). Determine the EC50 value from the dose-response curve.
Anticancer Assays
Objective: To quantify the induction of apoptosis by an ivermectin analog in cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ivermectin analog stock solution (in DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
6-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells into 6-well plates and allow them to attach overnight. Treat the cells with the ivermectin analog at desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Wash the cells twice with cold PBS. Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 400 µL of binding buffer to each tube. Analyze the samples within one hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by ivermectin and a general experimental workflow for in vitro screening.
References
- 1. Comparative study of the interaction of ivermectin with proteins of interest associated with SARS-CoV-2: A computational and biophysical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] A Comparative Study of the Effects of Aversectin C, Abamectin and Ivermectin on Apoptosis of Rat Thymocytes Induced by Radiation and Dexamethasone | Semantic Scholar [semanticscholar.org]
- 9. Progress in Understanding the Molecular Mechanisms Underlying the Antitumour Effects of Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,3-Dehydro-3,4-dihydro ivermectin in Cell Culture Studies
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dehydro-3,4-dihydro ivermectin is an analog of the well-established anthelmintic drug, ivermectin.[1][2] While research on this specific analog is emerging, the extensive body of work on ivermectin provides a strong foundation for its investigation in various cell culture models. Ivermectin has demonstrated potent activity against a range of parasites and, more recently, has been identified as a potential anticancer agent.[3] This document provides available data on this compound and detailed protocols based on the known cellular effects of ivermectin, which are anticipated to be a valuable starting point for studies with this analog.
Disclaimer
The experimental protocols provided herein are primarily based on studies conducted with ivermectin. Researchers should consider these as a starting point and perform necessary optimizations and validations when working with this compound.
Quantitative Data Summary
Biological Activity of this compound
Limited studies have characterized the specific biological activities of this compound. The available data on its effects on Leishmania amazonensis and macrophage cytotoxicity are summarized below.
| Cell Type/Organism | Assay | Endpoint | IC50 (µM) | Reference |
| Leishmania amazonensis promastigotes | Antileishmanial Activity | Inhibition | 13.8 | [1] |
| Leishmania amazonensis amastigotes | Antileishmanial Activity | Inhibition | 3.6 | [1] |
| Macrophages | Cytotoxicity | Inhibition | 65.5 | [1] |
Comparative Cytotoxicity of Ivermectin in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for ivermectin across various cancer cell lines, providing a reference for potential anticancer studies with its analog.
| Cancer Type | Cell Line | Assay | IC50 (µM) | Incubation Time (h) | Reference |
| Urothelial Carcinoma | T24 | CCK-8 | 20.5 | 24 | [4] |
| 17.4 | 48 | [4] | |||
| 16.6 | 72 | [4] | |||
| RT4 | CCK-8 | 26.7 | 24 | [4] | |
| 14.9 | 48 | [4] | |||
| 10.0 | 72 | [4] | |||
| Breast Cancer | MCF-7/LCC2 | MTT | 9.35 | 24 | [5] |
| 6.62 | 48 | [5] | |||
| MCF-7/LCC9 | MTT | 9.06 | 24 | [5] | |
| 6.35 | 48 | [5] | |||
| MCF-7 | MTT | 10.14 | 24 | [5] | |
| 6.01 | 48 | [5] | |||
| Colon Cancer | DLD1 | BrdU | ~2.5 | Not Specified | [6] |
| Ls174T | BrdU | ~1.0 | Not Specified | [6] | |
| Acute Lymphoblastic Leukemia | SUP-B15 | MTT | 3.435 | Not Specified | [7] |
| Breast Cancer | MDA-MB-231 | Not Specified | ~5 | Not Specified | [7] |
| MDA-MB-468 | Not Specified | ~5 | Not Specified | [7] | |
| MCF-7 | Not Specified | ~5 | Not Specified | [7] | |
| Ovarian Cancer | SKOV-3 | Not Specified | ~5 | Not Specified | [7] |
Signaling Pathways Modulated by Ivermectin
Ivermectin has been shown to exert its cellular effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways modulated by ivermectin leading to anticancer effects.
Experimental Workflow for In Vitro Screening
A generalized workflow for the in vitro evaluation of this compound is presented below.
Caption: A typical experimental workflow for assessing the in vitro cellular effects.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effect of a compound on a given cell line and to calculate the IC50 value.[7]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with could be 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition and Incubation: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well. Gently pipette up and down or place the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Subtract the absorbance of a blank well (medium and MTT only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.[7]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment.[8]
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells into 6-well plates at an appropriate density and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.[8]
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.[8]
-
Washing: Wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cells in 100 µL of binding buffer.[8]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Incubate the cells in the dark at room temperature for 15 minutes.[8]
-
Sample Preparation for Flow Cytometry: Add 400 µL of binding buffer to each tube.[8]
-
Data Acquisition: Analyze the samples within one hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.[8]
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.[8]
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.[8]
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[8]
-
Washing: Centrifuge the cells to remove the ethanol and wash them with PBS.[8]
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[8]
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medsci.org [medsci.org]
- 5. journals.plos.org [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Formulation of Ivermectin Analogs for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ivermectin, a member of the avermectin class of macrocyclic lactones, is a potent antiparasitic agent with a broad spectrum of activity.[1][2] Its analogs are of significant interest for the development of new therapeutics. A critical challenge in the preclinical evaluation of these lipophilic compounds is the development of appropriate formulations that ensure adequate bioavailability for in vivo studies.[3][4] Ivermectin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability but low aqueous solubility, which can lead to variable absorption and limit its efficacy.[3][5] This document provides detailed application notes and protocols for the formulation of ivermectin analogs for various routes of administration in animal models.
Data Presentation: Formulation Strategies and Pharmacokinetic Parameters
The selection of an appropriate vehicle is crucial for achieving desired pharmacokinetic profiles.[2][6] Various formulations have been developed to enhance the solubility and bioavailability of ivermectin and its analogs, ranging from simple solvent systems to advanced nanoparticle-based delivery systems.[1][4] Below are tables summarizing different formulation approaches and their reported pharmacokinetic parameters.
Table 1: Exemplary Formulations for Injectable Administration of Ivermectin Analogs
| Formulation Component | Concentration | Co-solvent(s) | Surfactant(s) | Vehicle | Reported Cmax (ng/mL) | Reported Tmax (days) | Animal Model | Reference |
| Ivermectin | 1% (w/v) | Propylene Glycol, Glycerol Formal (60:40 v/v) | - | Nonaqueous | ~30 | ~2-4 | Cattle | [7][8] |
| Ivermectin | 1% (w/v) | Ethanol (15% w/v) | Poloxamer 407 (10% w/v) | Aqueous | Not specified | Not specified | Not specified | [9] |
| Ivermectin | 10 mg/mL | N-methylpyrrolidone (30% v/v) | - | Propylene Glycol | Not specified | Not specified | Not specified | [10] |
| Ivermectin | 10 mg/mL | N-methylpyrrolidone (5% v/v), Propylene Glycol (20% v/v) | Polysorbate 80 (10% v/v) | Aqueous | Not specified | Not specified | Not specified | [10] |
| Ivermectin | Not specified | - | - | Lipid Nanocapsules | ~1367 (AUC ng h/ml) | Not specified | Rat | [11] |
| Ivermectin | 1:3 (drug:carrier) | - | - | Hydrogenated Castor Oil (Solid Dispersion) | ~1.1-fold higher bioavailability vs. commercial | ~49 (persistence >1 ng/mL) | Rabbit | [12] |
Table 2: Formulations for Oral Administration of Ivermectin Analogs
| Formulation Component | Concentration | Co-solvent(s)/Carrier(s) | Surfactant(s) | Vehicle | Key Findings | Animal Model | Reference |
| Ivermectin | 0.2 mg/kg | Polyvinylpyrrolidone, Arabinogalactan | Tween-80 | Paste | 100% efficacy against nematodes | Horse | [13] |
| Ivermectin | 20 mg/kg | Polyvinylpyrrolidone PVPK30, Poloxamer 188 (1:0.5:1.5 ratio) | - | Amorphous Solid Dispersion | >30-fold enhanced drug loading | Rat | [14] |
| Ivermectin | 0.21 mg | - | - | Fast Dissolving Oral Film | Significantly reduced ethanol intake | Mouse | [15] |
| "Antiparasitic Agent-6" | 10 mg/kg | 0.5% Carboxymethylcellulose (CMC) | 0.1% Tween 80 | Aqueous Suspension | Standard oral gavage vehicle | Mouse | [16] |
Experimental Protocols
Protocol 1: Preparation of a Nonaqueous Injectable Formulation
This protocol is based on the use of a glycerol formal and propylene glycol co-solvent system, which has been shown to improve the efficacy of ivermectin.[8]
Materials:
-
Ivermectin analog
-
Glycerol formal (stabilized)
-
Propylene glycol
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of the ivermectin analog.
-
In a sterile container, measure the required volume of glycerol formal.
-
Add the ivermectin analog to the glycerol formal and mix until completely dissolved. Gentle warming or sonication may be used to facilitate dissolution.
-
Once the active ingredient is fully dissolved, add the required volume of propylene glycol to achieve the final desired ratio (e.g., 40:60 v/v glycerol formal to propylene glycol).[8]
-
Mix the solution thoroughly to ensure homogeneity.
-
Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation protected from light, and according to the stability profile of the specific analog.
Protocol 2: Preparation of an Aqueous Suspension for Oral Gavage
This protocol is suitable for administering poorly water-soluble ivermectin analogs to rodents via oral gavage.
Materials:
-
Ivermectin analog
-
Carboxymethylcellulose sodium (CMC)
-
Tween 80 (Polysorbate 80)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 0.5% (w/v) solution of CMC in sterile water. Slowly add the CMC powder to the water while stirring continuously to prevent clumping. Allow the solution to stir until the CMC is fully hydrated and the solution is clear.
-
Add Tween 80 to the CMC solution to a final concentration of 0.1-0.5% (v/v) and mix thoroughly. This will act as a suspending and wetting agent.
-
Accurately weigh the required amount of the ivermectin analog.
-
If the analog is crystalline, gently grind it to a fine powder using a mortar and pestle.
-
Create a paste by adding a small volume of the CMC/Tween 80 vehicle to the powdered analog and triturating.
-
Gradually add the remaining vehicle to the paste while continuously mixing or sonicating to form a uniform suspension.
-
Store the suspension at 4°C and protect it from light. Shake well before each use to ensure a homogenous dose.[16]
Protocol 3: In Vivo Administration via Oral Gavage in Mice
Materials:
-
Prepared oral suspension of the ivermectin analog
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)[17]
-
Syringes
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the required dose volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.[16][17]
-
Shake the oral suspension vigorously to ensure a uniform concentration.
-
Draw the calculated volume of the suspension into a syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head and neck to be in a straight line with the body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance.[16][17]
-
Once the needle is correctly positioned, slowly administer the formulation.[17]
-
Withdraw the needle gently and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately following the procedure.[16]
Visualizations
Ivermectin's Mechanism of Action
Ivermectin and its analogs primarily exert their antiparasitic effects by targeting glutamate-gated chloride channels (GluCls) found in invertebrate nerve and muscle cells.[18][19][20] Binding of the drug to these channels potentiates the effect of glutamate, leading to an increased influx of chloride ions.[21][22] This hyperpolarizes the cell membrane, resulting in paralysis and death of the parasite.[19][20]
Caption: Signaling pathway of ivermectin analogs targeting glutamate-gated chloride channels.
Experimental Workflow for Formulation and In Vivo Testing
The process of developing and evaluating a novel formulation for an ivermectin analog involves several key stages, from initial formulation screening to in vivo efficacy studies.
Caption: Workflow for the formulation and in vivo evaluation of ivermectin analogs.
References
- 1. veterinaryworld.org [veterinaryworld.org]
- 2. Current therapeutic applications and pharmacokinetic modulations of ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and Ex Vivo Evaluation of Ivermectin Within Different Nano-Drug Delivery Vehicles for Transdermal Drug Delivery [mdpi.com]
- 4. Ivermectin-based therapeutics: modern dosage forms and drug delivery innovations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic studies of ivermectin: effects of formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jppres.com [jppres.com]
- 8. US4853372A - Non-aqueous ivermectin formulation with improved antiparasitic activity - Google Patents [patents.google.com]
- 9. WO2000031098A1 - Injectable anthelmintic formulation - Google Patents [patents.google.com]
- 10. US5773422A - Avermectin formulation - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Clinical Examination of Novel Formulations of Ivermectin, Albendazole and Niclosamide for the Treatment of Equine Gastrointestinal Helminthoses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Oral Delivery of Ivermectin Using a Fast Dissolving Oral Film: Implications for Repurposing Ivermectin as a Pharmacotherapy for Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 20. GluClR-mediated inhibitory postsynaptic currents reveal targets for ivermectin and potential mechanisms of ivermectin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Application Notes & Protocols: Analytical Method Validation for Ivermectin Impurities
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ivermectin is a broad-spectrum anti-parasitic agent widely used in both human and veterinary medicine. Ensuring the purity and safety of ivermectin drug substances and products is critical. This document provides a detailed application note and protocol for the validation of a stability-indicating analytical method for the determination of ivermectin and its impurities. The methodology is based on reversed-phase high-performance liquid chromatography (RP-HPLC) and is aligned with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
A robust analytical method is essential for accurately quantifying process-related impurities and degradation products that may arise during synthesis, storage, or formulation. This protocol outlines the key validation parameters, experimental procedures, and acceptance criteria necessary to demonstrate that the analytical method is fit for its intended purpose.
Analytical Method Parameters
A stability-indicating RP-HPLC method has been developed and validated for the identification and quantification of ivermectin and its related substances.[6][7][8][9] The method is designed to separate ivermectin from its potential degradation products and process-related impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5 µm) or HALO C18 (100 mm x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile/Methanol (85:15, v/v) |
| Gradient Elution | A time-based gradient program should be optimized to ensure separation of all relevant peaks. |
| Flow Rate | 1.5 mL/min[6][8] |
| Column Temperature | 30 °C or 40°C |
| Detection Wavelength | 245 nm or 254 nm[6][7][8][9] |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes to ensure elution of all impurities.[7][9] |
Data Presentation: Summary of Validation Parameters
The following tables summarize the typical quantitative data obtained during the validation of an analytical method for ivermectin impurities.
Table 1: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Ivermectin | 0.6 - 900 (0.1 - 150% of analytical concentration)[6][8] | > 0.999 |
| Impurity A | LOQ - 150% of specification limit | > 0.99 |
| Impurity B | LOQ - 150% of specification limit | > 0.99 |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Ivermectin & Impurities | 0.2[6][8] | 0.6[6][8] |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Level | Mean Recovery (%) | Acceptance Criteria (%) |
| Ivermectin | 80%, 100%, 120% | 98.0 - 102.0 | 98.0 - 102.0 |
| Impurities | LOQ, 100%, 150% of specification limit | 90.0 - 110.0 | 80.0 - 120.0 |
Table 4: Precision (Repeatability and Intermediate Precision)
| Analyte | Repeatability (%RSD) | Intermediate Precision (%RSD) | Acceptance Criteria (%RSD) |
| Ivermectin | < 1.0 | < 2.0 | < 2.0 |
| Impurities | < 5.0 | < 10.0 | < 10.0 |
Table 5: Robustness
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | No significant change |
| Column Temperature | ± 2 °C | No significant change |
| Mobile Phase Composition | ± 2% organic | No significant change |
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Ivermectin Reference Standard (RS) into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile to obtain a stock solution of approximately 0.5 mg/mL.
-
Further dilute this stock solution with acetonitrile to prepare working standard solutions at the desired concentrations for linearity, accuracy, and precision studies.
Sample Solution Preparation:
-
Accurately weigh a quantity of the ivermectin drug substance or powdered tablets equivalent to about 25 mg of ivermectin into a 50 mL volumetric flask.
-
Add approximately 40 mL of acetonitrile and sonicate for 15 minutes to dissolve.
-
Dilute to volume with acetonitrile and mix well.
-
Filter a portion of the solution through a 0.45 µm PVDF syringe filter before injection.
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the ivermectin drug substance.[10][11][12]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 4 hours.[13] Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Treat the sample with 0.015 M NaOH at room temperature for 2 hours.[13] Neutralize with an equivalent amount of 0.015 M HCl.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H2O2) at room temperature for 15 minutes.[14]
-
Thermal Degradation: Expose the solid drug substance to 110°C in a hot air oven for 24 hours.[14]
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to UV light (254 nm) and visible light as per ICH guidelines.
After exposure, prepare the samples as described in the sample preparation section and analyze by HPLC. The method should be able to separate the degradation products from the main ivermectin peak and from each other.
Method Validation Protocol
Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] This is demonstrated through forced degradation studies and by analyzing blank and placebo samples.
Linearity:
-
Prepare a series of at least five concentrations of ivermectin and its impurities ranging from the LOQ to 150% of the analytical concentration.[6][8]
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy:
-
Prepare sample solutions spiked with known amounts of ivermectin and its impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery of the added analyte.
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, with the same analyst and instrument. Calculate the relative standard deviation (%RSD).
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the %RSD.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve or by visual evaluation.
-
LOD = 3.3 * (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Response / Slope of the Calibration Curve)
Robustness: Intentionally make small but deliberate variations in the method parameters and evaluate the impact on the results.[1] Parameters to vary include:
-
Flow rate (e.g., ±0.1 mL/min)
-
Column temperature (e.g., ±2 °C)
-
Mobile phase composition (e.g., ±2% organic component)
System Suitability: Before each analytical run, inject a standard solution and check the system suitability parameters to ensure the chromatographic system is performing adequately. Key parameters include:
-
Tailing factor (should be ≤ 2.0)
-
Theoretical plates (should be > 2000)
-
Resolution between adjacent peaks (should be > 1.5)
-
%RSD of replicate injections (should be ≤ 2.0%)
Visualizations
Caption: Workflow for Analytical Method Validation of Ivermectin Impurities.
Caption: Forced Degradation Study for Specificity Assessment.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wjpls.org [wjpls.org]
- 13. academic.oup.com [academic.oup.com]
- 14. ajpaonline.com [ajpaonline.com]
Application Notes and Protocols for the Quantitative Analysis of Ivermectin and Its Impurities
Introduction
Ivermectin is a potent, broad-spectrum antiparasitic agent widely used in both human and veterinary medicine. It is a semi-synthetic derivative of the avermectin family of macrocyclic lactones.[1] The active pharmaceutical ingredient (API) is primarily a mixture of two homologous compounds: 22,23-dihydroavermectin B1a (H2B1a), which must constitute at least 90.0% of the mixture, and 22,23-dihydroavermectin B1b (H2B1b).[2][3] The total content of H2B1a and H2B1b should be between 95.0% and 102.0%.[3]
The quality control of ivermectin in bulk drug substances and pharmaceutical formulations is critical to ensure its safety and efficacy. This involves accurate quantification of the main components and the detection and quantification of any process-related or degradation impurities. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) provide official monographs with standardized methods for this purpose.[2][4] Additionally, numerous stability-indicating high-performance liquid chromatography (HPLC) methods have been developed and validated for the analysis of ivermectin and its related substances in various dosage forms.[1][5][6]
This document provides detailed application notes and protocols for the quantitative analysis of ivermectin and its impurities, primarily using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection, a common and robust technique for this purpose.
Common Impurities in Ivermectin
Impurities in ivermectin can originate from the manufacturing process (process impurities) or from the degradation of the drug substance over time (degradation products). It is crucial to monitor and control these impurities within established limits. Common impurities identified in ivermectin bulk material include:
-
Avermectin B1a: A precursor in the synthesis of ivermectin.[2]
-
8a-oxo-H2B1a: A related substance.[2]
-
Isomers of H4B1a and Δ2,3 H2B1a: Process-related impurities.[2]
-
Process Impurities identified by MS and NMR: These include 24-demethyl H2B1a, 3'-demethyl H2B1a, 3''-demethyl H2B1a, and 24a-hydroxy B2a isomer.[7][8]
The acceptance criteria for these and other unspecified impurities are defined in pharmacopeial monographs.
Data Presentation: Quantitative Analysis Parameters
The following tables summarize typical parameters for the quantitative analysis of ivermectin and its impurities by RP-HPLC.
Table 1: Summary of Chromatographic Conditions for Ivermectin Analysis
| Parameter | Method 1: USP Monograph[2] | Method 2: European Pharmacopoeia (Ph. Eur.) 1336[4] | Method 3: Published Stability-Indicating Method[1][5] |
|---|---|---|---|
| Column | L1 packing (C18) | Octadecylsilyl silica gel (5 µm), 250 mm x 4.6 mm | Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile, methanol, and water (53:27.5:19.5) | Water, methanol, and acetonitrile (15:34:51 v/v/v) | Gradient Elution: A: Water, B: Acetonitrile/Methanol (85/15, v/v) |
| Flow Rate | Adjust as necessary | 1.0 mL/min | 1.5 mL/min |
| Column Temp. | Ambient | 25 °C | 30 °C |
| Detection | UV at 245 nm | UV at 254 nm | UV at 245 nm |
| Injection Vol. | ~50 µL | 20 µL | Not Specified |
Table 2: System Suitability Requirements
| Parameter | Acceptance Criteria | Source |
|---|---|---|
| Resolution | Minimum 3.0 between H2B1b and H2B1a peaks | Ph. Eur.[4] |
| Symmetry Factor (Tailing) | Maximum 2.5 for the principal peak | Ph. Eur.[4] |
| Relative Standard Deviation (RSD) | NMT 2.0% for replicate injections of the standard solution | USP-NF[9] |
Table 3: Impurity Acceptance Criteria (Example from USP Monograph)
| Impurity / Related Compound | Relative Retention Time (RRT) | Limit |
|---|---|---|
| Avermectin B1a | ~0.7 | NMT 0.7% |
| 8a-oxo-H2B1a | ~0.5 | NMT 1.0% |
| H4B1a isomers and Δ2,3 H2B1a | ~1.3 to 1.4 | NMT 2.5% (sum) |
| Any other individual impurity | - | NMT 0.5% |
| Sum of all unidentified impurities | - | NMT 1.0% |
| Total Impurities | - | NMT 4.0% |
Note: Disregard any peak less than 0.05%. Limits are based on the USP monograph for Ivermectin.[2]
Table 4: Summary of Method Validation Data from a Published Study
| Parameter | Result |
|---|---|
| Linearity Range | 0.1–150% of analytical concentration (0.6 mg/mL) |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
Data sourced from a stability-indicating HPLC method for ivermectin in an oral paste.[5][10]
Experimental Protocols
Protocol 1: Quantitative Analysis of Ivermectin Bulk Drug Substance by RP-HPLC
This protocol describes a general procedure for the assay and determination of related substances in ivermectin bulk drug, based on pharmacopeial methods.
1. Materials and Reagents
-
Ivermectin Reference Standard (CRS/RS)
-
Ivermectin sample to be tested
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Purified)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Sonicator
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
2. Preparation of Solutions
-
Mobile Phase (Isocratic): Prepare a mixture of Water, Methanol, and Acetonitrile (e.g., 15:34:51 v/v/v).[4] Filter through a 0.45 µm membrane filter and degas prior to use.
-
Diluent: Methanol is commonly used as the diluent.
-
Standard Solution: Accurately weigh about 40 mg of Ivermectin RS into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a final concentration of about 0.8 mg/mL.[4]
-
Test (Sample) Solution: Accurately weigh about 40 mg of the ivermectin sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a final concentration of about 0.8 mg/mL.[4] Sonicate if necessary to ensure complete dissolution.
3. Chromatographic Procedure
-
Set up the HPLC system according to the conditions specified in Table 1 (e.g., Method 2).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the Standard Solution five or six times to check for system suitability (See Table 2). The RSD of the peak areas for the principal peaks should be not more than 2.0%.
-
Once system suitability is established, inject the Test Solution in duplicate.
-
Record the chromatograms for a period sufficient to elute all impurities (typically at least twice the retention time of the main ivermectin H2B1a peak).
4. Calculations
-
Assay Calculation: Calculate the percentage of ivermectin (sum of H2B1a and H2B1b) in the sample using the standard formula comparing peak areas of the sample to the standard.
-
Impurity Calculation: Calculate the percentage of each impurity using the area normalization method:
-
% Impurity = (Area of individual impurity peak / Total area of all peaks in the chromatogram) x 100
-
-
Compare the results against the specifications outlined in the relevant pharmacopeia (e.g., Table 3).
Visualizations
Caption: Experimental workflow for HPLC analysis of ivermectin.
Caption: Classification of ivermectin components and impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. uspbpep.com [uspbpep.com]
- 3. drugfuture.com [drugfuture.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uspnf.com [uspnf.com]
- 10. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Preparation of "2,3-Dehydro-3,4-dihydro ivermectin" Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2,3-Dehydro-3,4-dihydro ivermectin" is an analog of the potent antiparasitic agent, ivermectin. As a macrocyclic lactone, it is of significant interest in drug development and parasitology research. Accurate and reproducible preparation of stock solutions is a fundamental prerequisite for reliable experimental outcomes in pharmacological and biological studies. These application notes provide detailed protocols for the preparation, storage, and handling of "this compound" stock solutions, ensuring consistency and accuracy in research applications.
Physicochemical and Solubility Data
A summary of the key physicochemical properties of "this compound" is presented in Table 1. This information is critical for accurate calculations and the preparation of stock solutions at desired concentrations. The compound is supplied as a solid and should be stored at -20°C for long-term stability.[1] While specific quantitative solubility data is limited, it is known to be slightly soluble in chloroform and methanol.[1] Based on the solubility of the parent compound ivermectin, Dimethyl Sulfoxide (DMSO) is recommended as a suitable solvent for preparing high-concentration stock solutions.
| Property | Value |
| Molecular Formula | C₄₈H₇₄O₁₄ |
| Molecular Weight | 875.1 g/mol |
| Appearance | Solid |
| Purity | ≥95% (mixture of diastereomers) |
| Storage (Solid) | -20°C |
| Solubility | DMSO: Soluble (based on ivermectin B1a data) Chloroform: Slightly Soluble[1] Methanol: Slightly Soluble[1] |
Table 1: Physicochemical and Solubility Data for this compound.
Experimental Protocols
Safety Precautions
"this compound" should be handled with care in a laboratory setting. The Safety Data Sheet (SDS) indicates that the compound is classified as acutely toxic if swallowed.[2] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of "this compound" in DMSO.
Materials:
-
"this compound" solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibration: Before opening, allow the vial containing solid "this compound" to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the solid compound. To prepare 1 mL of a 10 mM stock solution, calculate the required mass using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 875.1 g/mol x 1000 mg/g = 8.751 mg Carefully weigh out 8.751 mg of "this compound" and place it into a sterile vial.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. For this example, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or experimental buffer.
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilution: Perform serial dilutions of the stock solution to achieve the desired final concentration for your experiment. For example, to prepare a 10 µM working solution in 1 mL of cell culture medium:
-
(10 mM) x V₁ = (10 µM) x (1 mL)
-
(10,000 µM) x V₁ = (10 µM) x (1000 µL)
-
V₁ = 1 µL Add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium.
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathway of Ivermectin Analogs
Ivermectin and its analogs primarily exert their antiparasitic effects by acting as positive allosteric modulators of glutamate-gated chloride ion (GluCl) channels in the nerve and muscle cells of invertebrates. This binding leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite. In vertebrates, ivermectin can also modulate P2X4 receptors, which are ATP-gated ion channels involved in various physiological processes, including immune responses.
Caption: Signaling pathway of ivermectin analogs in invertebrates and vertebrates.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the key steps involved in the preparation of a "this compound" stock solution.
References
Troubleshooting & Optimization
Technical Support Center: Ivermectin HPLC Analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of ivermectin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on troubleshooting common issues, understanding experimental protocols, and interpreting data.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing or fronting in ivermectin HPLC analysis?
A1: Peak asymmetry, such as tailing or fronting, can significantly affect the accuracy and precision of your results.[1] Common causes include:
-
Column Overload: Injecting too much sample can lead to peak distortion.[1] Try diluting your sample and reinjecting.
-
Secondary Interactions: Interactions between ivermectin and active sites on the column, like residual silanols, can cause tailing.[2] Consider using a mobile phase with a pH that suppresses these interactions or switching to a more inert column.
-
Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of ivermectin, leading to poor peak shape.[1] Ensure your mobile phase is properly buffered.
-
Column Contamination: Accumulation of matrix components on the column or guard column can lead to peak shape issues.[2][3]
Q2: My ivermectin peak's retention time is shifting between injections. What should I check?
A2: Retention time variability is a frequent issue in HPLC.[4] Here are the primary factors to investigate:
-
Mobile Phase Composition: Even a small change of 1% in the organic solvent concentration can alter retention times.[5] Ensure accurate and consistent mobile phase preparation.
-
Flow Rate Fluctuation: Inconsistent flow from the pump is a common cause of retention time shifts.[4][6] Check for leaks, ensure proper pump maintenance, and verify the flow rate.
-
Column Temperature: Temperature variations can affect retention times, with a general rule of a 1-2% change per 1°C.[5] Use a column oven to maintain a stable temperature.
-
Column Equilibration: Insufficient column equilibration before analysis can lead to drifting retention times. Ensure the column is fully equilibrated with the mobile phase.
Q3: I am observing poor resolution between ivermectin and other components. How can I improve it?
A3: To enhance resolution, you can modify several chromatographic parameters:
-
Mobile Phase Strength: Decreasing the organic solvent percentage in a reversed-phase method will increase retention and may improve resolution.
-
Mobile Phase Composition: Trying different organic solvents (e.g., methanol vs. acetonitrile) can alter selectivity.
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution.
-
Column Selection: Using a column with a different stationary phase or a smaller particle size can provide better separation.
Q4: What should I do if I see ghost peaks in my chromatogram?
A4: Ghost peaks are extraneous peaks that can arise from several sources:[1]
-
Contamination: Contaminants in the mobile phase, vials, or the HPLC system itself can appear as ghost peaks.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol.
-
Degradation: Ivermectin may degrade under certain conditions, leading to extra peaks.[7][8] Ensure proper sample handling and storage.
Troubleshooting Guides
Issue 1: Abnormal Peak Shape (Tailing, Fronting, Splitting)
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase.[2] | Adjust mobile phase pH, use a more inert column, or add a competing base to the mobile phase. |
| Column overload.[1] | Dilute the sample and reinject. | |
| Column contamination or void formation.[2] | Backflush the column or replace it if necessary. | |
| Peak Fronting | Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
| Column overload.[1] | Dilute the sample. | |
| Split Peaks | Partially blocked column frit.[3] | Backflush the column or replace the frit. |
| Sample solvent effect. | Dissolve the sample in the mobile phase. |
Issue 2: Retention Time Instability
| Symptom | Possible Cause | Recommended Action |
| Gradual Drift | Insufficient column equilibration. | Equilibrate the column for a longer duration. |
| Change in mobile phase composition due to evaporation of a volatile component.[9] | Prepare fresh mobile phase; keep solvent bottles covered. | |
| Temperature fluctuations.[5] | Use a column oven to maintain a constant temperature. | |
| Sudden Shifts | Air bubbles in the pump. | Degas the mobile phase and prime the pump. |
| Leak in the system.[9] | Inspect fittings and connections for any leaks. | |
| Incorrect mobile phase preparation.[5] | Verify the mobile phase composition and preparation procedure. |
Experimental Protocols
Standard HPLC Method for Ivermectin Quantification
This protocol is a general guideline and may require optimization for specific applications.
1. Sample Preparation:
-
Tablets: Weigh and powder a sufficient number of tablets.[7][10] Dissolve a portion of the powder equivalent to a known amount of ivermectin in a suitable solvent (e.g., methanol or mobile phase).[7][10] Sonicate for approximately 10-20 minutes to ensure complete dissolution.[7][11] Dilute to the final desired concentration with the mobile phase and filter through a 0.45 µm syringe filter before injection.[7][11]
-
Plasma/Tissue: Sample preparation often involves protein precipitation with acetonitrile followed by liquid-liquid extraction or solid-phase extraction (SPE).[12][13] Derivatization may be necessary for fluorescence detection.[13][14]
2. HPLC Conditions:
The following table summarizes typical HPLC parameters for ivermectin analysis.
| Parameter | Typical Conditions | References |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [11][15] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures. Buffers may be used to control pH. | [10][11] |
| Flow Rate | 1.0 - 1.5 mL/min | [11][15] |
| Detection | UV at ~245 nm or Fluorescence (with derivatization) | [10][16][17] |
| Injection Volume | 10 - 50 µL | [7][14] |
| Column Temperature | Ambient or controlled at 25-30 °C | [7][14] |
3. Data Analysis:
-
Quantification is typically performed using an external standard calibration curve.[18]
-
Prepare a series of ivermectin standards of known concentrations.
-
Inject the standards and the sample.
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Determine the concentration of ivermectin in the sample by interpolating its peak area on the calibration curve.
Visualizations
Caption: A workflow for troubleshooting common HPLC issues.
Caption: The relationship between mobile phase and key HPLC parameters.
References
- 1. uhplcs.com [uhplcs.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. ajpaonline.com [ajpaonline.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Development of RP-HPLC Method for Simultaneous Determination of Triclabendazole and Ivermectin in Pharmaceutical Suspension Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 14. nucleus.iaea.org [nucleus.iaea.org]
- 15. ijcrt.org [ijcrt.org]
- 16. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 17. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ivermectin Degradation in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ivermectin and its impurities in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause ivermectin degradation in solution?
A1: Ivermectin is susceptible to degradation under several conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[1][2][3] The rate and extent of degradation are influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[2][4]
Q2: What are the major degradation products of ivermectin?
A2: Forced degradation studies have identified several major degradation products of ivermectin.[2][4] Under oxidative stress, for example with hydrogen peroxide, a major degradation product is 3,4-epoxide H2B1a.[4] Other degradation products can form through hydrolysis of the disaccharide moiety or other structural modifications. The specific impurities and their proportions can vary depending on the stress condition applied.[2][4]
Q3: Are there any known process impurities in ivermectin bulk material?
A3: Yes, several process-related impurities have been identified in bulk ivermectin. These are impurities that are formed during the manufacturing process. Examples include 24-demethyl H2B1a, 3'-demethyl H2B1a, 3''-demethyl H2B1a, and 24a-hydroxy B2a isomer.[5]
Q4: How can I prevent the degradation of ivermectin in my experimental solutions?
A4: To minimize degradation, it is recommended to:
-
Control pH: Maintain solutions at a pH close to neutral, as ivermectin is more stable under these conditions.[6]
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.[1][2]
-
Control temperature: Store solutions at recommended temperatures (e.g., refrigerated or as specified for the formulation) to minimize thermal degradation.[2][4]
-
Use antioxidants: In some formulations, antioxidants like alpha-tocopherol have been used to prevent oxidative degradation, particularly during processes like gamma irradiation sterilization.[7][8]
-
Use freshly prepared solutions: Whenever possible, use freshly prepared solutions to minimize the impact of long-term storage on stability.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of ivermectin degradation in solution.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of ivermectin from its impurities/degradation products in HPLC. | Inadequate mobile phase composition or gradient. | Optimize the mobile phase. A common mobile phase for ivermectin analysis consists of a mixture of acetonitrile, methanol, and water.[9][10][11] Adjusting the proportions or using a gradient elution can improve separation.[4][12] |
| Incorrect column selection. | Use a suitable C18 column. Several studies have successfully used C18 columns for the separation of ivermectin and its degradation products.[4][12][13] | |
| Inappropriate column temperature. | Optimize the column temperature. A slightly elevated temperature (e.g., 30-45°C) can sometimes improve peak shape and resolution.[12][13] | |
| Unexpected peaks in the chromatogram. | Contamination of the sample, solvent, or HPLC system. | Ensure all glassware is clean and use high-purity solvents. Run a blank injection of the mobile phase to check for system contamination. |
| Formation of new, uncharacterized degradation products. | If performing forced degradation studies, the stress conditions may be too harsh, leading to secondary degradation. Reduce the stressor concentration, temperature, or exposure time. | |
| Presence of known process impurities. | Refer to literature on known ivermectin process impurities to identify potential peaks.[5] | |
| Low recovery of ivermectin. | Adsorption of ivermectin to container surfaces. | Use silanized glassware or polypropylene containers to minimize adsorption. |
| Incomplete extraction from the sample matrix. | Optimize the extraction procedure. Ensure the chosen solvent is appropriate for the sample matrix and that the extraction time and technique are sufficient. | |
| Degradation during sample preparation. | Minimize the time between sample preparation and analysis. Keep samples cool and protected from light during preparation. | |
| Baseline noise or drift in the chromatogram. | Degassing issues with the mobile phase. | Ensure the mobile phase is properly degassed before use. |
| Contaminated mobile phase or column. | Prepare fresh mobile phase and flush the column with a strong solvent. | |
| Detector lamp issue. | Check the detector lamp's age and performance. |
Data on Ivermectin Degradation
The following table summarizes the degradation of ivermectin under various stress conditions as reported in a comprehensive forced degradation study.
| Stress Condition | Reagent/Details | Duration | Degradation (%) | Major Degradation Products Identified |
| Acidic | 0.05 M HCl | 5 hours | Significant | Multiple degradation products |
| Alkaline | 0.025 M NaOH | 1 hour | Significant | Multiple degradation products |
| Oxidative | 5% H₂O₂ | 21 hours | Significant | 3,4-epoxide H2B1a and others |
| Oxidative | 15 mM K₂Cr₂O₇ | 15 hours | Significant | Multiple degradation products |
| Thermal (Solid) | 80 °C | 7 days | Significant | Multiple degradation products |
| Thermal (Solution) | 80 °C | 1 day | Significant | Multiple degradation products |
| Photolytic (Solid) | Light irradiation (1.10 W/m²) | 26.2 hours | Significant | Multiple degradation products |
| Photolytic (Solution) | Light irradiation (1.10 W/m²) | 8 hours | Significant | Multiple degradation products |
Data compiled from Adhikari et al. (2022) and other related studies.[2][4][14]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Ivermectin and its Impurities
This protocol is a general guideline based on published methods and should be optimized for your specific instrumentation and samples.[11][12][13]
1. Chromatographic Conditions:
-
Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-μm) or equivalent.[12]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile/Methanol (85/15, v/v)[12]
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: 70-90% B
-
20-25 min: 90% B
-
25-26 min: 90-70% B
-
26-30 min: 70% B
-
-
Flow Rate: 1.5 mL/min[12]
-
Column Temperature: 30 °C[12]
-
Detection Wavelength: 245 nm[12]
-
Injection Volume: 10 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of Ivermectin reference standard in methanol at a concentration of approximately 0.6 mg/mL.
-
Further dilute the stock solution with the mobile phase to the desired working concentration.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample containing ivermectin in methanol to achieve a theoretical concentration of 0.6 mg/mL of ivermectin.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Protocol 2: Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study on ivermectin.[2][4][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of ivermectin in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 2.5 mg/mL).[14]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60°C for a specified time. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 60°C for a specified time. Neutralize with 0.1 N HCl before analysis.[15]
-
Oxidative Degradation: Mix the stock solution with a solution of 3-30% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.
3. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to the working concentration.
-
Analyze the samples using the stability-indicating HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for ivermectin analysis.
Caption: Troubleshooting decision tree for poor peak separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijddr.in [ijddr.in]
- 4. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability Evaluation of Ivermectin-Loaded Biodegradable Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 11. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 12. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. ajpaonline.com [ajpaonline.com]
Technical Support Center: Optimizing NMR Experiments for Ivermectin Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the NMR analysis of ivermectin and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in ivermectin that can be identified by NMR?
A1: Common process-related impurities in ivermectin include 24-demethyl H2B1a, 3'-demethyl H2B1a, 3''-demethyl H2B1a, and 24a-hydroxy B2a isomer.[1][2] Degradation products can also arise from processes like oxidation. These impurities can be isolated and characterized using a combination of HPLC, Mass Spectrometry, and NMR spectroscopy.[2]
Q2: Which deuterated solvent is most suitable for NMR analysis of ivermectin and its impurities?
A2: Chloroform-d (CDCl3) is a commonly used and effective solvent for ivermectin and its related compounds, as demonstrated in various studies.[2] However, if peak overlap is an issue, changing the solvent to benzene-d6 or acetone-d6 may alter the chemical shifts of the analyte and impurities, potentially resolving the overlapping signals.
Q3: How can I improve the sensitivity of my NMR experiment to detect low-level impurities in ivermectin?
A3: Low signal-to-noise is a common challenge when analyzing trace impurities. To enhance sensitivity, you can:
-
Increase the number of scans: Doubling the signal-to-noise ratio requires a four-fold increase in the number of scans.
-
Use a higher-field NMR spectrometer: A stronger magnetic field generally leads to better signal dispersion and sensitivity.
-
Employ a cryoprobe: These probes significantly reduce thermal noise, leading to a substantial improvement in signal-to-noise.
-
Optimize sample concentration: Ensure your sample is not too dilute, but also be mindful that overly concentrated samples can lead to peak broadening.
Q4: What is Quantitative NMR (qNMR), and how can it be applied to ivermectin impurity analysis?
A4: Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance. In the context of ivermectin, ¹H qNMR can be used to quantify impurities by comparing the integral of a specific impurity signal to the integral of a known, pure internal standard. For accurate quantification, it is crucial to ensure complete spin-lattice relaxation between pulses by setting an appropriate relaxation delay (D1), typically 5 to 7 times the longest T1 relaxation time of the signals of interest. A study on the related compound avermectin B1a demonstrated the successful use of qNMR for assaying commercial products.[3]
Troubleshooting Guides
Issue 1: Poor Spectral Resolution and Peak Overlap
Symptoms:
-
Broad, poorly defined peaks.
-
Signals from ivermectin and impurities are overlapping, making integration and structural assignment difficult.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Shimming | Carefully shim the magnetic field before each experiment to improve its homogeneity. |
| Sample Inhomogeneity | Ensure the sample is fully dissolved and free of particulate matter. Filter the sample if necessary. |
| High Sample Concentration | Dilute the sample. Very concentrated samples can lead to viscosity-related peak broadening. |
| Inherent Signal Overlap | 1. Change the NMR Solvent: Switching from CDCl₃ to an aromatic solvent like C₆D₆ can induce different chemical shifts and may resolve overlapping peaks. 2. Acquire a 2D NMR Spectrum: Experiments like COSY, HSQC, and HMBC can disperse signals into a second dimension, resolving overlap that occurs in a 1D spectrum. |
Issue 2: Inaccurate Quantification in qNMR Experiments
Symptoms:
-
Inconsistent or non-reproducible integration values for impurity signals.
-
Purity or concentration calculations are not as expected.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Relaxation Delay (D1) | The relaxation delay is critical for full magnetization recovery. Set D1 to at least 5-7 times the longest T₁ of any peak of interest (both analyte and internal standard). You can determine T₁ values with an inversion-recovery experiment. |
| Non-uniform Excitation | Ensure the transmitter offset is placed in the center of the spectral region of interest and that the spectral width is large enough to encompass all signals without fold-over. |
| Poor Baseline Correction | A distorted baseline will lead to integration errors. Ensure proper baseline correction is applied during data processing. |
| Signal Overlap with Internal Standard | Choose an internal standard with a simple spectrum and signals in a clear region of the ivermectin spectrum. |
Quantitative Data
The following table summarizes the reported ¹H NMR chemical shifts for ivermectin H₂B₁ₐ and some of its process-related impurities in CDCl₃. This data is crucial for the identification and quantification of these impurities.
| Assignment | Ivermectin H₂B₁ₐ (δ ppm) | 24a-hydroxy B₂a isomer (δ ppm) | 24-demethyl B₂a (δ ppm) |
| 2-CH | 3.288 | 3.294 | 3.286 |
| 3-CH | 5.428 | 5.430 | 5.417 |
| 4a-CH₃ | 1.878 | 1.880 | 1.878 |
| 5-CH | 4.296 | 4.292 | 4.292 |
| 6-CH | 3.962 | 3.966 | 3.962 |
| 7-CH | 4.745 | 4.743 | 4.745 |
| 8a-CH₂ | 4.649, 4.685 | 4.652, 4.685 | 4.650, 4.685 |
| 10-CH | 5.823 | 5.820 | 5.822 |
| 11-CH | 5.728 | 5.728 | 5.729 |
| 12-CH₃ | 1.545 | 1.549 | 1.545 |
| 13-CH | 3.962 | 3.966 | 3.962 |
| 14a-CH₃ | 1.878 | 1.880 | 1.878 |
| 17-CH | 3.585 | 3.585 | 3.585 |
| 19-CH | 5.378 | 5.379 | 5.378 |
| 22-CH | 1.635 | 1.635 | 1.635 |
| 23-CH | 1.805 | 1.805 | 1.805 |
| 24-CH | 1.075 | 1.075 | 1.075 |
| 24a-CH₂ | - | 3.615 | - |
| 25-CH | 3.400 | 3.400 | 3.400 |
| 26-CH₃ | 0.835 | 0.835 | 0.835 |
| 27-CH₃ | 0.935 | 0.935 | 0.935 |
Data extracted from Beasley et al., Journal of Pharmaceutical and Biomedical Analysis, 2006.[2] Note that complete NMR data for all impurities may require isolation and full characterization.
Experimental Protocols
Protocol 1: Standard ¹H NMR for Ivermectin Impurity Profiling
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the ivermectin sample.
-
Dissolve the sample in 0.6-0.7 mL of CDCl₃.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (Example parameters for a 500 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Temperature: 298 K.
-
Spectral Width (SW): 12-16 ppm, centered around 6 ppm.
-
Acquisition Time (AQ): At least 3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 5 seconds (for qualitative analysis; for quantitative, this needs to be optimized).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Dummy Scans (DS): 4.
-
-
Data Processing:
-
Apply an exponential window function with a line broadening of 0.3 Hz.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
-
Protocol 2: 2D HSQC for Resolving Overlapping Signals
-
Sample Preparation: As per Protocol 1, but a slightly more concentrated sample (20-30 mg) may be beneficial.
-
NMR Data Acquisition (Example parameters for a 500 MHz spectrometer):
-
Pulse Program: A standard HSQC experiment with sensitivity enhancement and gradient selection (e.g., 'hsqcedetgpsp' on Bruker systems).
-
¹H Dimension (F2):
-
Spectral Width (SW): 12-16 ppm.
-
Number of Points (TD): 2048.
-
-
¹³C Dimension (F1):
-
Spectral Width (SW): 160-200 ppm.
-
Number of Increments (TD): 256-512.
-
-
Relaxation Delay (D1): 1.5-2.0 seconds.
-
Number of Scans (NS): 4 to 16 per increment, depending on concentration.
-
-
Data Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase and baseline correct the 2D spectrum.
-
Visualizations
Caption: Troubleshooting workflow for ivermectin NMR analysis.
Caption: Workflow for quantitative NMR (qNMR) experiments.
References
- 1. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. Quantitative determination and validation of avermectin B1a in commercial products using quantitative nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS Analysis of Ivermectin and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of ivermectin and its impurities.
Troubleshooting Guide
This guide provides solutions to common problems encountered due to matrix effects in the LC-MS analysis of ivermectin and its impurities.
Issue: Poor reproducibility of results between different sample lots.
-
Possible Cause: Variable matrix effects between different biological or environmental samples. Endogenous or exogenous components can differ between lots, leading to varying degrees of ion suppression or enhancement.[1][2]
-
Troubleshooting Steps:
-
Assess Relative Matrix Effects: Analyze at least six different lots of blank matrix. Prepare samples by spiking the analyte and internal standard (IS) into the extracted blank matrix from each lot (post-extraction spike). The coefficient of variation (%CV) of the peak area ratios between the analyte and IS should ideally be less than 15%.[1]
-
Optimize Sample Preparation: Enhance cleanup procedures to remove interfering components. Consider switching from a simple protein precipitation method to more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][4]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing better compensation for signal variability.[5]
-
Issue: Low signal intensity or poor sensitivity for ivermectin or its impurities.
-
Possible Cause: Significant ion suppression caused by co-eluting matrix components, particularly phospholipids in plasma or complex organic matter in soil and feces.[4]
-
Troubleshooting Steps:
-
Evaluate Absolute Matrix Effect: Quantify the extent of ion suppression by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution. A value less than 100% indicates ion suppression.[2]
-
Improve Chromatographic Separation: Modify the LC method to separate the analytes from the interfering peaks. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[3][6]
-
Change Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If compatible with your analyte, switching to APCI might reduce ion suppression.[2][4]
-
Sample Dilution: A simple approach to reduce the concentration of interfering components is to dilute the sample. This is only feasible if the method has sufficient sensitivity.[5]
-
Issue: Inaccurate quantification and poor recovery.
-
Possible Cause: Matrix effects can impact the accuracy of quantification. Poor recovery may be due to the sample preparation process itself or a combination of recovery issues and matrix effects.
-
Troubleshooting Steps:
-
Differentiate Between Recovery and Matrix Effect: It is crucial to assess these two parameters separately. The experimental protocol outlined in the FAQs below details how to calculate both.
-
Optimize Extraction Efficiency: For LLE, adjust the pH and the organic solvent. For SPE, test different sorbents and elution solvents to improve the recovery of ivermectin and its impurities.[4]
-
Use Matrix-Matched Calibrators: Prepare calibration standards in the same blank matrix as the samples to compensate for consistent matrix effects. For some matrices like soil, this is a required approach.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of ivermectin and its impurities?
A: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting components in the sample matrix.[2] These effects can manifest as:
-
Ion Suppression: Reduced signal intensity, leading to decreased sensitivity and potential false-negative results. This is the more common effect.[2][4]
-
Ion Enhancement: Increased signal intensity, which can lead to an overestimation of the analyte concentration.
For ivermectin and its impurities, which are often analyzed in complex biological matrices (e.g., plasma, blood, tissue) or environmental samples (e.g., soil, feces, water), endogenous substances like phospholipids, salts, and metabolites can interfere with the ionization process in the mass spectrometer source.[3][4][7][9]
Q2: How can I quantitatively assess the matrix effect for my ivermectin analysis?
A: The most common method is the post-extraction spike method . This involves comparing the response of the analyte in a clean solvent to its response when spiked into an extracted blank matrix.[2][9] The workflow for this assessment is detailed in the diagram and protocol below.
Q3: What are typical sample preparation techniques used to minimize matrix effects for ivermectin?
A: The choice of sample preparation is critical for reducing matrix effects. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, often used for plasma samples, but it may result in less clean extracts and significant matrix effects from residual proteins and phospholipids.[3][4]
-
Liquid-Liquid Extraction (LLE): More selective than PPT, LLE uses immiscible solvents to partition the analyte from the sample matrix, providing a cleaner extract.[4]
-
Solid-Phase Extraction (SPE): A highly selective technique that can effectively remove interfering compounds, resulting in a clean sample optimal for MS detection.[3] SPE is often considered the most effective method for minimizing matrix effects.[3]
Q4: Are matrix effects for ivermectin impurities different from the parent drug?
A: While the underlying principles are the same, the magnitude of the matrix effect can differ between ivermectin and its impurities. Impurities may have different polarities, hydrophobicities, and pKa values, causing them to have different retention times and be more or less susceptible to co-eluting interferences. It is essential to evaluate matrix effects for each impurity individually, especially if they do not co-elute with ivermectin.[10]
Q5: What are acceptable criteria for matrix effects during method validation?
A: According to regulatory guidelines (e.g., FDA, EMA), the matrix factor (the ratio of the analyte peak response in the presence of matrix to the peak response in the absence of matrix) should be consistent. The coefficient of variation (%CV) of the matrix factor across different lots of matrix (usually at least 6) should not be greater than 15%.[1] For ivermectin analysis in some plasma matrices, matrix effects have been reported to be within the acceptable range of ±15% (e.g., 90.3%–107.8%).[9][11]
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
This protocol uses the approach described by Matuszewski et al. (2003) to systematically evaluate matrix effects.[3]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the mobile phase or reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. Spike the analyte and IS into the dried, extracted residue before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction process.
2. Analyze Samples by LC-MS/MS.
3. Calculations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
Quantitative Data Summary
The following tables summarize quantitative data on recovery and matrix effects for ivermectin in various matrices as reported in the literature.
Table 1: Recovery and Matrix Effect of Ivermectin in Different Biological Matrices
| Matrix | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Human, Mouse, Monkey Plasma | Solid-Phase Extraction | >80% | 90.3 - 107.8 | [9] |
| Human Whole Blood | Hybrid-SPE | 96 - 123 | Not Detected | [3][6] |
| Human Plasma | Hybrid-SPE | 105 - 119 | Not Detected | [3][6] |
| Dried Blood Spots | Automated Extraction | 62.8 ± 4.3 | 68.0 ± 8.1 | [12] |
Table 2: Recovery of Ivermectin in Environmental Matrices
| Matrix | Sample Preparation | Recovery (%) | Reference |
| Feces | Methanol Extraction | 92.27 ± 12.01 | [7] |
| Soil | Methanol Extraction | 96.19 ± 13.78 | [7] |
| Sewage | Methanol Extraction | 33.04 ± 8.43 | [7] |
Note: A "remarkable matrix effect" was noted for soil samples, necessitating the use of matrix-matched calibration curves for accurate quantification.[7][8]
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Decision tree for troubleshooting matrix-related issues.
References
- 1. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of ivermectin in plasma and whole blood using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 7. Advanced LC-MS/MS Technique for Environmental Ivermectin Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A sensitive and selective LC–MS/MS method for quantitation of ivermectin in human, mouse and monkey plasma: clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ivermectin and Impurity Peak Resolution in HPLC
Welcome to the technical support center for the chromatographic analysis of ivermectin and its related substances. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving optimal peak resolution during HPLC analysis.
Troubleshooting Guide: Common Peak Shape and Resolution Issues
This guide addresses prevalent issues encountered during the HPLC analysis of ivermectin, offering systematic solutions to enhance peak resolution and shape.
Problem: Peak Tailing
Peak tailing, characterized by an asymmetric peak with a trailing edge, is a common issue that can compromise resolution and integration accuracy.[1][2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Contamination or Blockage | - Reverse flush the column (if permissible by the manufacturer). - Replace the guard column or column frit. - If the problem persists, the column may be fouled with strongly retained contaminants; use an appropriate restoration procedure or replace the column. |
| Secondary Silanol Interactions | - Use a mobile phase with a lower pH to suppress the ionization of acidic silanols. - Add a competing base, such as triethylamine (TEA), to the mobile phase to block active silanol sites. - Employ an end-capped column or a column with a different stationary phase chemistry. |
| Mobile Phase pH Close to Analyte pKa | - Adjust the mobile phase pH to be at least 2 units away from the pKa of ivermectin and its impurities. - Ensure adequate buffering capacity of the mobile phase. |
| Sample Overload | - Reduce the injection volume or the concentration of the sample.[1] |
| Extra-column Volume | - Minimize the length and internal diameter of tubing between the injector, column, and detector. |
Problem: Peak Fronting
Peak fronting, where the peak's front is sloped, can also lead to poor resolution and inaccurate quantification.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Solvent Stronger than Mobile Phase | - Dissolve and inject the sample in the mobile phase whenever possible. - If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Sample Overload | - Decrease the sample concentration or injection volume.[1] - Consider using a column with a larger internal diameter. |
| Low Column Temperature | - Increase the column temperature using a column oven to improve analyte solubility and mass transfer kinetics.[1] |
| Column Channeling or Voids | - This may indicate a damaged column bed. Replace the column. |
Problem: Poor Resolution Between Ivermectin and Impurities
Inadequate separation between the main ivermectin peak and its impurities is a critical issue affecting purity assessments.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Composition | - Adjust Solvent Strength: Modify the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase to alter retention times and improve separation.[3] - Change Organic Solvent: Switching between acetonitrile and methanol can alter selectivity due to different solvent properties. - Utilize Gradient Elution: A gradient program can be effective in separating impurities that elute close to the main peak.[4][5][6] |
| Inappropriate Stationary Phase | - Column Chemistry: Consider columns with different stationary phases (e.g., C8, Phenyl) to exploit different separation mechanisms.[7] - Particle Size: Columns with smaller particle sizes (e.g., <3 µm) generally provide higher efficiency and better resolution.[8] |
| Flow Rate and Temperature | - Lower Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, though it will increase run time.[8] - Optimize Temperature: Adjusting the column temperature can influence selectivity and peak shape.[8] |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting peak resolution issues in ivermectin HPLC analysis.
Caption: A logical workflow for diagnosing and resolving common peak shape and resolution problems in HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of ivermectin I should be aware of?
A1: Ivermectin is a mixture of two main components, 22,23-dihydroavermectin B1a (H2B1a) and 22,23-dihydroavermectin B1b (H2B1b).[9] Common impurities can arise from the manufacturing process or degradation. These include process impurities from the avermectin starting material and degradation products formed under stress conditions like acid or base hydrolysis, oxidation, and photolysis.[7][10][11] It is crucial to develop a stability-indicating method that can separate ivermectin from these potential degradants.[12]
Q2: How do I choose the right HPLC column for ivermectin analysis?
A2: Reversed-phase columns, particularly C18 columns, are most commonly used for ivermectin analysis due to its nonpolar nature.[13][14] Key parameters to consider are:
-
Particle Size: Smaller particle sizes (e.g., 3.5 µm or 2.7 µm) can provide higher efficiency and better resolution.[4][7]
-
Column Dimensions: A standard analytical column (e.g., 150 mm x 4.6 mm) is often a good starting point.[4][13]
-
End-capping: To minimize peak tailing from silanol interactions, using a well-end-capped C18 column is recommended.
Q3: What is a typical mobile phase for ivermectin and its impurities?
A3: The mobile phase for ivermectin analysis typically consists of a mixture of an organic solvent and water.
-
Organic Solvents: Acetonitrile and methanol are the most common organic modifiers. The ratio of organic to aqueous phase is a critical parameter for adjusting retention and resolution.[5][13][15]
-
Aqueous Phase: Water is the primary aqueous component. Buffers, such as phosphate buffer, may be used to control pH, which is important for ionizable impurities.[14][16] Some methods also employ additives like trifluoroacetic acid (TFA) to improve peak shape.[17]
-
Elution Mode: Both isocratic and gradient elution can be used. Gradient elution is often preferred for separating a wider range of impurities with different polarities.[4][5][6]
Q4: What detection wavelength is optimal for ivermectin?
A4: Ivermectin has a UV absorbance maximum around 245 nm.[4][5][16][18][19] Therefore, a detection wavelength of 245 nm is commonly employed for its analysis.
Experimental Protocols
Protocol 1: General Isocratic RP-HPLC Method for Ivermectin
This protocol provides a starting point for the routine analysis of ivermectin.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[13]
-
Mobile Phase: Methanol:Water (85:15 v/v).[13]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Protocol 2: Gradient RP-HPLC Method for Ivermectin and Impurities
This gradient method is designed to separate ivermectin from its potential degradation products and related substances.[4][5][6]
-
Column: Zorbax Extend-C18, 150 mm x 4.6 mm, 3.5 µm particle size.[4][5]
-
Mobile Phase A: Water.[5]
-
Mobile Phase B: Acetonitrile:Methanol (85:15 v/v).[5]
-
Detection Wavelength: 245 nm.[5]
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start with a suitable percentage of Mobile Phase B.
-
Increase the percentage of Mobile Phase B over time to elute more strongly retained impurities.
-
Include a re-equilibration step at the initial conditions before the next injection.
-
Data Presentation: Comparison of HPLC Method Parameters
The following table summarizes parameters from various published methods for ivermectin analysis, illustrating the range of conditions that can be employed.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Phenomenex Luna C18 (150x4.6mm, 5µm)[13] | Cybersil C18 (250x4.6mm, 5µm)[14] | Zorbax Extend-C18 (150x4.6mm, 3.5µm)[4][5] | Inertsil ODS (150x4.6mm, 5µm)[16] |
| Mobile Phase | Methanol:Water (85:15)[13] | Methanol:Acetonitrile:Phosphate Buffer pH 3.0 (35:35:30)[14] | A: Water, B: Acetonitrile:Methanol (85:15)[5] | Sodium Phosphate Buffer pH 3.5:Methanol (25:75)[16] |
| Elution Mode | Isocratic | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min[13] | 1.0 mL/min[14] | 1.5 mL/min[4][5] | 1.0 mL/min[16] |
| Detection | 245 nm (Implied) | 235 nm[14] | 245 nm[5] | 245 nm[16] |
| Ivermectin RT | Not Specified | 2.98 min[14] | Not Specified | 2.897 min[16] |
Signaling Pathways and Experimental Workflows
Workflow for HPLC Method Development for Ivermectin
The diagram below outlines the key steps and considerations in developing a robust HPLC method for ivermectin and its impurities.
Caption: A stepwise workflow for the development and validation of an HPLC method for ivermectin analysis.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. waters.com [waters.com]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. ijcrt.org [ijcrt.org]
- 15. veterinarypharmacon.com [veterinarypharmacon.com]
- 16. ajpaonline.com [ajpaonline.com]
- 17. mdpi.com [mdpi.com]
- 18. wisdomlib.org [wisdomlib.org]
- 19. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Stability-Indicating Assay for Ivermectin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development and implementation of stability-indicating assays for ivermectin.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a stability-indicating assay for ivermectin?
A stability-indicating assay is a validated analytical procedure designed to accurately quantify the concentration of the active pharmaceutical ingredient (API), ivermectin, without interference from its degradation products, process impurities, or other excipients in the formulation.[1][2] The primary goal is to monitor the stability of ivermectin in a drug substance or product over time and under various environmental conditions.
Q2: What is the common analytical technique used for a stability-indicating assay of ivermectin?
The most common and reliable technique is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[1][3][4][5] This method has been shown to be specific, accurate, precise, and robust for separating ivermectin from its degradation products.
Q3: What are the typical forced degradation conditions for ivermectin?
Forced degradation studies, or stress testing, are essential to demonstrate the stability-indicating nature of an analytical method.[6][7] Typical conditions for ivermectin include:
-
Acid Hydrolysis: Using acids like 0.1N HCl.[8]
-
Oxidation: Employing oxidizing agents like 3-30% hydrogen peroxide (H₂O₂).[7][8]
-
Thermal Degradation: Exposing the sample to high temperatures (e.g., 60-105°C).[4][8]
-
Photolytic Degradation: Exposing the sample to UV or fluorescent light.[7][9]
Q4: What are the major degradation products of ivermectin observed during forced degradation studies?
Comprehensive studies have identified several degradation products (DPs) under various stress conditions.[7][10] While the exact structures can be complex, they are generally formed through processes like hydrolysis, oxidation, and epimerization.[7][9] It is crucial that the analytical method can resolve ivermectin from these DPs.
Troubleshooting Guides
| Issue | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Sample overload. | - Wash the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition.- Inconsistent column temperature.- Pump malfunction or leaks. | - Prepare fresh mobile phase and ensure proper mixing/degassing.- Use a column oven to maintain a stable temperature.[1][3]- Check the HPLC system for leaks and perform pump maintenance. |
| Ghost Peaks | - Contamination in the mobile phase, diluent, or injector.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a needle wash step in the injection sequence.- Inject a blank (diluent) to confirm the source of the ghost peak. |
| Incomplete Separation of Ivermectin and Degradation Products | - Non-optimal mobile phase composition or gradient.- Inappropriate column chemistry.- Flow rate is too high. | - Adjust the mobile phase organic-to-aqueous ratio or the gradient slope.[1][6]- Test columns with different stationary phases (e.g., C18, Phenyl).[1][6]- Reduce the flow rate to increase resolution. |
| Low Analyte Recovery | - Incomplete sample extraction from the matrix.- Adsorption of ivermectin onto vials or tubing.- Degradation of the sample during preparation. | - Optimize the extraction procedure (e.g., solvent, sonication time).- Use silanized glass vials or polypropylene vials.- Prepare samples fresh and protect them from light and high temperatures. |
Data Presentation
Table 1: Comparison of RP-HPLC Methods for Ivermectin Stability-Indicating Assays
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] | Method 4[6] |
| Column | Ascentis Express C18 (100 x 4.6 mm, 2.7 µm) | Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm) | Inertsil ODS (150 x 4.6 mm, 5 µm) | Zorbax SB Phenyl (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water/ACN (50:50)B: IPA/ACN (15:85) | A: WaterB: ACN/Methanol (85:15) | Sodium Phosphate Buffer (pH 3.5):Methanol (25:75) | A: 10 mM Sodium Dihydrogen PhosphateB: Acetonitrile |
| Elution Mode | Gradient | Gradient | Isocratic | Gradient |
| Flow Rate | Not Specified | 1.5 mL/min | 1.0 mL/min | 1.5 mL/min |
| Column Temp. | 45°C | 30°C | Not Specified | 25°C |
| Detection (UV) | 252 nm | 245 nm | 245 nm | 254 nm |
ACN: Acetonitrile, IPA: Isopropanol
Table 2: Summary of Forced Degradation Conditions for Ivermectin
| Stress Condition | Reagent/Condition | Duration | Observed Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 30 min | 16.57% | [8] |
| Alkali Hydrolysis | 0.1 N NaOH | 6 hours at 60°C | Significant | [4] |
| Oxidative | 30% H₂O₂ | 30 min | 10.97% | [8] |
| Photolytic | Sunlight | 24 hours | Degradation observed | [8] |
| Thermal | 105°C | 30 min | Degradation observed | [8] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Assay for Ivermectin
-
Preparation of Mobile Phase:
-
Prepare Mobile Phase A and B as specified in Table 1 (e.g., Method 2).[3]
-
Filter through a 0.45 µm membrane filter and degas using sonication for 15-20 minutes.
-
-
Standard Solution Preparation:
-
Sample Solution Preparation:
-
For a drug product (e.g., oral paste), accurately weigh a portion equivalent to a known amount of ivermectin.[3]
-
Disperse the sample in the diluent, sonicate to dissolve, and dilute to the final target concentration.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system with the parameters from Table 1 (e.g., Method 2).[3]
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions (e.g., 20 µL).[6]
-
Record the chromatograms and calculate the amount of ivermectin in the sample by comparing the peak area with that of the standard.
-
Protocol 2: Forced Degradation Study of Ivermectin
-
Sample Preparation: Prepare separate, identical solutions of ivermectin in a suitable diluent.
-
Acid Degradation: To one sample solution, add 0.1N HCl and keep at room temperature for a specified time (e.g., 30 minutes). Neutralize with an equivalent amount of 0.1N NaOH before dilution and injection.[8]
-
Base Degradation: To another sample, add 0.1N NaOH and heat at 60°C for a specified time (e.g., 6 hours). Neutralize with an equivalent amount of 0.1N HCl before dilution and injection.[4]
-
Oxidative Degradation: Treat a sample with 30% H₂O₂ at room temperature for a specified duration (e.g., 30 minutes) before dilution and injection.[8]
-
Thermal Degradation: Expose a sample solution to a high temperature (e.g., 105°C) in a hot air oven for a set time (e.g., 30 minutes).[8]
-
Photolytic Degradation: Expose a sample solution to direct sunlight for a defined period (e.g., 24 hours).[8]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The method is considered stability-indicating if the degradation product peaks are well-resolved from the intact ivermectin peak.
Visualizations
Caption: Workflow for a Forced Degradation Study of Ivermectin.
Caption: Degradation Pathways of Ivermectin under Stress Conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and Validation of a Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay, and Estimation of Related Substances of Ivermectin Drug Substance. | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR [pubmed.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. tandfonline.com [tandfonline.com]
- 10. X-MOL [x-mol.net]
Technical Support Center: Synthesis of Ivermectin Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ivermectin derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of ivermectin derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Acylated Ivermectin Derivative
Q: I am attempting to acylate ivermectin, but I am consistently obtaining a low yield of my desired product. What are the potential causes and how can I improve the yield?
A: Low yields in acylation reactions of ivermectin can stem from several factors, primarily related to the molecule's complex structure and multiple reactive sites. Here are some common causes and troubleshooting steps:
-
Poor Regioselectivity: Ivermectin has multiple hydroxyl groups with varying reactivity (C5-OH, C4''-OH, C7-OH, and C23-OH). Non-selective acylation can lead to a mixture of products, thus reducing the yield of the desired isomer.
-
Solution: Employ a site-selective catalyst. For instance, 4-dimethylaminopyridine (DMAP) can be used, but for higher selectivity, specialized organocatalysts may be required. The choice of solvent is also critical; non-polar solvents like chloroform can enhance selectivity for the C5-OH position.[1]
-
-
Steric Hindrance: Bulky acylating agents may react slowly or not at all with sterically hindered hydroxyl groups.
-
Solution: If targeting a sterically hindered position, consider using a smaller acylating agent or optimizing the reaction conditions (e.g., longer reaction time, higher temperature, though this may decrease selectivity).
-
-
Degradation of Ivermectin: Ivermectin is sensitive to both acidic and basic conditions.[2][3] The use of strong acids or bases as catalysts or in work-up procedures can lead to degradation of the starting material and product.
-
Solution: Use mild reaction conditions and avoid strong acids and bases. A suitable pH range for ivermectin stability is between 4 and 6.[2] For work-up, use gentle extraction and washing steps with neutral or slightly acidic aqueous solutions.
-
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or inadequate stoichiometry of reagents.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] Adjust the reaction time and temperature as needed. Ensure the acylating agent is used in an appropriate molar excess.
-
Issue 2: Formation of Unexpected Byproducts
Q: During the synthesis of an ivermectin derivative, I am observing unexpected byproducts in my reaction mixture. What could these be and how can I avoid their formation?
A: The formation of unexpected byproducts is a common challenge due to the complex and sensitive nature of the ivermectin scaffold. Here are some likely scenarios:
-
Epimerization: Under basic conditions, ivermectin can undergo epimerization at the C2 position, leading to the formation of 2-epi-ivermectin, which has significantly lower biological activity.[2]
-
Solution: Strictly avoid basic conditions. If a base is required for the reaction, use a non-nucleophilic, sterically hindered base and maintain a low temperature.
-
-
Rearrangement of the Macrolide Ring: In some derivatization reactions, particularly at the C13 position, an unexpected rearrangement of the oxahydrindene (hexahydrobenzofuran) unit of the macrolide ring can occur.[5]
-
Solution: This type of rearrangement is often sequence- and reagent-dependent. Careful selection of synthetic route and reagents is crucial. If the rearrangement is unavoidable, it may be necessary to redesign the synthetic strategy.
-
-
Hydrolysis of Glycosidic Bonds: In acidic conditions, the glycosidic bonds linking the oleandrose sugars to the aglycone can be hydrolyzed, resulting in the formation of the monosaccharide and aglycone derivatives.[2][6]
-
Solution: Maintain a neutral or slightly acidic pH (4-6) throughout the reaction and work-up.[2] Avoid the use of strong acids.
-
-
Oxidative Degradation: Ivermectin is susceptible to oxidation, which can lead to a variety of degradation products.[3][7]
-
Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Use degassed solvents.
-
Issue 3: Difficulty in Purifying the Ivermectin Derivative
Q: I am struggling to purify my synthesized ivermectin derivative from the reaction mixture. What are the recommended purification techniques?
A: The purification of ivermectin derivatives can be challenging due to the presence of structurally similar byproducts and unreacted starting material. A multi-step purification strategy is often necessary.
-
Initial Work-up: Begin with a standard aqueous work-up to remove water-soluble impurities and reagents. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Chromatography: Column chromatography is the most common method for purifying ivermectin derivatives.
-
Normal-Phase Chromatography: Silica gel is typically used as the stationary phase with a solvent system such as a mixture of n-hexane, acetone, and ethyl acetate.[3]
-
Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography (e.g., C18 silica) with a solvent system like methanol/water or acetonitrile/water may be more effective.
-
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often employed. Both normal-phase and reversed-phase HPLC can be used depending on the polarity of the derivative.
-
Crystallization: If the synthesized derivative is a solid, crystallization can be an effective final purification step.
It is highly recommended to monitor the purification process by TLC or HPLC to track the separation of the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive hydroxyl groups on the ivermectin molecule for derivatization?
A1: The reactivity of the hydroxyl groups in ivermectin generally follows the order: C4''-OH > C5-OH > C23-OH > C7-OH. The C4''-OH on the terminal oleandrose sugar and the C5-OH on the macrolide ring are the most accessible and commonly targeted for acylation and other modifications.[8][9] The C7-OH is a tertiary alcohol and is significantly less reactive.
Q2: What are some common protecting group strategies used in the synthesis of ivermectin derivatives?
A2: Protecting groups are essential for achieving regioselectivity in the synthesis of ivermectin derivatives. A common strategy involves the protection of the more reactive hydroxyl groups to allow for modification at a less reactive site. For example, the C5-OH can be protected with a tert-butyldimethylsilyl (TBDMS) group to facilitate selective reactions at the C4''-OH position.[9][10] In a multi-step synthesis, the C4'' and C5 hydroxyl groups can be protected with allyl carbonate groups, which can be removed later in the synthetic sequence.[11]
Q3: How can I confirm the structure of my synthesized ivermectin derivative?
A3: A combination of spectroscopic techniques is necessary for unambiguous structure elucidation:
-
Mass Spectrometry (MS): To determine the molecular weight of the derivative. Techniques like Electrospray Ionization (ESI) are commonly used.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the exact position of modification. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm connectivity and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify the presence of new functional groups (e.g., a carbonyl stretch for an ester).
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure.[5]
Q4: What are the key stability concerns when working with ivermectin and its derivatives?
A4: Ivermectin and its derivatives are sensitive to several factors:
-
pH: They degrade under both acidic (hydrolysis of glycosidic bonds) and basic (epimerization) conditions.[2][13] The optimal pH for stability is generally considered to be around 6.3.
-
Oxidation: The molecule is susceptible to oxidative degradation. Reactions should be carried out under an inert atmosphere, and antioxidants may be included in formulations.
-
Light: Ivermectin can undergo photo-degradation.[3] It is advisable to protect reaction mixtures and purified compounds from light.
Data Presentation
Table 1: Site-Selectivity in the Monoacetylation of Avermectin B2a [1]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Monoacetate Yield (%) | Diacetate Yield (%) | Site-Selectivity (C5-O-Ac : C4''-O-Ac) |
| 1 | DMAP (10) | CHCl₃ | -40 | - | 61 | 20 | 1.4 : 1.0 |
| 2 | Organocatalyst 6 (10) | CHCl₃ | -20 | 6 | 62 | 8 | 10.2 : 1.0 |
| 3 | Organocatalyst 6 (10) | Toluene | -20 | 11 | 51 | 6 | 3.2 : 1.0 |
| 4 | Organocatalyst 6 (10) | THF | -20 | 6 | 51 | 8 | 3.2 : 1.0 |
| 5 | Organocatalyst 6 (10) | DMF | -20 | 11 | 51 | 6 | 1.0 : 5.2 |
| 6 | Organocatalyst 6 (10) | CHCl₃ | 0 | 10 | 61 | 12 | 9.8 : 1.0 |
| 7 | Organocatalyst 6 (10) | CHCl₃ | -65 | 48 | 24 | 7 | 16.5 : 1.0 |
Data synthesized from a study on the site-selective acylation of Avermectin B2a.[1]
Experimental Protocols
Protocol 1: Site-Selective Monoacylation of Avermectin B2a at the C5-Position [1]
-
To a solution of avermectin B2a (1.0 eq) in dry chloroform (CHCl₃), add 2,4,6-collidine (1.5 eq) and the organocatalyst (10 mol%).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add acetic anhydride (1.0 eq) dropwise.
-
Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CHCl₃.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the C5-O-monoacetylated derivative.
Protocol 2: Multi-step Synthesis of Ivermectin from Avermectin B2 [11]
-
Protection: In an inert solvent, under the presence of an organic base, react Avermectin B2 with allyl chlorocarbonate at a controlled temperature between -40 to 40 °C. This protects the 4'' and 5-position hydroxyl groups.
-
Oxidation: Oxidize the 23-position hydroxyl group of the protected Avermectin B2 to a keto carbonyl group.
-
Hydrazone Formation: Convert the 23-keto carbonyl group to a hydrazone by reacting with an organic sulfonyl hydrazine in an alcoholic solution at a temperature between 20 to 80 °C.
-
Reduction and Deprotection: Reduce the 23-position sulfonyl hydrazone and simultaneously remove the 4'' and 5-position allyl carbonate protecting groups using a borohydride reducing agent (e.g., NaBH₄) in the presence of a palladium catalyst. This final step yields ivermectin.
Note: Each step should be monitored by HPLC to ensure reaction completion and to characterize intermediates.
Visualizations
Caption: Experimental workflow for the multi-step synthesis of ivermectin from avermectin B2.
Caption: Troubleshooting decision tree for low yield in ivermectin acylation reactions.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. CN106692061A - Self-emulsifying solid preparation containing ivermectin drug - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Unexpected rearrangement of ivermectin in the synthesis of new derivatives with trypanocidal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN106692054A - Preparation of ivermectin pharmaceutical liquid preparation capable of resisting acid catalytic degradation - Google Patents [patents.google.com]
- 7. Photo-mediated and advanced oxidative processes applied for the treatment of effluents with drugs used for the treatment of early COVID-19: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Avermectin acyl derivatives with anthelmintic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of novel 4"-alkylidene avermectin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN103396464A - Preparation method of ivermectin - Google Patents [patents.google.com]
- 12. Mass spectrometry of avermectins: structural determination of two new derivatives of Ivermectin B(1a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Water Solubility of Ivermectin Analogs for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the poor water solubility of ivermectin and its analogs in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why is the poor water solubility of ivermectin analogs a problem in bioassays?
A1: The low aqueous solubility of ivermectin and its analogs presents a significant hurdle for in vitro bioassays.[1][2] Ivermectin is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low water solubility (approximately 0.005 mg/mL).[2][3] This poor solubility can lead to several issues during experiments:
-
Precipitation in Aqueous Media: When a stock solution of a poorly soluble compound is diluted into aqueous cell culture media, it can precipitate out of solution.[4][5] This reduces the actual concentration of the compound available to the cells, leading to inaccurate and unreliable results.[4]
-
Inaccurate Dosing: It becomes difficult to achieve and maintain the desired final concentration of the compound in the assay, compromising the dose-response relationship.
-
Cellular Toxicity: The formation of compound precipitates can cause physical stress to cells and may lead to cytotoxicity that is independent of the compound's pharmacological activity.[5]
-
Assay Interference: Precipitates can interfere with assay readouts, for example, by scattering light in absorbance-based assays or interacting non-specifically with assay components.[6]
Q2: What are the common strategies to improve the solubility of ivermectin analogs for bioassays?
A2: Several formulation strategies can be employed to enhance the aqueous solubility of ivermectin analogs for in vitro studies. These include:
-
Co-solvents: Using a water-miscible organic solvent to dissolve the compound before further dilution.[7]
-
Cyclodextrins: Encapsulating the hydrophobic ivermectin analog within the lipophilic cavity of a cyclodextrin molecule.[8][9]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range to increase its surface area and dissolution rate.[10][11][12]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to improve its wettability and dissolution.[1][2]
Q3: What are the most common co-solvents used for ivermectin analogs, and what are their limitations?
A3: Dimethyl sulfoxide (DMSO) is a widely used co-solvent for dissolving hydrophobic compounds for in vitro assays.[13] Other co-solvents that have been investigated for ivermectin include ethanol, polyethylene glycols (PEGs), and propylene glycol.[3][7]
While effective at dissolving ivermectin analogs, co-solvents have limitations:
-
Toxicity: High concentrations of organic solvents can be toxic to cells.[13][14] It is crucial to keep the final solvent concentration in the cell culture medium low, typically below 0.5% for DMSO, to minimize cytotoxic effects.[4][13]
-
Biological Effects: Solvents themselves can have biological effects that may interfere with the experimental results. For instance, DMSO has been shown to have various effects on cells, including inducing differentiation and acting as an antioxidant.[14][15]
-
Precipitation upon Dilution: Even when a compound is fully dissolved in a co-solvent, it may still precipitate upon dilution into the aqueous assay medium.[4]
Troubleshooting Guide
Issue 1: My ivermectin analog precipitates out of solution when I add it to my cell culture medium.
-
Possible Cause: The final concentration of your compound exceeds its solubility limit in the aqueous medium, or the concentration of the co-solvent is too low to maintain solubility.[4]
-
Troubleshooting Steps:
-
Reduce Final Concentration: Lower the final working concentration of the ivermectin analog in your experiment.[16]
-
Optimize Co-solvent Concentration: Ensure the final concentration of your co-solvent (e.g., DMSO) is sufficient to maintain solubility but remains below the cytotoxic threshold for your cell line (typically <0.5%).[4]
-
Use a Different Solubilization Method: Consider using cyclodextrins or nanoparticle formulations, which can offer better stability in aqueous solutions.[8][17]
-
Pre-dilution in Serum-Containing Media: Try pre-diluting the stock solution in a small volume of media containing serum before adding it to the full culture volume. The proteins in the serum can sometimes help stabilize the compound.[16]
-
Filtration: If visible precipitates form, filtering the media may remove them; however, this will also reduce the effective concentration of your compound.[5] This approach should be used with caution and the final concentration verified.
-
Issue 2: I am observing high levels of cytotoxicity even at low concentrations of my ivermectin analog.
-
Possible Cause: The observed toxicity may be due to the formation of drug precipitates rather than the pharmacological effect of the soluble compound.[5] The co-solvent used may also be contributing to the toxicity.[13]
-
Troubleshooting Steps:
-
Microscopic Examination: Visually inspect the cell cultures under a microscope to check for the presence of compound precipitates.[16]
-
Solvent Control: Always include a vehicle control in your experiments (medium with the same final concentration of the co-solvent) to assess the toxicity of the solvent itself.[4]
-
Test Different Solubilization Strategies: Compare the cytotoxicity when the compound is solubilized using different methods (e.g., co-solvent vs. cyclodextrin).
-
Measure Compound Solubility: Determine the kinetic solubility of your analog in the specific assay medium to ensure you are working below the concentration at which precipitation occurs.
-
Quantitative Data Summary
The following tables summarize the reported improvements in ivermectin solubility using various techniques.
Table 1: Solubility Enhancement of Ivermectin using Co-solvents
| Co-solvent System | Temperature | Fold Increase in Aqueous Solubility | Reference |
| PEG 200 + Water (w1=0.5) | 293.2 - 313.2 K | ~11-fold | [3] |
| Pure PEG 200 | 293.2 - 313.2 K | ~6.6-fold | [3] |
| PEG 400 + Water (w1=0.5) | 293.2 - 313.2 K | ~9-fold | [3] |
| Pure PEG 400 | 293.2 - 313.2 K | ~5.5-fold | [3] |
| 1-Propanol + Water (0.8 mass fraction) | 293.2 - 313.2 K | Significantly higher than 2-propanol mixtures | [18][19] |
Table 2: Solubility Enhancement of Ivermectin using Cyclodextrins
| Cyclodextrin System | Fold Increase in Aqueous Solubility | Reference |
| Hydroxypropyl-β-cyclodextrin (HPβCD) + Arginine | ~11-fold | [9] |
| γ-cyclodextrin (γCD) + Arginine | ~8-fold | [9] |
Table 3: Solubility and Dissolution Enhancement of Ivermectin using Nanocrystals
| Formulation | Improvement | Reference |
| Optimized Ivermectin Nanocrystals | 730-fold increase in equilibrium solubility | [11][20] |
| Optimized Ivermectin Nanocrystals | 24-fold increase in dissolution rate | [11] |
| Ivermectin Nanosuspension | 4-fold faster initial dissolution rate than raw IVM | [10] |
Experimental Protocols
Protocol 1: Preparation of Ivermectin Analog Stock Solution using a Co-solvent (DMSO)
-
Safety Precautions: Handle the ivermectin analog in a well-ventilated area or a chemical fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[21]
-
Weighing: Accurately weigh the desired amount of the ivermectin analog.[21]
-
Dissolution:
-
Add the appropriate volume of high-purity DMSO to the vial containing the weighed compound to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[21]
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[21]
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 1 month at -20°C and up to 6 months at -80°C.[21]
-
Use in Assay: When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control with the same final DMSO concentration.
Protocol 2: Preparation of Ivermectin-Cyclodextrin Inclusion Complex (Conceptual)
This protocol is a generalized procedure based on common laboratory practices for forming cyclodextrin inclusion complexes.
-
Molar Ratio Determination: Determine the optimal molar ratio of the ivermectin analog to the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). This often requires preliminary experiments. Ratios of 1:3 or 1:4 (drug:cyclodextrin) are sometimes used.[22]
-
Complexation in Solution:
-
Dissolve the cyclodextrin in purified water with stirring.
-
Separately, dissolve the ivermectin analog in a minimal amount of a suitable organic solvent (e.g., methanol or ethanol).[23]
-
Slowly add the ivermectin analog solution to the aqueous cyclodextrin solution while stirring continuously.
-
Continue stirring the mixture at a controlled temperature (e.g., 18-60°C) for an extended period (e.g., 72 hours) to allow for complex formation.[23]
-
-
Isolation of the Complex:
-
The resulting solution can be filtered to remove any un-complexed, precipitated drug.
-
The inclusion complex can then be isolated by lyophilization (freeze-drying) to obtain a solid powder.[23]
-
-
Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) or Differential Scanning Calorimetry (DSC).
-
Use in Assay: The lyophilized powder can be dissolved directly in aqueous media for use in bioassays.
Visualizations
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. jddtonline.info [jddtonline.info]
- 3. Investigation of the solubility and thermodynamics of Ivermectin in aqueous mixtures of polyethylene glycols 200/400 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ivermectin-induced cell death of cervical cancer cells in vitro a consequence of precipitate formation in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4389397A - Solubilization of ivermectin in water - Google Patents [patents.google.com]
- 8. cyclolab.hu [cyclolab.hu]
- 9. conferenceproceedings.international [conferenceproceedings.international]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Formulation and optimization of ivermectin nanocrystals for enhanced topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Solubility and Thermodynamics of Ivermectin in Aqueous Mixtures of 1-Propanol/2-Propanol | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. US11077134B1 - Water dissolvable macrocyclic lactone cyclodextrin complexes - Google Patents [patents.google.com]
- 23. CN104208017A - Ivermectin solution and preparation method thereof - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ivermectin Impurities
This guide provides a comparative analysis of validated analytical methods for the quantification of impurities in ivermectin, a potent anti-parasitic agent. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for selecting the most suitable analytical strategy based on performance, efficiency, and regulatory compliance. The data presented is compiled from peer-reviewed studies and focuses on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) techniques.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for ivermectin impurity profiling is critical for ensuring the quality, safety, and efficacy of the final drug product. The following tables summarize the performance characteristics of various validated HPLC and UPLC methods, providing a clear comparison to aid in method selection.
Table 1: Comparison of Validated HPLC Methods for Ivermectin Impurity Analysis
| Parameter | Method 1 (RP-HPLC)[1][2] | Method 2 (RP-HPLC)[3][4] | Method 3 (Stability-Indicating RP-HPLC)[5][6] |
| Column | Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-μm) | HALO C18 (100 mm × 4.6 mm, 2.7 μm) | Zorbax Extend-C18 (150 × 4.6 mm, 3.5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile/Methanol (85/15, v/v) (Gradient) | Gradient Elution | A: Water; B: Acetonitrile/Methanol (85/15, v/v) (Gradient) |
| Flow Rate | 1.5 mL/min | Not Specified | 1.5 mL/min |
| Detection | UV at 245 nm | UV at 254 nm | UV at 245 nm |
| Linearity (R²) | > 0.999 | Not Specified | > 0.999 |
| LOD | 0.2 µg/mL | Not Specified | 0.3 µg/mL |
| LOQ | 0.6 µg/mL | 0.1% of target conc. (~1.0 μg/mL) | 1.0 µg/mL |
| Accuracy (% Recovery) | Not Specified | Not Specified | 98.0 - 102.0% |
| Precision (%RSD) | Not Specified | Not Specified | < 2.0% |
| Key Feature | Stability-indicating for oral paste formulation. | Successfully separated a co-eluting isomer peak. | Validated for injectable products. |
Table 2: Comparison of a Validated UPLC Method for Ivermectin Impurity Analysis
| Parameter | Method 4 (UPLC-DAD)[7] |
| Column | C18 (1.7 μm, 2.1 × 50 mm) |
| Mobile Phase | Water, Acetonitrile, and Methanol (Gradient) |
| Flow Rate | 0.7 mL/min |
| Detection | DAD at 245 nm |
| Linearity (R²) | > 0.9997 |
| LOD | 26.80 ng/mL |
| LOQ | 81.22 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Key Feature | Rapid and sensitive method for simultaneous determination of ivermectin and praziquantel. |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods. The following protocols are based on the cited literature for the methods presented above.
Method 1: Stability-Indicating RP-HPLC for Ivermectin in Oral Paste[1][2]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Zorbax Extend-C18 (150 mm × 4.6 mm, 3.5-μm particle size).
-
Column Temperature: 30 °C.
-
Mobile Phase: A gradient elution was performed using Mobile Phase A (Water) and Mobile Phase B (Acetonitrile/Methanol, 85/15, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV absorbance was monitored at 245 nm.
-
Sample Preparation: Specific to the oral paste formulation, involving extraction and dilution to a target concentration of 0.6 mg/mL.
Method 2: RP-HPLC for Ivermectin Bulk Drug Substance[3][4]
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: HALO C18 (100 mm × 4.6 mm, 2.7 μm particle size).
-
Column Temperature: 40 °C.
-
Mobile Phase: A gradient elution was employed.
-
Detection: UV absorbance was monitored at 254 nm.
-
Key Application: This method was specifically developed to separate a critical isomer impurity from the main ivermectin peak in the bulk drug substance.
Method 3: Stability-Indicating RP-HPLC for Ivermectin Injectable Product[5][6]
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: Zorbax Extend-C18 (150 × 4.6 mm i.d., 3.5 µm particle size).
-
Column Temperature: 30 °C.
-
Mobile Phase: A gradient elution using Mobile Phase A (Water) and Mobile Phase B (Acetonitrile/Methanol, 85/15, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV absorbance was monitored at 245 nm.
-
Validation: The method was validated according to ICH Q2R1 guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Method 4: Stability-Indicating UPLC-DAD Method[7]
-
Chromatographic System: An Ultra-Performance Liquid Chromatography (UPLC) system with a Diode Array Detector (DAD).
-
Column: C18 (1.7 μm, 2.1 × 50 mm).
-
Column Temperature: 40°C.
-
Mobile Phase: A gradient elution using a mixture of water, acetonitrile, and methanol.
-
Flow Rate: 0.7 mL/min.
-
Detection: DAD detection at 245 nm.
-
Validation: The method was validated in accordance with ICH Q2R1 guidelines.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for ivermectin impurities, ensuring the method is suitable for its intended purpose.
Caption: Workflow for the development and validation of an analytical method for ivermectin impurities.
References
- 1. Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identificati… [ouci.dntb.gov.ua]
- 4. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Identification, Assay and Estimation of Related Substances of Ivermectin in Bulk Drug Batches of Ivermectin Drug Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 7. Development and Validation of a Stability-indicating UPLC-DAD Method for the Simultaneous Determination of Ivermectin and Praziquantel in Pharmaceutical Tablets and Dissolution Media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Ivermectin and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Ivermectin, a Nobel Prize-winning macrocyclic lactone, has long been a cornerstone in the treatment of parasitic infections in both human and veterinary medicine.[1] Its broad-spectrum activity and favorable safety profile have established it as a "wonder drug".[1] Beyond its well-documented antiparasitic effects, recent research has unveiled its potential in antiviral and anticancer applications, sparking renewed interest in its multifaceted biological activities.[2][3] This guide provides a comprehensive comparison of the biological activities of ivermectin and its key analogs, supported by experimental data and detailed methodologies, to aid researchers in the ongoing exploration and development of these potent compounds.
Antiparasitic Activity: A Comparative Overview
The primary mechanism of ivermectin's antiparasitic action is the potentiation of glutamate-gated chloride ion channels (GluCls) in invertebrates, leading to hyperpolarization of nerve and muscle cells, paralysis, and death of the parasite.[4][5] While this remains the central mode of action, subtle structural modifications in ivermectin analogs can significantly influence their potency and spectrum of activity.
A study comparing the larvicidal potency of ivermectin, doramectin, moxidectin, and eprinomectin against the dromedary camel nasal bot, Cephalopina titillator, found ivermectin to be the most potent, followed by doramectin and eprinomectin, with moxidectin being the least effective. Similarly, in a larval development assay using Haemonchus contortus, ivermectin and doramectin were both fully effective at a concentration of 0.001 µg/ml.[6]
The following table summarizes the comparative antiparasitic activities of ivermectin and its analogs based on available experimental data.
| Compound | Parasite | Assay | Activity Metric | Value | Citation |
| Ivermectin | Brugia malayi | Whole-plate imaging | IC50 | ~2.7 µM | [7] |
| Cephalopina titillator (larvae) | Larvicidal Assay | IC50 | 0.0735 ± 0.016 µg/ml | ||
| Plasmodium falciparum | In vitro culture | IC50 | 30-35 µM | [1] | |
| Doramectin | Cephalopina titillator (larvae) | Larvicidal Assay | IC50 | 0.249 ± 0.116 µg/ml | |
| Moxidectin | Cephalopina titillator (larvae) | Larvicidal Assay | IC50 | 11.96 ± 2.21 µg/ml | |
| Plasmodium falciparum | In vitro culture | IC50 | 30-35 µM | [1] | |
| Eprinomectin | Cephalopina titillator (larvae) | Larvicidal Assay | IC50 | 0.46 ± 0.24 µg/ml | |
| Selamectin | Haemonchus contortus | Larval Development Assay | - | Less potent than ivermectin/doramectin | [6] |
| Abamectin | Haemonchus contortus (Kirby isolate) | Larval Development Assay | IC50 | ~2-fold lower than ivermectin | [8] |
Structure-Activity Relationship Insights:
Minor changes in the chemical structure of avermectins can lead to significant differences in their biological activity. For instance, analogs with a hydroxyl group at the C-5 position, such as ivermectin and doramectin, exhibit superior activity against Haemonchus contortus compared to those with an oxime substituent, like selamectin.[6] Interestingly, the presence of a disaccharide versus a monosaccharide at the C-13 position does not seem to confer a major potency advantage in this context.[6]
Anticancer Activity: A Promising New Frontier
Ivermectin has demonstrated potent anticancer activity in various cancer cell lines, including those resistant to standard chemotherapeutic agents.[9] Its proposed mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and modulation of key oncogenic signaling pathways.[2]
A study on cholangiocarcinoma (CCA) cell lines revealed that ivermectin inhibited cell proliferation and colony formation in both gemcitabine-sensitive and gemcitabine-resistant cells.[9] The IC50 values for ivermectin in various cancer cell lines are presented in the table below.
| Compound | Cancer Cell Line | Assay | Activity Metric | Value | Citation |
| Ivermectin | PC3 (Prostate Cancer) | Antiproliferative Assay | IC50 | 5.9–8.1 μM | [10] |
| 7-O-Methyl ivermectin B1A | SUP-B15 (Acute Lymphoblastic Leukemia) | MTT Assay | IC50 | 3.435 µM | [2] |
| MDA-MB-231 (Breast Cancer) | Not Specified | IC50 | ~5 µM | [2] | |
| MDA-MB-468 (Breast Cancer) | Not Specified | IC50 | ~5 µM | [2] | |
| MCF-7 (Breast Cancer) | Not Specified | IC50 | ~5 µM | [2] | |
| SKOV-3 (Ovarian Cancer) | Not Specified | IC50 | ~5 µM | [2] |
Antiviral Activity: A Potential Repurposing Opportunity
The antiviral properties of ivermectin have garnered significant attention, particularly in the context of the COVID-19 pandemic. In vitro studies have shown that ivermectin can inhibit the replication of a broad range of RNA and DNA viruses.[7] One proposed mechanism for its antiviral activity against SARS-CoV-2 is the inhibition of importin α/β1-mediated nuclear transport of viral proteins.
The table below summarizes the in vitro antiviral activity of ivermectin and its analogs.
| Compound | Virus | Cell Line | Assay | Activity Metric | Value | Citation | |---|---|---|---|---|---| | Ivermectin | SARS-CoV-2 | Vero E6 | CPE Reduction | EC50 | 2-5 µM |[11] | | | SARS-CoV-2 | Calu-3 | Antiviral Assay | EC50 | 0.2 µM |[12] | | | SARS-CoV-2 | Vero E6 | Plaque Assay | IC50 | 1.23 µM |[12] | | | SARS-CoV-2 | Vero E6 | qRT-PCR | IC50 | 1.27 µM |[12] | | Moxidectin | SARS-CoV-2 | Vero E6 | CPE Reduction | EC50 | 2-5 µM |[11] | | Milbemycin oxime | SARS-CoV-2 | Vero E6 | CPE Reduction | EC50 | 2-5 µM |[11] | | Selamectin | SARS-CoV-2 | Vero E6 | CPE Reduction | EC50 | 2-5 µM |[11] |
It is important to note that while in vitro studies are promising, translating these findings to clinical efficacy requires further investigation into the pharmacokinetics and pharmacodynamics of these compounds in vivo.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Haemonchus contortus Larval Development Assay (LDT)
This assay is adapted from the method described by Hubert and Kerboeuf (1992).[3]
-
Egg Recovery: Collect feces from sheep infected with H. contortus and recover the eggs.
-
Assay Setup: In a 24-well or 96-well plate, add a solution containing a known number of H. contortus eggs (e.g., 100 eggs for a 24-well plate) to each well.
-
Culture Medium: Add a culture medium containing Escherichia coli and amphotericin B to support larval development from the first-stage larvae (L1) to the third-stage larvae (L3).[3]
-
Initial Incubation: Seal the plates and incubate for 24 hours at 27°C with a relative humidity of ≥ 80% to allow for the development of L1 larvae.[3]
-
Anthelmintic Treatment: After the initial incubation, add serial dilutions of the test compounds (ivermectin and its analogs) to the wells.
-
Secondary Incubation: Re-seal the plates and incubate for an additional six days under the same conditions.
-
Larval Quantification: After the secondary incubation, quantify the number of L1, L2, and L3 larvae in each well using an inverted microscope.[3]
-
Data Analysis: Calculate the concentration of the drug required to inhibit 50% of the eggs from developing to L3 larvae (LD50).
Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is a widely used method for determining cell density based on the measurement of cellular protein content.[9][13][14][15][16]
-
Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and allow them to attach overnight.[13]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds.
-
Cell Fixation: After the desired incubation period (e.g., 48 or 72 hours), fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[9][13]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid or tap water to remove the TCA.[9][13] Air-dry the plates completely.
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9][13]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[9][13] Air-dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9][15]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Clonogenic Assay for Cell Survival
This assay assesses the ability of a single cell to form a colony and is a measure of cell reproductive death after treatment with cytotoxic agents.[17][18][19][20][21]
-
Cell Seeding: Prepare a single-cell suspension and seed a specific number of cells into 6-well plates or dishes.[19]
-
Treatment: Treat the cells with the desired concentrations of the test compounds.
-
Incubation: Incubate the plates in a CO2 incubator at 37°C for 1-3 weeks, allowing colonies to form. A colony is typically defined as consisting of at least 50 cells.[19]
-
Fixation and Staining:
-
Colony Counting: Rinse the plates with tap water, air-dry, and count the number of colonies.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) to determine the effect of the treatment.[20]
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][22][23][24]
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with different concentrations of the test compounds.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[23][24]
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2][24]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[23][24]
-
Data Analysis: Calculate the percentage of cell viability relative to the control to determine the cytotoxic effect.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.[25][26][27][28][29]
-
Cell Treatment: Treat cells with the test compounds for a specified duration (e.g., 48 hours).[26]
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.[25][28]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[25][26][28]
-
Flow Cytometry Analysis: Acquire the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Analyze the data using appropriate software (e.g., FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[26]
Visualizing a Key Signaling Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a simplified signaling pathway affected by ivermectin and a general experimental workflow for assessing its anticancer activity.
References
- 1. The Ivermectin Related Compound Moxidectin Can Target Apicomplexan Importin α and Limit Growth of Malarial Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of ivermectin, doramectin, selamectin, and eleven intermediates in a nematode larval development assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. SRB assay for measuring target cell killing [protocols.io]
- 10. Antiproliferative and Trypanocidal Activity of Ivermectin Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic anti-SARS-CoV-2 activity of repurposed anti-parasitic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. Analysis of clonogenic growth in vitro | Springer Nature Experiments [experiments.springernature.com]
- 18. [PDF] Clonogenic assay of cells in vitro | Semantic Scholar [semanticscholar.org]
- 19. Clonogenic Assay [bio-protocol.org]
- 20. Clonogenic Assay [en.bio-protocol.org]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT (Assay protocol [protocols.io]
- 25. benchchem.com [benchchem.com]
- 26. Cell cycle analysis [bio-protocol.org]
- 27. cdn.bcm.edu [cdn.bcm.edu]
- 28. cancer.wisc.edu [cancer.wisc.edu]
- 29. Protocols – Flow cytometry [flowcytometry-embl.de]
A Comparative Analysis of the Stability of Ivermectin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical stability of ivermectin and its key derivatives, doramectin and selamectin. The information presented is collated from peer-reviewed studies and is intended to assist researchers and drug development professionals in understanding the degradation profiles of these important antiparasitic agents. This document summarizes quantitative stability data, details relevant experimental protocols, and visualizes degradation pathways.
Comparative Stability Under Forced Degradation
Ivermectin has been subjected to extensive forced degradation studies, revealing its susceptibility to hydrolysis, oxidation, and photolysis.[1][2][3] While direct comparative studies with its derivatives under identical conditions are limited, available data for doramectin and selamectin provide insights into their relative stabilities.
Ivermectin Stability
Forced degradation studies on ivermectin have demonstrated significant degradation under acidic, basic, oxidative, and photolytic stress conditions.[1][2] The molecule is particularly unstable in alkaline and oxidizing environments.[1]
Table 1: Forced Degradation of Ivermectin
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acidic | 0.05 M HCl | 5 hours | Not Specified | Significant | [4] |
| Basic | 0.025 M NaOH | 1 hour | Not Specified | Significant | [4] |
| Oxidative | 5% H₂O₂ | 21 hours | Not Specified | Significant | [4] |
| Photolytic | 1.10 W/m² light | 8 hours (solution) | Not Specified | Significant | [4] |
| Thermal | 80 °C | 1 day (solution) | 80 °C | Significant | [4] |
Doramectin Stability
Studies on doramectin indicate its degradation under environmental conditions, such as in manure and soil. One study showed a 36.6% degradation during composting over 21 days and a 12.2% degradation in manure storage over the same period.[5] Another study investigated the degradation of doramectin in sheep feces under laboratory (UV light) and field conditions, demonstrating its susceptibility to environmental degradation.[6] While these studies do not provide a direct comparison to ivermectin under controlled stress conditions, they highlight the environmental fate of doramectin.
Table 2: Environmental Degradation of Doramectin
| Condition | Matrix | Duration | Degradation (%) | Reference |
| Composting | Sheep feces | 21 days | 36.6 | [5] |
| Manure Storage | Sheep feces | 21 days | 12.2 | [5] |
| Field Conditions | Sheep feces on pasture | 50 days | Rapid decrease | [7] |
Selamectin Stability
Degradation Products
The degradation of ivermectin and its derivatives leads to the formation of various related substances and impurities.
Table 3: Major Degradation Products and Impurities
| Compound | Degradation Products/Impurities | Reference |
| Ivermectin | Avermectin B1a, Avermectin B1b, Ivermectin-Impurity A, B, C, D, G | [9] |
| Doramectin | Doramectin monosaccharide, 14-Demethyl Doramectin, 3,4-Dihydro Doramectin, 5-Dehydroxyl-5-oxodoramectin | [10] |
| Selamectin | Residual avermectin B1a or B1b, Oxidation products, Hydrolysis products, Light-induced isomerization products | [1] |
Experimental Protocols
The following are summaries of methodologies used in stability-indicating assays for ivermectin and doramectin.
Ivermectin Stability-Indicating HPTLC Method
A high-performance thin-layer chromatography (HPTLC) method has been developed and validated for the quantitative estimation of ivermectin in bulk and pharmaceutical formulations.[2]
-
Stationary Phase: Pre-coated silica gel 60F-254 aluminum plates.[2]
-
Mobile Phase: n-hexane: acetone: ethylacetate (6.5: 3.5: 0.1 v/v/v).[2]
-
Detection: Densitometric analysis at 247 nm.[2]
-
Forced Degradation: The drug was subjected to acid and alkali hydrolysis, oxidation, and photo-degradation to demonstrate the method's stability-indicating capability.[2]
Doramectin Stability-Indicating HPLC Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been established for the assay and estimation of related substances of doramectin.
-
Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size).
-
Mobile Phase: Acetonitrile-water (70:30, v/v).
-
Detection: UV at 245 nm.
-
Forced Degradation: Although not explicitly detailed in the abstract, the development of a stability-indicating method implies that forced degradation studies were performed to validate its specificity.
Visualizing Degradation Pathways
The following diagrams illustrate the known and potential degradation pathways of ivermectin and its derivatives.
Caption: Ivermectin Degradation Pathways under Stress Conditions.
Caption: General Degradation Influences on Doramectin and Selamectin.
Conclusion
Based on the available data, ivermectin has a well-documented susceptibility to degradation under hydrolytic, oxidative, and photolytic conditions. Doramectin also demonstrates degradation, particularly in environmental matrices. While comprehensive forced degradation data for selamectin is limited in publicly accessible literature, it is known to be sensitive to light and heat. For researchers and drug development professionals, these stability profiles are crucial considerations in the formulation, packaging, and storage of products containing these avermectins to ensure their efficacy and safety. Further direct comparative stability studies would be beneficial for a more definitive ranking of their relative stabilities.
References
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. isah-soc.org [isah-soc.org]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of abamectin and doramectin on sheep grazed pasture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zoetisus.com [zoetisus.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
A Head-to-Head Comparison of Ivermectin and 2,3-Dehydro-3,4-dihydro ivermectin in Leishmanicidal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the well-established antiparasitic drug, ivermectin, and its analog, 2,3-Dehydro-3,4-dihydro ivermectin. The focus of this comparison is their respective performances in leishmanicidal activity, supported by available experimental data. While ivermectin has a broad spectrum of activity against various parasites, this guide will specifically delve into the comparative efficacy of these two compounds against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis.
Chemical Structures and Key Differences
Ivermectin is a semi-synthetic derivative of avermectin, a macrocyclic lactone.[1] this compound is an analog of ivermectin characterized by a conjugated double bond system at the C2-C3 and C4-C5 positions of the macrocyclic ring. This structural modification influences its biological activity.
Quantitative Comparison of Leishmanicidal Activity
The primary head-to-head comparison of these two compounds is in the context of their activity against Leishmania amazonensis. The following tables summarize the 50% inhibitory concentration (IC₅₀) values for both the promastigote (the motile, flagellated form in the insect vector) and amastigote (the non-motile, intracellular form in the mammalian host) stages of the parasite, as well as their cytotoxicity against mammalian macrophages.
| Compound | IC₅₀ against L. amazonensis Promastigotes (µM) | IC₅₀ against L. amazonensis Amastigotes (µM) |
| Ivermectin | > 28.5 | 5.7 |
| This compound | 13.8 | 3.6 |
| Data sourced from dos Santos et al., 2009 |
| Compound | IC₅₀ against Macrophages (µM) | Selectivity Index (Amastigote) |
| Ivermectin | 65.5 | 11.5 |
| This compound | 65.5 | 18.2 |
| Selectivity Index = IC₅₀ against Macrophages / IC₅₀ against Amastigotes | ||
| Data sourced from dos Santos et al., 2009 |
Analysis of Performance Data
The experimental data reveals that This compound demonstrates superior leishmanicidal activity against both promastigote and amastigote forms of Leishmania amazonensis compared to ivermectin . Notably, it is significantly more potent against the clinically relevant intracellular amastigote stage.
Furthermore, both compounds exhibit similar and relatively low cytotoxicity towards mammalian macrophages, resulting in a higher selectivity index for this compound. This suggests that the analog has a more favorable therapeutic window for the treatment of leishmaniasis, being more toxic to the parasite than to the host cells.
Mechanism of Action
Ivermectin's Established Mechanism of Action (Nematodes and Arthropods)
Ivermectin's primary mechanism of action in invertebrates involves binding with high affinity to glutamate-gated chloride ion channels in nerve and muscle cells.[2] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the cell, which results in paralysis and death of the parasite.[2]
Postulated Mechanism of Leishmanicidal Activity
The mechanism of action of ivermectin and its analogs against Leishmania is not as well-defined and is thought to be different from its action on glutamate-gated chloride channels. Current research suggests two potential pathways:
-
Mitochondrial Dysfunction: Preliminary studies indicate that ivermectin may target the parasite's mitochondria, leading to a disruption of the mitochondrial membrane potential and increased production of reactive oxygen species (ROS), ultimately causing parasite death.[3]
-
Immunomodulation: Ivermectin has been shown to modulate the host's immune response. In the context of Leishmania infection, it can promote a Th1-type immune response, characterized by the production of pro-inflammatory cytokines like IFN-γ and IL-12, which are crucial for macrophage activation and parasite clearance.[4][5] It also appears to suppress the Th2 response, which is associated with disease progression.[5]
References
- 1. Ivermectin-derived leishmanicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ivermectin presents effective and selective antileishmanial activity in vitro and in vivo against Leishmania infantum and is therapeutic against visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring drug repositioning for leishmaniasis treatment: Ivermectin plus polymeric micelles induce immunological response and protection against tegumentary leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Ivermectin on Immune Response and Wound Healing in a Mouse Model Infected With Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Relative Potency of Ivermectin Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known impurities of ivermectin, focusing on their potential relative potency. While direct comparative experimental data on the anthelmintic activity of many ivermectin process impurities and degradation products remains limited in publicly available literature, this document summarizes the existing knowledge on ivermectin's mechanism of action, identifies key impurities, and provides relevant experimental protocols to guide further research.
Introduction to Ivermectin and its Mechanism of Action
Ivermectin is a broad-spectrum antiparasitic agent belonging to the macrocyclic lactone class of compounds. It is a semi-synthetic derivative of avermectin, which is produced by the soil bacterium Streptomyces avermitilis.[1] The primary mechanism of action of ivermectin in invertebrates is the potentiation of glutamate-gated chloride ion channels (GluCls) located in the nerve and muscle cells.[1] This binding increases the influx of chloride ions, leading to hyperpolarization of the cell membrane, which in turn causes paralysis and death of the parasite.[1] While ivermectin can interact with other ligand-gated ion channels, such as those gated by GABA, it does so with lower affinity.[1] The selectivity of ivermectin for invertebrates is due to the absence of GluCls in mammals and the protection offered by the blood-brain barrier.[1]
Identified Ivermectin Impurities
Several process-related impurities and degradation products have been identified in ivermectin bulk material. These impurities can arise during the manufacturing process or through degradation over time. The presence and concentration of these impurities are critical quality attributes that can potentially impact the potency and safety of the final drug product.
Table 1: Major Identified Process-Related Impurities and Degradation Products of Ivermectin
| Impurity Name | Type | Notes |
| 24-demethyl H2B1a | Process Impurity | Identified in bulk ivermectin. |
| 3'-demethyl H2B1a | Process Impurity | Identified in bulk ivermectin. |
| 3''-demethyl H2B1a | Process Impurity | Identified in bulk ivermectin. |
| 24a-hydroxy B2a isomer | Process Impurity | An isomer of a related avermectin compound found in ivermectin bulk material. |
| 2-epimer H2B1a | Degradation Product | Can form during the manufacturing process or upon storage. |
| Δ2,3-H2B1a | Degradation Product | A degradation product of ivermectin. |
| Ivermectin monosaccharide | Degradation Product | Results from the loss of one of the sugar moieties. |
| Ivermectin aglycone | Degradation Product | Results from the loss of both sugar moieties. |
Note: This table is not exhaustive but lists some of the commonly cited impurities.
Relative Potency of Ivermectin-Related Compounds
A study investigating the mosquitocidal activity of ivermectin metabolites found that some metabolites retain significant biological activity. Specifically, 3″-O-desmethyl-H₂B₁ₐ (a demethylated metabolite) and 4a-hydroxy-H₂B₁ₐ (a hydroxylated metabolite) were shown to have mosquitocidal effects. While this study focused on mosquitos and metabolites rather than anthelmintic activity and process impurities, it highlights that even small structural changes can result in compounds with retained or altered biological potency. One study abstract did mention that two unspecified degradation products of ivermectin have "substantially reduced biological activity," but did not provide specific details or quantitative data.
Further research is required to determine the specific anthelmintic potency of known ivermectin process impurities and degradation products.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for assessing the biological activity of ivermectin and its related compounds are provided below. These protocols are based on established in vitro assays.
In Vitro Anthelmintic Activity Assay (Larval Motility Assay)
This assay is commonly used to determine the efficacy of anthelmintic compounds against nematode larvae.
Objective: To determine the concentration of a test compound (e.g., an ivermectin impurity) required to inhibit the motility of nematode larvae.
Materials:
-
Nematode larvae (e.g., Haemonchus contortus or Caenorhabditis elegans)
-
Multi-well plates (e.g., 96-well)
-
Culture media appropriate for the nematode species
-
Test compounds (ivermectin and its impurities) dissolved in a suitable solvent (e.g., DMSO)
-
Microscope or automated motility tracking system
Procedure:
-
Larval Preparation: Synchronize and harvest nematode larvae at the desired developmental stage (e.g., L3 for parasitic nematodes).
-
Compound Preparation: Prepare a stock solution of the test compound and ivermectin (as a positive control) in a suitable solvent. Create a series of dilutions to test a range of concentrations.
-
Assay Setup: Dispense a known number of larvae into each well of the multi-well plate containing culture medium.
-
Compound Addition: Add the test compounds and controls to the respective wells. Include a solvent-only control.
-
Incubation: Incubate the plates at a temperature suitable for the nematode species for a defined period (e.g., 24, 48, or 72 hours).
-
Motility Assessment:
-
Manual Assessment: Observe the larvae under a microscope and score their motility based on a predefined scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = active movement).
-
Automated Assessment: Use an automated tracking system to quantify larval movement.
-
-
Data Analysis: Calculate the percentage of larval motility inhibition for each concentration of the test compound relative to the solvent control. Determine the EC50 (half-maximal effective concentration) value for each compound using appropriate statistical software.
Visualizations
Ivermectin's Mechanism of Action on Glutamate-Gated Chloride Channels
Caption: Ivermectin's mechanism of action on the parasite's glutamate-gated chloride channel.
General Workflow for In Vitro Potency Assessment of Ivermectin Impurities
Caption: A generalized workflow for the in vitro assessment of the relative potency of ivermectin impurities.
References
spectroscopic comparison of ivermectin and its degradation products
In the realm of pharmaceutical quality control and drug development, understanding the stability of a drug substance is paramount. Ivermectin, a broad-spectrum anti-parasitic agent, is no exception. This guide provides a comparative spectroscopic analysis of ivermectin and its principal degradation products, offering researchers, scientists, and drug development professionals a baseline for stability and impurity profiling. Through a detailed examination of data from various analytical techniques, we aim to elucidate the structural changes that occur as ivermectin degrades.
Ivermectin's stability has been scrutinized under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic exposure.[1][2][3] These studies have led to the identification and characterization of several degradation products, primarily through the use of liquid chromatography-high resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] UV-Visible spectrophotometry also plays a crucial role in the quantitative analysis of ivermectin.[4]
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for ivermectin and its major degradation products as identified in forced degradation studies. This comparative data is essential for identifying these impurities in bulk drug substances and formulated products.
| Compound | Spectroscopic Technique | Key Observations |
| Ivermectin H2B1a | UV-Vis | Maximum absorbance (λmax) at approximately 245 nm.[4] |
| Mass Spectrometry (MS) | [M+NH4]+ ion peak at m/z 892.5.[3] | |
| NMR (1H) | Characteristic signals for the macrocyclic lactone structure. | |
| 3,4-epoxide H2B1a | Mass Spectrometry (MS) | Identified as an oxidative degradation product.[1][2] |
| Monosaccharide B1a | NMR | Elucidated through 1D and 2D NMR spectroscopy.[3] |
| 8a-OH B1a | NMR | Structure confirmed using 1D and 2D NMR techniques.[3] |
| 26-epimer B1a | NMR | Identified and characterized by NMR spectroscopy.[3] |
| Process Impurity (DP-3) | Mass Spectrometry (MS) | [M+NH4]+ ion peak at m/z 922.5159, indicating the addition of two oxygen atoms to the ivermectin structure.[3] |
Experimental Protocols
The methodologies outlined below are synthesized from various studies on ivermectin degradation and analysis.
1. Forced Degradation Studies [1][2][3]
-
Acidic Stress: Ivermectin solution treated with 0.05 M HCl for 5 hours.[3]
-
Alkaline Stress: Ivermectin solution treated with 0.025 M NaOH for 1 hour.[3]
-
Oxidative Stress: Ivermectin solution treated with 5% H₂O₂ for 21 hours or 15 mM K₂Cr₂O₇ for 15 hours.[3]
-
Thermal Stress: Solid ivermectin and ivermectin in solution are subjected to 80°C for 7 days and 1 day, respectively.[3]
-
Photolytic Stress: Solid ivermectin and ivermectin in solution are exposed to light irradiation (1.10 W/m²).[3]
2. Chromatographic Separation [1][2][3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A HALO C18 column (150 × 4.6 mm, 2.7 µm) or an ACE UltraCore 2.5 SuperC18 column (150 × 4.6 mm, 2.5 µm).[1][3]
-
Mobile Phase: A gradient elution is typically used, often consisting of a mixture of acetonitrile and water.[3]
-
Detection: UV detection at 245 nm.[4]
3. Spectroscopic Analysis
-
UV-Vis Spectrophotometry: A Shimadzu UV-1700 or similar instrument can be used to scan solutions in the 200-400 nm range.[4][5] Ivermectin exhibits a characteristic absorbance maximum at 245 nm.[4]
-
Mass Spectrometry (MS): LC-HRMS is employed to identify and characterize degradation products by comparing their fragmentation profiles with that of the parent ivermectin molecule.[1][2] Mass spectra are often acquired in positive ionization mode (ESI+).[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are used for the comprehensive structural elucidation of isolated degradation products.[1][2][3]
Visualizing Degradation and Analysis
To better understand the processes involved in ivermectin degradation and its analysis, the following diagrams illustrate the typical degradation pathways and the analytical workflow.
Caption: Ivermectin degradation under various stress conditions.
Caption: Workflow for analyzing ivermectin and its degradation products.
References
- 1. A comprehensive study to identify and characterize major degradation products of Ivermectin drug substance including its degradation pathways using LC-HRMS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. rroij.com [rroij.com]
Unveiling the Structure of 2,3-Dehydro-3,4-dihydro ivermectin: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural validation of novel compounds is paramount. This guide provides a comparative analysis of ivermectin and its analogue, 2,3-Dehydro-3,4-dihydro ivermectin, focusing on the experimental data and methodologies crucial for its structural elucidation.
Ivermectin, a widely used antiparasitic agent, is a mixture of two homologous compounds, 22,23-dihydroavermectin B1a and 22,23-dihydroavermectin B1b. Its derivative, this compound, also known as conjugated Δ²,³-ivermectin, presents a modification in the C2-C5 region of the macrocyclic lactone ring. This alteration, the introduction of a double bond between carbons 2 and 3 and the saturation of the C3-C4 bond, can significantly impact the molecule's biological activity and properties.
The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular framework and connectivity of atoms.
Comparative Structural Data
A direct comparison of the spectroscopic data of ivermectin and its 2,3-dehydro-3,4-dihydro analogue is essential for validating the structural modification. While comprehensive experimental data for this compound is detailed in specialized literature, the following table summarizes the key expected differences in their mass spectral and NMR data.
| Analytical Technique | Ivermectin | This compound | Rationale for Difference |
| Molecular Formula | C₄₈H₇₄O₁₄ | C₄₈H₇₄O₁₄ | The conversion from ivermectin to its dehydro-dihydro analogue is an isomerization, resulting in no change in the molecular formula or weight. |
| Molecular Weight | ~875.1 g/mol | ~875.1 g/mol | Consistent with the unchanged molecular formula. |
| Mass Spectrometry (MS) | Characteristic fragmentation pattern reflecting the saturated C2-C3 and C3-C4 bonds. | Altered fragmentation pattern due to the presence of the C2=C3 double bond, potentially leading to different daughter ions. | The location of the double bond influences the stability of fragments formed during ionization. |
| ¹H NMR Spectroscopy | Signals corresponding to protons at C2, C3, and C4 with chemical shifts and coupling constants typical for a saturated system. | Disappearance of the signal for the proton at C3 and the appearance of a new olefinic proton signal for H2. The chemical shift of the H4 proton would also be altered. | The introduction of the double bond significantly changes the electronic environment of the neighboring protons. |
| ¹³C NMR Spectroscopy | Resonances for C2, C3, and C4 in the aliphatic region of the spectrum. | Appearance of two new signals in the olefinic region for C2 and C3, and a shift in the resonance for C4. | The change in hybridization from sp³ to sp² for carbons 2 and 3 results in a downfield shift of their NMR signals. |
Experimental Protocols for Structural Validation
The synthesis and structural characterization of this compound involve specific chemical reactions and analytical procedures. The following outlines the general experimental methodologies employed.
Synthesis of this compound
The preparation of this compound from ivermectin typically involves a dehydration reaction to introduce the double bond. A common method is the treatment of ivermectin with a dehydrating agent, such as an acid catalyst, under controlled temperature and reaction time. The resulting product is then purified using chromatographic techniques like column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the desired compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.
-
Sample Preparation: A small, pure sample of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄) and placed in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms in the molecule.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to piece together the molecular structure. For this compound, particular attention is paid to the signals in the olefinic region of the ¹H and ¹³C NMR spectra to confirm the presence and location of the new double bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like HPLC (LC-MS).
-
Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used to generate intact molecular ions.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is measured to determine the molecular weight.
-
Tandem MS (MS/MS): To gain further structural information, the molecular ion is fragmented, and the m/z ratios of the resulting fragment ions are analyzed. The fragmentation pattern of this compound is compared to that of ivermectin to identify differences that support the proposed structural change.
Logical Workflow for Structural Validation
The process of validating the structure of a modified compound like this compound follows a logical progression of steps, from initial synthesis to detailed spectroscopic analysis.
A Comparative Guide to Inter-Laboratory Analysis of Ivermectin Impurities
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in ivermectin, a widely used anti-parasitic agent. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of currently available analytical techniques, supported by experimental data from various studies. The accurate detection and quantification of impurities are critical for ensuring the safety and efficacy of pharmaceutical products.
Introduction to Ivermectin and Impurity Profiling
Ivermectin is a semi-synthetic derivative of the avermectin family of macrocyclic lactones.[1] Pharmaceutical-grade ivermectin is a mixture of at least 90% 22,23-dihydroavermectin B1a (H2B1a) and no more than 10% 22,23-dihydroavermectin B1b (H2B1b).[2][3] Impurities in ivermectin can originate from the manufacturing process (process impurities) or from the degradation of the active pharmaceutical ingredient (API) over time (degradation products).[1][2] Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established acceptance criteria for ivermectin and its impurities.[2][4]
The analysis of these impurities is crucial as they can potentially impact the drug's safety and efficacy. This guide summarizes and compares various analytical methods, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are the most common techniques for impurity profiling.[5]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of ivermectin and its impurities, often coupled with UV or fluorescence detectors.[6][7] For enhanced sensitivity and specificity, particularly for identifying unknown impurities, HPLC is often coupled with mass spectrometry (LC-MS).[5][6] The following tables summarize the performance of different HPLC and LC-MS methods as reported in the literature.
Table 1: Comparison of HPLC Methods for Ivermectin Impurity Analysis
| Method | Column | Mobile Phase | Detector | Key Findings | Reference |
| RP-HPLC | Zorbax Extend-C18 (150 x 4.6 mm, 3.5 µm) | Gradient of Water and Acetonitrile/Methanol (85/15, v/v) | UV at 245 nm | Adequately separated ivermectin from its related substances and degradation products. Validated as per ICH guidelines.[8] | [8] |
| RP-HPLC | INERTSIL C-18 ODS (250 x 4.6 mm, 5 µm) | Acetonitrile and Methanol | UV at 245 nm | Retention time for ivermectin was 4.198 min. The method was validated for linearity, precision, and accuracy.[9][10] | [9][10] |
| RP-HPLC | HALO C18 (100 x 4.6 mm, 2.7 µm) | Gradient elution | UV at 254 nm | Separated all degradation products and process-related impurities within 25 minutes.[11] | [11] |
| RP-HPLC | Supelco Ascentis® Express C18 (150 x 4.6 mm, 5 µm) | Gradient of Water and Acetonitrile/Methanol (65/35, v/v) | UV at 245 nm | Developed for the determination of ivermectin and clorsulon and their related impurities in an injectable product.[1] | [1] |
| HPLC with Fluorescence Detection | Hypersil Gold C18 (150 x 4.6 mm, 5 µm) | Acetonitrile, Methanol, and Distilled Water (50:45:5, v/v/v) | Fluorescence (Ex: 365 nm, Em: 475 nm) | A sensitive method for determining ivermectin in human plasma, requiring derivatization.[12] | [12] |
Table 2: Performance Characteristics of Various Analytical Methods
| Parameter | Method 1 (RP-HPLC)[8] | Method 2 (RP-HPLC)[9][10] | Method 3 (HPLC-Fluorescence)[12] | Method 4 (LC-MS/MS)[13] |
| Linearity Range | Not Specified | 1-32 µg/ml | 20-8000 ng/ml | 0.5-12.5 mg/kg |
| Limit of Detection (LOD) | 0.3 µg/mL | 2.93 µg/ml | 0.02 ng (using 100 µl sample) | Not Specified |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 8.79 µg/ml | Not Specified | 0.5 mg/kg (solid matrixes) |
| Accuracy (% Recovery) | Not Specified | Not Specified | >90% | 93.26% to 101.36%[5] |
| Precision (%RSD) | Not Specified | Intraday: 1.352, Interday: 1.589 | <15% (CV) | <5%[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are summarized protocols for the key analytical methods discussed.
Protocol 1: Stability-Indicating RP-HPLC Method[8]
-
Chromatographic System: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector.
-
Column: Zorbax Extend-C18 (150 x 4.6 mm i.d., 3.5 µm particle size).
-
Column Temperature: 30 °C.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile/Methanol (85/15, v/v).
-
Elution: Gradient elution.
-
Flow Rate: 1.5 mL/min.
-
Detection: UV at 245 nm.
-
Sample Preparation: Samples are prepared by diluting the ivermectin product in a suitable solvent to achieve a target concentration.
Protocol 2: RP-HPLC for Ivermectin in Tablet Dosage Form[9][10]
-
Chromatographic System: RP-HPLC system with a UV detector.
-
Column: INERTSIL C-18 ODS (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and Methanol.
-
Flow Rate: 1 ml/min.
-
Detection: UV at 245 nm.
-
Run Time: 10 minutes.
-
Sample Preparation: Ivermectin tablets are crushed, and the powder is dissolved in the mobile phase to achieve a concentration within the linear range (1-32 µg/ml).
Protocol 3: HPLC with Fluorescence Detection for Ivermectin in Plasma[12]
-
Chromatographic System: HPLC with a fluorescence detector.
-
Column: Hypersil Gold C18 (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile, Methanol, and Distilled Water (50:45:5, v/v/v).
-
Flow Rate: 1.5 ml/minute.
-
Detection: Fluorescence with excitation at 365 nm and emission at 475 nm.
-
Sample Preparation:
-
Protein precipitation from plasma sample (100 µl) with acetonitrile.
-
Derivatization with N-methylimidazole solution in acetonitrile (1:1, v/v) and trifluoroacetic anhydrous solution in acetonitrile (1:2, v/v).
-
Visualization of Workflows and Comparisons
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and logical relationships.
Caption: General experimental workflow for ivermectin impurity analysis by HPLC.
Caption: Comparison of analytical methods for ivermectin impurity analysis.
Commonly Identified Ivermectin Impurities
Several process-related impurities and degradation products have been identified in ivermectin bulk material. These include:
-
Process Impurities: These impurities can be traced back to the avermectin starting material.[2] Examples include 24-demethyl H2B1a, 3''-demethyl H2B1a, and 24a-hydroxy B2a isomer.[5][14]
-
Degradation Products: These are formed due to the degradation of ivermectin under various stress conditions such as acidic, alkaline, oxidative, thermal, and photolytic stress.[1] A common degradation product is the 2-epimer of H2B1a.[2] One study identified five major degradation products under forced degradation conditions.[1] Another study highlighted the presence of the 8a-oxo-H2B1a impurity in some samples.[4]
Conclusion
The analysis of ivermectin impurities is predominantly performed using reversed-phase HPLC with UV detection, which has been shown to be a robust and reliable method for quantification.[8][9] For higher sensitivity and for the identification of unknown impurities, LC-MS and HPLC with fluorescence detection are powerful alternatives, although they may involve more complex sample preparation and higher operational costs.[6][12] The choice of method will depend on the specific requirements of the analysis, such as the need for high throughput in a quality control setting or the detailed characterization of impurities in a research and development environment. The provided data and protocols serve as a valuable resource for laboratories involved in the quality control and development of ivermectin-containing products.
References
- 1. researchgate.net [researchgate.net]
- 2. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 3. extranet.who.int [extranet.who.int]
- 4. sciensano.be [sciensano.be]
- 5. researchgate.net [researchgate.net]
- 6. Ivermectin: A Critical Review on Characteristics, Properties, and Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Assay of Ivermectin Including Determination and Identification of Its Related Substances in Ivermectin Injectable Product by a Stability-Indicating RP-HPLC Method | Semantic Scholar [semanticscholar.org]
- 9. Method development and validation for ivermectin quantification. [wisdomlib.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 13. A New Method for Ivermectin Detection and Quantification through HPLC in Organic Matter (Feed, Soil, and Water) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of impurities in ivermectin bulk material by mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Disposal of 2,3-Dehydro-3,4-dihydro ivermectin
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 2,3-Dehydro-3,4-dihydro ivermectin, a derivative of the potent antiparasitic agent ivermectin. Given the hazardous and toxic nature of ivermectin and its analogues, strict adherence to these protocols is imperative.[1]
Hazard Classification and Core Disposal Principles
This compound, like its parent compound, should be handled as hazardous chemical waste.[1] Ivermectin is classified as fatal if swallowed, is suspected of causing cancer, and may have adverse effects on fertility or fetal development.[1] Furthermore, it exhibits high toxicity to aquatic life.[1] Consequently, it is critical that this compound and any materials contaminated with it are not disposed of via standard laboratory drains or in general waste streams.[1][2] The fundamental principle of disposal is to manage it as regulated hazardous waste from its point of generation to its final disposition at a licensed facility.[1]
Quantitative Hazard Data for Ivermectin Derivatives
The following table summarizes key hazard information for ivermectin, which should be considered applicable to its derivatives like this compound in the absence of specific data for the analogue.
| Hazard Classification | GHS Codes | Precautionary Statements |
| Acute Toxicity (Oral) | H302 | P264, P270, P301+P312+P330 |
| Specific Target Organ Toxicity (Single Exposure) | H370 | P260, P264, P270, P308+P311 |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 | P260, P264, P270, P308+P311 |
| Hazardous to the Aquatic Environment (Acute) | H400 | P273, P391 |
| Hazardous to the Aquatic Environment (Chronic) | H410 | P273, P391 |
This data is based on the known hazards of ivermectin and should be used as a conservative guide for its derivatives.
Detailed Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE): Before handling the compound or its waste, it is mandatory to wear appropriate PPE. This includes, but is not limited to:
2. Waste Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired compound
-
Contaminated labware (e.g., pipette tips, vials, plates)
-
Contaminated cleaning materials (e.g., absorbent pads, wipes)
-
Contaminated PPE
-
3. Waste Container Management:
-
Use a designated, leak-proof, and sealable container for all this compound waste. The container must be compatible with the chemical and should not be a food or beverage container.
-
The container must be clearly and securely labeled with the words "Hazardous Waste" and the full chemical name: "this compound waste".
-
Include the date when the first item of waste was added to the container.
-
Keep the waste container securely capped when not in use to prevent the release of vapors.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
The SAA must be a secondary containment system, such as a tray or tub, to contain any potential leaks or spills.
-
Ensure that incompatible wastes are not stored together.
5. Disposal Request and Collection:
-
Once the waste container is full, or if waste generation is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved and validated protocol.
-
The primary recommended method of disposal for this type of waste is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers.[2]
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
If safe to do so, contain the spill using an inert absorbent material.
-
Collect the absorbent material and any contaminated items into a designated hazardous waste container.
-
Report the spill to your institution's EHS office.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the principles of handling and disposal are based on established guidelines for potent pharmaceutical compounds and hazardous chemical waste. The procedures outlined above are derived from safety data sheets for ivermectin and general laboratory chemical waste guidelines.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
